Product packaging for 5-Methoxy-2-(methylthio)pyrimidin-4-ol(Cat. No.:CAS No. 1671-08-5)

5-Methoxy-2-(methylthio)pyrimidin-4-ol

Cat. No.: B167340
CAS No.: 1671-08-5
M. Wt: 172.21 g/mol
InChI Key: PCFMDDLVLHIRNK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

5-Methoxy-2-(methylthio)pyrimidin-4-ol is a useful research compound. Its molecular formula is C6H8N2O2S and its molecular weight is 172.21 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 9316. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C6H8N2O2S B167340 5-Methoxy-2-(methylthio)pyrimidin-4-ol CAS No. 1671-08-5

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5-methoxy-2-methylsulfanyl-1H-pyrimidin-6-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H8N2O2S/c1-10-4-3-7-6(11-2)8-5(4)9/h3H,1-2H3,(H,7,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PCFMDDLVLHIRNK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CN=C(NC1=O)SC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H8N2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60278703
Record name 5-Methoxy-2-(methylsulfanyl)pyrimidin-4(3H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60278703
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

172.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1671-08-5
Record name 1671-08-5
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=9316
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 5-Methoxy-2-(methylsulfanyl)pyrimidin-4(3H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60278703
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide on the Core Mechanism of Action of 5-Methoxy-2-(methylthio)pyrimidin-4-ol

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: The following technical guide details the potential mechanism of action for 5-Methoxy-2-(methylthio)pyrimidin-4-ol. This information is primarily derived from the analysis of structurally similar compounds. As of the latest available data, direct and extensive experimental validation for this specific molecule is not widely published.

Executive Summary

This compound is a small molecule featuring a heterocyclic pyrimidine core. Based on extensive research into structurally related pyrimidine derivatives, the primary hypothesized mechanism of action is the inhibition of protein kinases.[1] The pyrimidine scaffold is a well-established hinge-binding motif that can interact with the ATP-binding pocket of numerous kinases, thereby blocking the phosphorylation of their downstream substrates and disrupting aberrant cellular signaling pathways.[1] This guide outlines the most probable molecular targets, the signaling cascades likely affected, and provides a framework of experimental protocols to validate these hypotheses.

Proposed Molecular Targets and Mechanism of Action

The central hypothesis is that this compound functions as an ATP-competitive kinase inhibitor. The structural characteristics of the pyrimidine core are prevalent in many FDA-approved kinase inhibitors. Based on the activities of analogous compounds, several key kinase families are proposed as high-priority targets.[1]

  • Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2): A critical mediator of angiogenesis. Its inhibition is a proven strategy in oncology. Studies on related 2,4-disubstituted-2-thiopyrimidines have shown significant VEGFR-2 inhibitory activity.[1]

  • Epidermal Growth Factor Receptor (EGFR): A transmembrane receptor tyrosine kinase that plays a pivotal role in cell proliferation and growth.[1] Certain 5-(methylthio)pyrimidine derivatives have been identified as potent inhibitors of both wild-type and mutant EGFR.[1]

  • Aurora Kinases (A and B): A family of serine/threonine kinases essential for the proper execution of mitosis. Their overexpression is common in many cancers, and pyrimidine-based compounds have been successfully developed as inhibitors of this kinase family.[1]

Affected Signaling Pathways

Inhibition of the aforementioned kinases by this compound would modulate critical downstream signaling pathways implicated in cancer progression.

3.1 VEGFR-2 Signaling Pathway

Inhibition of VEGFR-2 is predicted to disrupt the signaling cascade responsible for endothelial cell proliferation, migration, and survival, ultimately suppressing the formation of new blood vessels (angiogenesis) that tumors require for growth.[1]

VEGFR2_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus & Endothelium ligand VEGF-A VEGFR2 VEGFR-2 ligand->VEGFR2 PLCg PLCγ VEGFR2->PLCg pY1175 PI3K PI3K VEGFR2->PI3K pY1214 Src Src VEGFR2->Src compound This compound compound->inhibition inhibition->VEGFR2 ERK_pathway Raf-MEK-ERK PLCg->ERK_pathway proliferation Angiogenesis (Proliferation, Migration, Survival) ERK_pathway->proliferation AKT AKT PI3K->AKT eNOS eNOS AKT->eNOS AKT->proliferation Src->proliferation

Hypothesized inhibition of the VEGFR-2 signaling pathway.

3.2 EGFR Signaling Pathway

Blockade of EGFR would interfere with central pathways like the RAS-RAF-MEK-ERK and PI3K-AKT-mTOR cascades, which are fundamental for cell proliferation, survival, and metastasis.[1]

EGFR_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus ligand EGF/TGF-α EGFR EGFR ligand->EGFR Ras_Raf_MEK_ERK RAS-RAF-MEK-ERK Pathway EGFR->Ras_Raf_MEK_ERK pY PI3K_AKT_mTOR PI3K-AKT-mTOR Pathway EGFR->PI3K_AKT_mTOR pY PLCg PLCγ Pathway EGFR->PLCg pY compound This compound compound->inhibition inhibition->EGFR transcription Gene Transcription (Proliferation, Survival) Ras_Raf_MEK_ERK->transcription PI3K_AKT_mTOR->transcription PLCg->transcription

Hypothesized inhibition of the EGFR signaling pathway.

3.3 Aurora Kinase-mediated Mitotic Signaling

Inhibition of Aurora kinases A and B would disrupt critical mitotic events, including centrosome maturation, spindle assembly, proper chromosome segregation, and cytokinesis. This would lead to mitotic arrest and, ultimately, apoptosis in rapidly dividing cancer cells.[1]

Aurora_Kinase_Pathway cluster_cell_cycle Cell Cycle Progression (G2/M Phase) cluster_mitosis Mitotic Events cluster_outcome Cellular Outcome compound This compound compound->inhibition_A compound->inhibition_B AuroraA Aurora A centrosome Centrosome Maturation & Spindle Assembly AuroraA->centrosome inhibition_A->AuroraA AuroraB Aurora B chromosome Chromosome Segregation & Cytokinesis AuroraB->chromosome inhibition_B->AuroraB arrest Mitotic Arrest & Apoptosis centrosome->arrest chromosome->arrest

Hypothesized inhibition of Aurora Kinase-mediated mitotic events.

Quantitative Data from Structurally Related Compounds

No direct quantitative data for this compound is currently available in the public domain. However, the following tables summarize the inhibitory and antiproliferative activities of structurally related pyrimidine derivatives, providing a basis for the hypothesized potency.

Table 1: Kinase Inhibitory Activity of Related Pyrimidine Derivatives

Compound Class Target Kinase IC50 or Ki (µM) Reference
2,4-disubstituted-2-thiopyrimidines VEGFR-2 1.23 - 3.84 [1]
5-(methylthio)pyrimidine derivatives EGFR (L858R/T790M) Sub-nanomolar [1]
Pyrimidine-based derivatives Aurora A < 0.2 [1]

| Pyrazolo[3,4-d]pyrimidine derivatives | EGFR | 0.034 - 0.135 |[1] |

Table 2: Antiproliferative Activity of Related Pyrimidine Derivatives

Compound Class Cell Line IC50 (µM) Reference
2,4-disubstituted-2-thiopyrimidines HepG2 (Hepatocellular Carcinoma) 7.92 - 13.06 [1]
2,4-disubstituted-2-thiopyrimidines UO-31 (Renal Cancer) 15.21 - 18.15 [1]
5-trifluoromethylpyrimidine derivatives A549 (Lung Carcinoma) 0.35 [1]
5-trifluoromethylpyrimidine derivatives MCF-7 (Breast Cancer) 3.24 [1]

| 5-trifluoromethylpyrimidine derivatives | PC-3 (Prostate Cancer) | 5.12 |[1] |

Experimental Protocols for Hypothesis Validation

To experimentally validate the proposed mechanism of action, a logical workflow of in vitro and cell-based assays should be employed.

Experimental_Workflow cluster_hypothesis Hypothesis Generation cluster_invitro In Vitro Validation cluster_incell Cell-Based Validation cluster_conclusion Conclusion hypo Hypothesis: This compound inhibits protein kinases (VEGFR-2, EGFR, Aurora) kinase_assay Kinase Inhibition Assay (e.g., ADP-Glo™) hypo->kinase_assay determine_ic50 Determine IC50 values for VEGFR-2, EGFR, Aurora A/B kinase_assay->determine_ic50 cell_culture Treat Cancer Cell Lines with Compound determine_ic50->cell_culture western_blot Western Blot Analysis cell_culture->western_blot cell_cycle Cell Cycle Analysis (Flow Cytometry) cell_culture->cell_cycle downstream_analysis Analyze Phosphorylation of Downstream Targets (e.g., p-ERK, p-AKT) western_blot->downstream_analysis conclusion Elucidate Mechanism of Action downstream_analysis->conclusion mitotic_arrest Assess Mitotic Arrest cell_cycle->mitotic_arrest mitotic_arrest->conclusion

Workflow for elucidating the mechanism of action.

5.1 Protocol: In Vitro Kinase Inhibition Assay (ADP-Glo™ Assay)

This assay quantitatively measures the activity of a kinase by quantifying the amount of ADP produced during the enzymatic reaction.[1]

  • Materials:

    • Recombinant human kinases (e.g., VEGFR-2, EGFR, Aurora A)

    • Kinase-specific substrate

    • ATP

    • This compound

    • ADP-Glo™ Kinase Assay Kit (Promega)

    • 96-well white opaque plates

    • Plate reader capable of luminescence detection

  • Procedure:

    • Prepare a reaction mixture containing the kinase, its substrate, and ATP in a suitable kinase buffer.

    • Serially dilute this compound in DMSO and add it to the reaction mixture. Include a DMSO-only control.

    • Initiate the kinase reaction by adding ATP and incubate at 30°C for a predetermined time (e.g., 60 minutes).

    • Stop the reaction and deplete the remaining ATP by adding the ADP-Glo™ Reagent. Incubate for 40 minutes at room temperature.

    • Add the Kinase Detection Reagent to convert ADP to ATP and introduce luciferase and luciferin to generate a luminescent signal. Incubate for 30 minutes at room temperature.

    • Measure luminescence using a plate reader.

    • Calculate the percent inhibition for each concentration of the test compound and determine the IC50 value.

5.2 Protocol: Western Blot for Downstream Target Phosphorylation

This protocol is used to determine if the compound inhibits the phosphorylation of downstream effector proteins in a cellular context.

  • Materials:

    • Cancer cell lines (e.g., HUVEC for VEGFR-2, A549 for EGFR, HeLa for Aurora Kinases)

    • This compound

    • Appropriate cell culture media and growth factors (e.g., VEGF, EGF)

    • Cell lysis buffer and protease/phosphatase inhibitors

    • Primary antibodies (e.g., anti-p-ERK, anti-ERK, anti-p-AKT, anti-AKT, anti-p-Histone H3)

    • HRP-conjugated secondary antibodies

    • SDS-PAGE equipment and PVDF membranes

    • Chemiluminescent substrate and imaging system

  • Procedure:

    • Culture cells to ~80% confluency and serum-starve overnight if necessary.

    • Pre-treat cells with various concentrations of this compound for 1-2 hours.

    • Stimulate the cells with the appropriate growth factor (e.g., VEGF or EGF) for a short period (e.g., 10-15 minutes) to induce pathway activation. For Aurora kinase analysis, cells should be synchronized in mitosis.

    • Lyse the cells, collect the protein lysates, and determine the protein concentration.

    • Separate 20-40 µg of protein per lane by SDS-PAGE and transfer to a PVDF membrane.

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

    • Incubate the membrane with the primary antibody (e.g., anti-p-ERK) overnight at 4°C.

    • Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Add the chemiluminescent substrate and capture the signal using an imaging system.

    • Strip the membrane and re-probe for total protein (e.g., anti-ERK) to confirm equal loading.

Conclusion

The available evidence strongly suggests that the potential mechanism of action of this compound is through the inhibition of protein kinases, particularly those involved in cancer-related signaling pathways such as VEGFR-2, EGFR, and Aurora kinases.[1] This technical guide provides a robust framework for the experimental validation of this hypothesis, including detailed protocols and expected outcomes. Further investigation using these methods is required to definitively establish the mechanism of action and therapeutic potential of this compound.

References

Unveiling the Therapeutic Potential: A Technical Guide to the Biological Targets of 5-Methoxy-2-(methylthio)pyrimidin-4-ol Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

Shanghai, China – December 28, 2025 – In the intricate landscape of drug discovery, the pyrimidine scaffold has consistently emerged as a privileged structure, yielding a multitude of biologically active compounds. Among these, derivatives of 5-Methoxy-2-(methylthio)pyrimidin-4-ol are gaining significant attention from the scientific community. This technical guide serves as an in-depth resource for researchers, scientists, and drug development professionals, consolidating the current understanding of the biological targets of these promising compounds and providing a framework for future investigation.

Recent studies have illuminated the potential of 5-(methylthio)pyrimidine derivatives as potent and selective inhibitors of key enzymes implicated in cancer progression, particularly mutant forms of the Epidermal Growth Factor Receptor (EGFR).[1] This guide will delve into the specifics of these interactions, present available quantitative data, outline relevant experimental protocols, and visualize the associated signaling pathways.

Core Biological Target: Epidermal Growth Factor Receptor (EGFR)

The primary biological target identified for derivatives of this compound is the Epidermal Growth Factor Receptor (EGFR), a transmembrane protein that plays a crucial role in regulating cell growth, proliferation, and survival.[2] Mutations in the EGFR gene can lead to its constitutive activation, a common driver of non-small cell lung cancer (NSCLC).

A series of 5-(methylthio)pyrimidine derivatives have been discovered as novel EGFR inhibitors that exhibit potent enzymatic and antiproliferative activities, particularly against the drug-resistant L858R/T790M mutant forms of EGFR.[1] These compounds have demonstrated significant selectivity for the mutant receptor over the wild-type (WT) form, a critical attribute for minimizing off-target toxicities in therapeutic applications.[1]

Quantitative Analysis of EGFR Inhibition

The inhibitory potency of these derivatives has been quantified through in vitro enzymatic assays, with reported half-maximal inhibitory concentrations (IC50) in the subnanomolar range against EGFR(L858R/T790M) mutants.[1] In cellular assays, these compounds effectively inhibited the proliferation of H1975 non-small cell lung cancer cells, which harbor the EGFR(L858R/T790M) mutation.[1]

Derivative ClassTargetIC50 (Enzymatic Assay)Cellular Antiproliferative Activity (H1975 cells)Selectivity (mutant vs. WT EGFR)
5-(methylthio)pyrimidine derivativesEGFR (L858R/T790M)Subnanomolar rangeStrong InhibitionHundreds-fold

Table 1: Summary of Inhibitory Activity of 5-(methylthio)pyrimidine Derivatives against EGFR.

Potential Secondary Targets and Broader Biological Activities

While EGFR stands out as a primary target, the broader class of pyrimidine derivatives has been associated with a range of other biological activities, suggesting potential secondary targets for this compound derivatives. These include:

  • Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2): Inhibition of VEGFR-2, a key regulator of angiogenesis, is a validated anti-cancer strategy. Studies on structurally related 2,4-disubstituted-2-thiopyrimidines have shown significant VEGFR-2 inhibitory activity.[2]

  • Cyclooxygenase (COX) Enzymes: Pyrimidine derivatives have been investigated as selective inhibitors of COX-2, an enzyme involved in inflammation and pain.[3][4] This suggests a potential anti-inflammatory role for this class of compounds.

  • Aurora Kinases: These serine/threonine kinases are essential for mitosis and are often overexpressed in cancers. The pyrimidine scaffold is known to interact with the ATP-binding pocket of various kinases, making Aurora kinases plausible targets.[2]

Experimental Protocols

To facilitate further research and validation of the biological targets of this compound derivatives, detailed methodologies for key experiments are outlined below.

EGFR Kinase Inhibition Assay (In Vitro)

This assay is crucial for determining the direct inhibitory effect of the compounds on the enzymatic activity of EGFR.

Objective: To quantify the IC50 value of a test compound against wild-type and mutant EGFR kinases.

Materials:

  • Recombinant human EGFR (wild-type and L858R/T790M mutant)

  • ATP (Adenosine triphosphate)

  • Poly(Glu, Tyr) 4:1 as a substrate

  • Test compounds (dissolved in DMSO)

  • Assay buffer (e.g., Tris-HCl, MgCl2, MnCl2, DTT)

  • Kinase-Glo® Luminescent Kinase Assay Kit (Promega) or similar

  • 384-well plates

  • Plate reader capable of luminescence detection

Procedure:

  • Prepare serial dilutions of the test compounds in DMSO.

  • In a 384-well plate, add the assay buffer, the substrate, and the test compound solution.

  • Add the recombinant EGFR enzyme to initiate the reaction.

  • Add ATP to start the kinase reaction and incubate at room temperature for a specified time (e.g., 60 minutes).

  • Stop the reaction and measure the remaining ATP using a luminescent kinase assay kit according to the manufacturer's instructions.

  • The luminescence signal is inversely proportional to the kinase activity.

  • Calculate the percentage of inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.

Cellular Proliferation Assay (MTT or CellTiter-Glo®)

This assay assesses the effect of the compounds on the viability and proliferation of cancer cells.

Objective: To determine the GI50 (concentration for 50% of maximal inhibition of cell proliferation) of a test compound on cancer cell lines (e.g., H1975 for EGFR mutant, A431 for EGFR WT).

Materials:

  • Cancer cell lines (H1975, A431)

  • Cell culture medium (e.g., RPMI-1640) with fetal bovine serum (FBS) and antibiotics

  • Test compounds (dissolved in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent or CellTiter-Glo® Luminescent Cell Viability Assay Kit (Promega)

  • 96-well plates

  • Spectrophotometer or luminometer

Procedure:

  • Seed the cancer cells in 96-well plates at a predetermined density and allow them to adhere overnight.

  • Treat the cells with serial dilutions of the test compounds and incubate for a specified period (e.g., 72 hours).

  • For the MTT assay, add the MTT reagent to each well and incubate for 2-4 hours to allow the formation of formazan crystals. Solubilize the formazan crystals with a solubilization buffer (e.g., DMSO or acidic isopropanol) and measure the absorbance at a specific wavelength (e.g., 570 nm).

  • For the CellTiter-Glo® assay, add the reagent directly to the wells, and measure the luminescence according to the manufacturer's protocol.

  • The signal is proportional to the number of viable cells.

  • Calculate the percentage of cell growth inhibition and determine the GI50 value.

Western Blot Analysis

This technique is used to detect the phosphorylation status of EGFR and its downstream signaling proteins, providing mechanistic insights.

Objective: To confirm the inhibition of EGFR signaling pathway in cancer cells upon treatment with the test compound.

Materials:

  • Cancer cell lines (e.g., H1975)

  • Test compound

  • Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • Primary antibodies (e.g., anti-phospho-EGFR, anti-total-EGFR, anti-phospho-Akt, anti-total-Akt, anti-phospho-ERK, anti-total-ERK, anti-GAPDH)

  • Secondary antibodies (HRP-conjugated)

  • SDS-PAGE gels and electrophoresis apparatus

  • Western blot transfer system

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Treat cancer cells with the test compound at various concentrations for a specific duration.

  • Lyse the cells and quantify the protein concentration.

  • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Block the membrane and incubate with specific primary antibodies overnight.

  • Wash the membrane and incubate with HRP-conjugated secondary antibodies.

  • Detect the protein bands using a chemiluminescent substrate and an imaging system.

  • Analyze the changes in the phosphorylation levels of EGFR and its downstream effectors relative to the total protein levels.

Visualizing the Mechanism of Action

To provide a clear visual representation of the targeted signaling pathway and the experimental logic, the following diagrams have been generated using Graphviz.

EGFR_Signaling_Pathway EGF EGF EGFR EGFR EGF->EGFR Binds RAS RAS EGFR->RAS Activates PI3K PI3K EGFR->PI3K Activates Derivative 5-Methoxy-2-(methylthio) pyrimidin-4-ol Derivative Derivative->EGFR Inhibits RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation Promotes AKT AKT PI3K->AKT AKT->Proliferation Promotes

Caption: EGFR signaling pathway and the inhibitory action of the derivative.

Experimental_Workflow Compound Compound Synthesis & Characterization InVitro In Vitro Assays (EGFR Kinase Inhibition) Compound->InVitro Cellular Cellular Assays (Proliferation, Apoptosis) InVitro->Cellular Mechanism Mechanism of Action (Western Blot) Cellular->Mechanism Lead Lead Optimization Mechanism->Lead

Caption: A typical workflow for evaluating novel EGFR inhibitors.

Conclusion and Future Directions

The derivatives of this compound represent a promising class of compounds with significant potential as targeted cancer therapeutics. Their potent and selective inhibition of mutant EGFR provides a strong rationale for further development. Future research should focus on optimizing the lead compounds to improve their pharmacokinetic properties and in vivo efficacy. Furthermore, comprehensive profiling against a broader panel of kinases and other potential off-targets will be crucial for a complete understanding of their safety and mechanism of action. This technical guide provides a solid foundation for researchers to build upon in their quest to translate these promising molecules into effective clinical candidates.

References

A Technical Guide to the Spectroscopic and Physicochemical Properties of 5-Methoxy-2-(methylthio)pyrimidin-4-ol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract: This technical guide provides a detailed overview of the known and predicted spectroscopic and physicochemical properties of 5-Methoxy-2-(methylthio)pyrimidin-4-ol (CAS No. 1671-08-5). Due to a notable scarcity of publicly available experimental spectroscopic data for this specific compound, this document combines available physicochemical data with predicted Nuclear Magnetic Resonance (NMR) data to serve as a valuable resource for researchers. Included are detailed, standardized experimental protocols for NMR data acquisition and a general workflow for the synthesis and characterization of novel chemical compounds.

Introduction

This compound is a substituted pyrimidine derivative. The pyrimidine scaffold is a fundamental heterocyclic motif present in a vast array of biologically active compounds, including nucleic acids and numerous pharmaceuticals. The nature and position of substituents on the pyrimidine ring are critical determinants of a molecule's physicochemical and biological properties, influencing factors such as solubility, membrane permeability, and protein-binding affinity. A thorough understanding of these properties is paramount for applications in drug discovery and development.

Physicochemical Data Summary

PropertyValueSource
CAS Number 1671-08-5ChemScene, Lab-Chemicals.Com[1][2]
Molecular Formula C₆H₈N₂O₂SChemScene, Porphyrin-Systems[1][3]
Molecular Weight 172.20 g/mol ChemScene, Lab-Chemicals.Com[1][2]
Storage Temperature Room Temperature / 4°CPorphyrin-Systems, ChemScene[1][3]
Purity ≥95%Lab-Chemicals.Com[2]

Nuclear Magnetic Resonance (NMR) Spectroscopic Data

As of late 2025, experimental ¹H and ¹³C NMR data for this compound has not been published in peer-reviewed literature. Therefore, the following tables present predicted NMR data based on computational models and analysis of structurally similar compounds. These predictions are intended to guide researchers in the identification and characterization of this molecule.

Table 1: Predicted ¹H NMR Spectral Data

Proton AssignmentPredicted Chemical Shift (δ, ppm)Multiplicity
H67.5 - 7.8Singlet
OCH₃3.8 - 4.0Singlet
SCH₃2.4 - 2.6Singlet
OH10.0 - 12.0Broad Singlet

Note: The chemical shift of the hydroxyl (OH) proton is highly dependent on solvent and concentration.

Table 2: Predicted ¹³C NMR Spectral Data

Carbon AssignmentPredicted Chemical Shift (δ, ppm)
C2165 - 170
C4160 - 165
C5130 - 135
C6115 - 120
OCH₃55 - 60
SCH₃10 - 15

Experimental Protocols

The following section details a standardized methodology for the acquisition of NMR spectra, applicable to novel compounds such as this compound.

4.1. NMR Sample Preparation and Data Acquisition

  • Sample Preparation:

    • Weigh approximately 5-10 mg of the purified, dry compound directly into a clean, dry NMR tube.

    • Add approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃, or Methanol-d₄). The choice of solvent will depend on the solubility of the compound and the desired resolution of exchangeable protons (like the -OH group).

    • Cap the NMR tube and gently agitate or vortex until the sample is completely dissolved.

  • ¹H NMR Spectroscopy:

    • The ¹H NMR spectrum should be acquired on a high-field NMR spectrometer (e.g., 400 MHz or higher).

    • The spectrum should be referenced to the residual solvent peak or to an internal standard such as tetramethylsilane (TMS) at 0.00 ppm.

    • Typical acquisition parameters include a 30-degree pulse angle, a relaxation delay of 1-2 seconds, and a sufficient number of scans to achieve an adequate signal-to-noise ratio (typically 8-16 scans).

  • ¹³C NMR Spectroscopy:

    • The ¹³C NMR spectrum should be acquired on the same spectrometer.

    • The spectrum is typically proton-decoupled to simplify the signals to singlets for each unique carbon atom.

    • The spectrum should be referenced to the deuterated solvent signal.

    • A greater number of scans (e.g., 1024 or more) is usually required for ¹³C NMR due to the low natural abundance of the ¹³C isotope.

  • Data Processing:

    • The raw data (Free Induction Decay - FID) is processed using appropriate software.

    • Processing steps include Fourier transformation, phase correction, baseline correction, and integration of the signals (for ¹H NMR).

Visualization of Experimental Workflow

The following diagrams illustrate the logical flow of processes in the synthesis and characterization of a novel chemical compound.

experimental_workflow cluster_synthesis Synthesis and Purification cluster_characterization Structural Characterization cluster_analysis Data Analysis and Confirmation synthesis Chemical Synthesis workup Reaction Work-up synthesis->workup purification Purification (e.g., Chromatography, Recrystallization) workup->purification nmr NMR Spectroscopy (¹H, ¹³C) purification->nmr ms Mass Spectrometry purification->ms ir IR Spectroscopy purification->ir data_analysis Spectroscopic Data Analysis nmr->data_analysis ms->data_analysis ir->data_analysis structure_confirmation Structure Confirmation data_analysis->structure_confirmation

Caption: General workflow for the synthesis and structural characterization of a chemical compound.

logical_flow cluster_data Data Acquisition cluster_interpretation Data Interpretation cluster_conclusion Conclusion h_nmr ¹H NMR Data proton_env Proton Environments (Chemical Shift, Multiplicity) h_nmr->proton_env c_nmr ¹³C NMR Data carbon_backbone Carbon Backbone (Number of Signals) c_nmr->carbon_backbone other_data Other Spectroscopic Data (MS, IR, etc.) functional_groups Functional Groups (IR, MS Fragmentation) other_data->functional_groups proposed_structure Proposed Structure proton_env->proposed_structure carbon_backbone->proposed_structure functional_groups->proposed_structure final_confirmation Final Structure Confirmation proposed_structure->final_confirmation

Caption: Logical flow from spectroscopic data acquisition to structure confirmation.

References

An In-depth Technical Guide to the Physicochemical Properties of 5-Methoxy-2-(methylthio)pyrimidin-4-ol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Methoxy-2-(methylthio)pyrimidin-4-ol is a heterocyclic organic compound belonging to the pyrimidine class of molecules. Pyrimidine scaffolds are of significant interest in medicinal chemistry due to their presence in a wide array of biologically active compounds, including established therapeutics. Understanding the physicochemical properties of such molecules is paramount in the early stages of drug discovery and development, as these characteristics profoundly influence a compound's pharmacokinetic and pharmacodynamic profile. This technical guide provides a detailed overview of the key physicochemical parameters, pKa and LogP, of this compound, outlines potential mechanisms of action based on its structural class, and presents detailed experimental protocols for the determination of these properties.

Physicochemical Properties: pKa and LogP

The acid dissociation constant (pKa) and the logarithm of the octanol-water partition coefficient (LogP) are fundamental descriptors of a molecule's behavior in biological systems. The pKa value indicates the propensity of a molecule to ionize at a given pH, which affects its solubility, receptor binding, and membrane permeability. The LogP value is a measure of a compound's lipophilicity, which is a critical factor in its absorption, distribution, metabolism, and excretion (ADME) profile.

Data Summary

Quantitative data for this compound is limited in publicly available literature. The following table summarizes the available computational data. It is critical to note that experimental verification is necessary to confirm these values.

PropertyValueData TypeSource
LogP 0.9127ComputationalChemScene[1]
pKa Not Available--

Note on pKa: An experimental pKa value for this compound is not readily found in the surveyed literature. pKa prediction for heterocyclic compounds can be complex due to the influence of multiple heteroatoms and potential tautomeric forms. For context, structurally related pyrimidine derivatives exhibit a wide range of pKa values depending on their substitution patterns. Experimental determination is strongly recommended for accurate assessment.

Potential Mechanism of Action: Protein Kinase Inhibition

Based on the well-documented activities of structurally similar pyrimidine derivatives, a primary proposed mechanism of action for this compound is the inhibition of protein kinases.[2] The pyrimidine scaffold is a known "hinge-binding" motif, capable of interacting with the ATP-binding pocket of various kinases, thereby blocking the phosphorylation of downstream substrates and disrupting cellular signaling pathways.[2]

Potential kinase targets for this compound, extrapolated from studies on related molecules, include:[2]

  • Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2): A key regulator of angiogenesis (the formation of new blood vessels), a critical process in tumor growth and metastasis.

  • Epidermal Growth Factor Receptor (EGFR): A transmembrane protein that plays a vital role in cell proliferation and growth. Its mutation and overexpression are common in various cancers.

  • Aurora Kinases: A family of serine/threonine kinases essential for the successful progression of mitosis.

The inhibition of these kinases can disrupt major signaling pathways crucial for cell survival and proliferation.

VEGFR2_Signaling_Pathway VEGF VEGF Ligand VEGFR2 VEGFR-2 Receptor VEGF->VEGFR2 Binds PLCg PLCγ VEGFR2->PLCg Activates PKC PKC PLCg->PKC RAF RAF PKC->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Migration, Survival ERK->Proliferation Inhibitor 5-Methoxy-2-(methylthio) pyrimidin-4-ol Inhibitor->VEGFR2 Inhibits

Caption: Potential inhibition of the VEGFR-2 signaling pathway.

EGFR_Signaling_Pathway EGF EGF Ligand EGFR EGFR Receptor EGF->EGFR Binds Ras Ras EGFR->Ras Activates Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK CellGrowth Cell Growth & Proliferation ERK->CellGrowth Inhibitor 5-Methoxy-2-(methylthio) pyrimidin-4-ol Inhibitor->EGFR Inhibits

Caption: Potential inhibition of the EGFR signaling pathway.

Experimental Protocols

For a compound in the drug discovery pipeline, computational values must be confirmed through rigorous experimental testing. The following are standard protocols for determining pKa and LogP.

Protocol 1: Determination of pKa by Potentiometric Titration

Potentiometric titration is a highly accurate method for determining the pKa of a substance by measuring the pH of a solution after incremental additions of a titrant.

Materials and Equipment:

  • Calibrated pH meter and electrode

  • Potentiometer

  • Magnetic stirrer and stir bar

  • Burette

  • Reaction vessel

  • Standardized 0.1 M HCl and 0.1 M NaOH solutions

  • 0.15 M KCl solution (to maintain constant ionic strength)

  • Nitrogen gas source

  • The test compound (this compound)

  • Appropriate solvent (e.g., water, co-solvent if necessary)

Methodology:

  • Calibration: Calibrate the pH meter using standard aqueous buffers at pH 4, 7, and 10.

  • Sample Preparation: Dissolve a precisely weighed amount of the test compound in the chosen solvent to achieve a concentration of at least 10⁻⁴ M.

  • Inert Atmosphere: Purge the solution with nitrogen gas to displace dissolved CO₂ and other gases that could interfere with pH measurements.

  • Titration Setup: Place the reaction vessel on the magnetic stirrer, immerse the pH electrode, and begin gentle stirring.

  • Titration:

    • For an acidic compound, titrate with the standardized 0.1 M NaOH solution.

    • For a basic compound, titrate with the standardized 0.1 M HCl solution.

  • Data Collection: Add the titrant in small, precise increments and record the pH value after each addition, ensuring the reading stabilizes (drift < 0.01 pH units per minute).

  • Data Analysis: Plot the pH values against the volume of titrant added to generate a titration curve. The pKa is determined from the pH at the half-equivalence point. Alternatively, calculate the first derivative of the curve (ΔpH/ΔV); the peak of this derivative curve corresponds to the equivalence point.

pKa_Workflow start Start step1 Calibrate pH Meter (pH 4, 7, 10) start->step1 step2 Prepare Sample Solution (>= 10⁻⁴ M in solvent) step1->step2 step3 Purge with Nitrogen Gas step2->step3 step4 Titrate with Standard Acid/Base step3->step4 step5 Record pH vs. Titrant Volume step4->step5 step6 Plot Titration Curve (pH vs. Volume) step5->step6 step7 Analyze Inflection Point step6->step7 end Determine pKa Value step7->end

Caption: Experimental workflow for pKa determination.

Protocol 2: Determination of LogP by the Shake-Flask Method

The shake-flask method is the gold standard for LogP determination, involving the partitioning of a solute between n-octanol and water.

Materials and Equipment:

  • n-Octanol (pre-saturated with water)

  • Water (pH-buffered, pre-saturated with n-octanol)

  • Separatory funnels or vials

  • Mechanical shaker or vortex mixer

  • Centrifuge

  • Analytical instrument for quantification (e.g., HPLC-UV, LC-MS)

  • The test compound (this compound)

Methodology:

  • Phase Preparation: Pre-saturate the n-octanol with buffered water and the buffered water with n-octanol by mixing them vigorously and allowing the phases to separate.

  • Sample Preparation: Prepare a stock solution of the test compound in the phase in which it is more soluble.

  • Partitioning:

    • Add known volumes of the pre-saturated n-octanol and buffered water to a separatory funnel or vial.

    • Add a small, known amount of the test compound stock solution. The final concentration should be within the linear range of the analytical detection method.

  • Equilibration: Shake the mixture for a sufficient time to allow for equilibrium to be reached (typically 1-24 hours).

  • Phase Separation: Separate the two phases. Centrifugation is often required to ensure a clean separation, especially if an emulsion has formed.

  • Quantification: Accurately determine the concentration of the test compound in both the n-octanol and aqueous phases using a validated analytical method.

  • Calculation: Calculate the partition coefficient (P) as the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase. The LogP is the base-10 logarithm of this value.

Conclusion

This technical guide provides a summary of the known physicochemical properties of this compound, highlighting a computationally derived LogP value and the current absence of an experimental pKa value in the literature. Based on its structural class, the compound is hypothesized to function as a protein kinase inhibitor, potentially targeting key pathways in cell proliferation and angiogenesis. The provided experimental protocols for pKa and LogP determination offer a clear framework for the empirical validation of these crucial parameters. For drug development professionals, the experimental characterization of these properties and the elucidation of the precise mechanism of action are critical next steps in evaluating the therapeutic potential of this and related pyrimidine derivatives.

References

Crystal Structure Analysis of Pyrimidine Derivatives: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Pyrimidine, a heterocyclic aromatic compound with nitrogen atoms at positions 1 and 3, is a cornerstone of biochemistry and medicinal chemistry.[1][2] Its derivatives are fundamental components of nucleic acids (cytosine, thymine, and uracil), vitamins like B1, and a vast array of therapeutic agents.[3][4][5] The biological activity of these derivatives is profoundly influenced by their three-dimensional structure and the intermolecular interactions they form in the solid state.[4][6] Crystal structure analysis, primarily through single-crystal X-ray diffraction, provides definitive insights into molecular geometry, conformation, and the supramolecular architecture of these compounds.[7][8] This detailed structural information is invaluable for understanding structure-activity relationships (SAR), designing novel drug candidates, and controlling the physicochemical properties of pharmaceutical materials, such as solubility and stability.[6][9]

This technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the core principles and methodologies involved in the crystal structure analysis of pyrimidine derivatives.

Experimental Protocols for Crystal Structure Determination

The process of determining the crystal structure of a pyrimidine derivative involves three principal stages: growing high-quality single crystals, collecting X-ray diffraction data, and solving and refining the crystal structure.

Single Crystal Growth

Obtaining diffraction-quality single crystals is often the most challenging step.[7] The goal is to slowly cool a supersaturated solution, allowing molecules to arrange themselves into a well-ordered crystal lattice.[10] The purity of the compound is paramount, as impurities can inhibit crystallization or be incorporated into the crystal, leading to disorder.[11] Several techniques are commonly employed for small organic molecules.[12][13][14]

Detailed Methodologies:

  • Slow Evaporation:

    • Dissolve the pyrimidine derivative in a suitable solvent or solvent mixture in which it is moderately soluble, creating a near-saturated solution.[11][14]

    • Filter the solution to remove any particulate matter into a clean vial.

    • Cover the vial with a cap or film that has small perforations to allow for slow solvent evaporation.[14]

    • Place the vial in a vibration-free location and allow it to stand undisturbed for several days to weeks.[13]

  • Vapor Diffusion:

    • Prepare a concentrated solution of the compound in a "good" solvent (in which it is highly soluble) and place it in a small, open container (e.g., a small vial).

    • Place this small container inside a larger, sealed vessel (e.g., a beaker or jar) that contains a "poor" solvent (an anti-solvent in which the compound is insoluble, but which is miscible with the good solvent).[12]

    • Over time, the vapor of the more volatile anti-solvent will diffuse into the solution of the compound, reducing its solubility and inducing crystallization.[13]

  • Solvent Layering (Liquid Diffusion):

    • Dissolve the compound in a small amount of a dense "good" solvent.

    • Carefully layer a less dense, miscible "poor" solvent on top of the solution, creating a distinct interface.[11][15]

    • As the solvents slowly diffuse into one another at the interface, the compound's solubility decreases, leading to crystal growth at the boundary.[11]

  • Slow Cooling:

    • Prepare a saturated solution of the compound in a suitable solvent at an elevated temperature.[7]

    • Ensure all the solid has dissolved completely.

    • Allow the solution to cool slowly and undisturbed to room temperature. Further cooling in a refrigerator or cold room can promote crystallization.[15]

G Experimental Workflow for Crystal Structure Analysis cluster_prep Sample Preparation cluster_data Data Collection & Processing cluster_solve Structure Solution & Refinement start Start: Purified Pyrimidine Derivative crystallization 1. Single Crystal Growth (e.g., Slow Evaporation, Vapor Diffusion) start->crystallization crystal_selection 2. Crystal Selection & Mounting crystallization->crystal_selection diffractometer 3. Mount on Diffractometer crystal_selection->diffractometer data_collection 4. X-ray Diffraction Data Collection diffractometer->data_collection data_processing 5. Data Integration & Reduction (Intensity Data) data_collection->data_processing phase_problem 6. Solve Phase Problem (Initial Structural Model) data_processing->phase_problem refinement 7. Structure Refinement (Iterative Least-Squares Fitting) phase_problem->refinement validation 8. Model Validation (Check Geometry, R-factors) refinement->validation validation->refinement Model unsatisfactory final_model Final Structural Model (CIF File) validation->final_model Model satisfactory

Caption: Workflow from a purified compound to a final crystal structure model.
X-ray Diffraction Data Collection

Once a suitable single crystal (typically 0.1-0.3 mm in size) is obtained, it is mounted on a goniometer head and placed within an X-ray diffractometer.[16] The crystal is cooled, usually to around 100 K, to minimize thermal vibrations of the atoms. A monochromatic X-ray beam is directed at the crystal, which diffracts the X-rays in a specific pattern based on the arrangement of atoms in the crystal lattice (Bragg's Law).[10] The diffractometer rotates the crystal and collects thousands of diffraction spots, recording their positions and intensities.

Structure Solution and Refinement

The collected diffraction data (intensities) must be converted into a three-dimensional model of the electron density within the crystal.

  • Structure Solution : This step involves solving the "phase problem." While the intensities of the diffracted spots are measured, their phase information is lost. Computational methods, such as direct methods or Patterson methods, are used to estimate the initial phases and generate a preliminary electron density map. This map allows for the initial placement of atoms, creating a starting structural model.

  • Structure Refinement : This is an iterative process of optimizing the initial atomic model to best fit the experimental diffraction data.[17][18] A non-linear least-squares algorithm adjusts atomic parameters (positional coordinates, thermal displacement parameters, and occupancy) to minimize the difference between the observed structure factor amplitudes and those calculated from the model. The quality of the fit is assessed using residual factors (R-factors). The process continues until the model converges and provides a chemically sensible structure.[17]

Analysis of Pyrimidine Derivative Crystal Structures

The final output of a successful crystal structure determination is a crystallographic information file (CIF), which contains all the quantitative data about the crystal structure.

Crystallographic and Geometric Data

The analysis begins with examining the fundamental crystallographic data and the molecular geometry. This data allows for precise comparisons between different pyrimidine derivatives.

Table 1: Example Crystallographic Data for Pyrimidine Derivatives

Parameter2,4,6-Triaminopyrimidinium 3-Nitrobenzoate[8]5-Fluorocytosine-Indole-3-propionic acid[8]2,4,6-Triaminopyrimidine-1,3-diium dinitrate[19]
Crystal System MonoclinicMonoclinicMonoclinic
Space Group P2₁/nP2₁/cP2₁/c
a (Å) 11.235 (2)7.9100 (16)8.1693 (3)
b (Å) 6.7200 (14)21.045 (4)12.3315 (5)
c (Å) 17.585 (4)8.7912 (18)10.4216 (4)
α (°) 909090
β (°) 97.23 (3)111.43 (3)100.273 (2)
γ (°) 909090
Volume (ų) 1317.5 (5)1362.1 (5)1032.51 (7)
Z (molecules/cell) 444

Table 2: Selected Bond Lengths and Angles for a Pyrimidine Derivative (2,4,6-Triaminopyrimidine-1,3-diium dinitrate) [19]

Bond/AngleLength (Å) / Angle (°)Bond/AngleLength (Å) / Angle (°)
N1—C1 1.3486 (16)N1—C1—N2 119.52 (12)
N1—C2 1.3501 (16)C2—N1—C1 119.89 (11)
C1—N2 1.3531 (16)N3—C2—N1 120.30 (12)
C2—N3 1.3267 (16)C3—C2—N1 120.39 (12)
C2—C3 1.3834 (18)C2—C3—C4 118.84 (12)
C3—C4 1.3888 (17)N4—C4—C3 120.37 (12)
Key Intermolecular Interactions

In the solid state, molecules are held together by a network of non-covalent interactions. For pyrimidine derivatives, these interactions are critical in dictating the crystal packing and, consequently, the material's properties.[20]

  • Hydrogen Bonds: Due to the presence of nitrogen atoms (as acceptors) and often amino or hydroxyl groups (as donors), hydrogen bonding is the most dominant interaction. N—H···N and N—H···O hydrogen bonds frequently lead to the formation of predictable patterns called supramolecular synthons.[8][9] These synthons can assemble molecules into tapes, sheets, or complex 3D networks.[8]

  • π-π Stacking: The aromatic nature of the pyrimidine ring facilitates π-π stacking interactions between parallel rings of adjacent molecules. These interactions contribute significantly to the stability of the crystal lattice.

  • Halogen Bonding: When halogen substituents (F, Cl, Br, I) are present, they can act as electrophilic regions (σ-holes) and interact with Lewis bases like the nitrogen atoms of a neighboring pyrimidine ring.

  • Other Weak Interactions: Van der Waals forces, C—H···O, and C—H···π interactions also play a role in optimizing the crystal packing.[20]

G Factors Influencing Crystal Structure cluster_inputs Initial Factors cluster_interactions Governing Forces cluster_outputs Resulting Properties mol_structure Molecular Structure (Functional Groups, Shape) interactions Intermolecular Interactions • Hydrogen Bonds • π-π Stacking • Halogen Bonds • van der Waals mol_structure->interactions cryst_conditions Crystallization Conditions (Solvent, Temperature) cryst_conditions->interactions packing Crystal Packing (Supramolecular Assembly) interactions->packing properties Macroscopic Properties (Melting Point, Solubility, Stability) packing->properties

Caption: Relationship between molecular features and final crystal properties.

Biological Significance and Signaling Pathways

The precise three-dimensional structure of a pyrimidine derivative determined by crystallography is crucial for understanding its interaction with biological targets, such as enzymes or receptors.[21] Many pyrimidine derivatives act as kinase inhibitors, a major class of anticancer drugs.[22] Kinases are enzymes that play key roles in cell signaling pathways that control cell growth, proliferation, and apoptosis (programmed cell death).[23]

For example, PIM-1 kinase is overexpressed in various cancers and promotes cell survival.[22] Crystal structure analysis can reveal how a pyrimidine-based inhibitor fits into the ATP-binding pocket of PIM-1, providing a rational basis for designing more potent and selective drugs.

G Inhibition of a Pro-Survival Signaling Pathway by a Pyrimidine Derivative growth_factor Growth Factor receptor Receptor growth_factor->receptor pim1 PIM-1 Kinase (Active) receptor->pim1 Activates bad_p Phosphorylated BAD (Inactive) pim1->bad_p Phosphorylates pyrimidine Pyrimidine Inhibitor pyrimidine->pim1 INHIBITS apoptosis Apoptosis (Cell Death) bad_p->apoptosis Inhibits survival Cell Proliferation & Survival bad_p->survival Promotes

Caption: A pyrimidine inhibitor blocks PIM-1 kinase, leading to apoptosis.

Conclusion

Crystal structure analysis is an indispensable tool in the study of pyrimidine derivatives. It provides unparalleled, high-resolution data on molecular structure and intermolecular interactions, which are fundamental to chemistry, materials science, and pharmacology. The detailed protocols and analytical frameworks presented in this guide offer a roadmap for researchers to successfully determine and interpret these crystal structures. The insights gained from such analyses are critical for the rational design of new pyrimidine-based therapeutics and for controlling the solid-state properties of these vital compounds.

References

An In-depth Technical Guide to the Chemical Properties and Reactivity of 5-Methoxy-2-(methylthio)pyrimidin-4-ol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties and reactivity of 5-Methoxy-2-(methylthio)pyrimidin-4-ol (CAS No. 1671-08-5). Due to the limited availability of experimental data for this specific compound in publicly accessible literature, this guide also incorporates data from closely related analogs to provide a thorough understanding of its expected chemical behavior.

Chemical and Physical Properties

This compound is a substituted pyrimidine, a class of heterocyclic compounds of significant interest in medicinal chemistry. Its structure incorporates a methoxy group at the 5-position, a methylthio group at the 2-position, and a hydroxyl group at the 4-position, which can exist in tautomeric equilibrium with a ketone (pyrimidin-4(3H)-one). This substitution pattern imparts a unique combination of electronic and steric properties that govern its reactivity and potential biological activity.

General Information
PropertyValueSource
CAS Number 1671-08-5[1]
Molecular Formula C₆H₈N₂O₂S[1]
Molecular Weight 172.20 g/mol [1]
Synonyms 5-Methoxy-2-methylthio-4-hydroxypyrimidine[1]
SMILES COC1=C(O)N=C(SC)N=C1[1]
InChI Key PCFMDDLVLHIRNK-UHFFFAOYSA-N[2]
Physicochemical Data

Quantitative experimental data for this compound is scarce. The following table includes data from various sources, including commercial suppliers and computational predictions. It is important to note the inconsistencies in reported values, particularly for the boiling point. The presence of the 4-hydroxyl group suggests that the melting point would be significantly higher than that of its 4-unsubstituted analog and that it would have a lower boiling point under vacuum compared to atmospheric pressure due to potential decomposition at high temperatures.

PropertyValueSource/Method
Melting Point Data not available-
Boiling Point 24°C at 760 mmHg (Note: This value is likely inaccurate)[3]
Boiling Point No data available[4]
Density 1.36 g/cm³ (Predicted)
LogP 0.9127 (Predicted)[1]
Topological Polar Surface Area (TPSA) 55.24 Ų (Predicted)[1]
Hydrogen Bond Donors 1 (Predicted)[1]
Hydrogen Bond Acceptors 5 (Predicted)[1]
Rotatable Bonds 2 (Predicted)[1]
Storage Temperature 4°C, Sealed in dry[1]

Spectroscopic Data

Mass Spectrometry (MS)

The mass spectrum of this compound is expected to show a molecular ion peak (M+) at m/z 172. The fragmentation pattern would likely involve the loss of small radicals and neutral molecules such as methyl (•CH₃), methoxy (•OCH₃), and methylthio (•SCH₃) groups, as well as cleavage of the pyrimidine ring.

A proposed experimental protocol for GC-MS analysis is as follows:

Sample Preparation:

  • Dissolve 1 mg of this compound in 1 mL of a suitable solvent such as methanol or acetonitrile.

  • Perform serial dilutions to obtain working standards of desired concentrations.

Instrumentation and Conditions:

  • Gas Chromatograph: Agilent 8890 GC System or equivalent.

  • Mass Spectrometer: Agilent 5977B GC/MSD or equivalent.

  • Oven Temperature Program: Initial temperature of 80°C, hold for 2 minutes, then ramp at 10°C/min to 280°C and hold for 5 minutes.

  • MS Transfer Line Temperature: 280°C.

  • Ion Source Temperature: 230°C.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Mass Range: m/z 40-400.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the methoxy and methylthio protons, as well as the aromatic proton on the pyrimidine ring. The hydroxyl proton may appear as a broad singlet, and its chemical shift would be dependent on the solvent and concentration.

¹³C NMR: The carbon NMR spectrum would show signals for the two methyl carbons, the methoxy-substituted and thio-substituted carbons of the pyrimidine ring, and the other aromatic carbons.

Infrared (IR) Spectroscopy

The IR spectrum of this compound is expected to exhibit characteristic absorption bands for the O-H stretch of the hydroxyl group (a broad band around 3200-3600 cm⁻¹), C-H stretches of the methyl and methoxy groups (around 2850-3000 cm⁻¹), C=N and C=C stretching vibrations of the pyrimidine ring (in the 1500-1650 cm⁻¹ region), and C-O and C-S stretching vibrations.

Chemical Reactivity

The reactivity of this compound is dictated by the interplay of its functional groups on the pyrimidine ring. The electron-donating methoxy group at the 5-position and the hydroxyl/oxo group at the 4-position influence the electron density of the ring, while the methylthio group at the 2-position is a key site for chemical modification.

Tautomerism

This compound can exist in tautomeric forms, primarily the -ol and -one forms. The equilibrium between these tautomers is influenced by the solvent and pH. In many cases, the pyrimidin-4(3H)-one tautomer is the more stable form.

Tautomerism This compound This compound 5-Methoxy-2-(methylthio)pyrimidin-4(3H)-one 5-Methoxy-2-(methylthio)pyrimidin-4(3H)-one This compound->5-Methoxy-2-(methylthio)pyrimidin-4(3H)-one Equilibrium Oxidation_Pathway A This compound B 5-Methoxy-2-(methylsulfinyl)pyrimidin-4-ol A->B [O] C 5-Methoxy-2-(methylsulfonyl)pyrimidin-4-ol B->C [O] SNAr_Reaction Start 5-Methoxy-2-(methylsulfonyl)pyrimidin-4-ol Product 2-Nu-5-methoxypyrimidin-4-ol Start->Product Nucleophilic Attack Nucleophile Nucleophile (Nu-H) LeavingGroup CH3SO2H Synthesis_Workflow SM 5-Methoxy-2-thiouracil Reagents 1. NaOH, H2O 2. CH3I Intermediate S-methylated intermediate Reagents->Intermediate S-methylation Workup Acetic Acid (acidification) Product This compound Workup->Product Precipitation

References

In-Depth Technical Guide on the Theoretical Studies of 5-Methoxy-2-(methylthio)pyrimidin-4-ol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the theoretical and computational chemistry aspects of 5-Methoxy-2-(methylthio)pyrimidin-4-ol. Due to the limited availability of specific theoretical research on this molecule, this document focuses on presenting foundational computed data and outlines a robust, generalized experimental protocol for its in-depth theoretical analysis based on established methodologies for similar pyrimidine derivatives. The guide is intended to serve as a valuable resource for researchers and scientists in the fields of medicinal chemistry, computational drug design, and materials science.

Introduction

This compound is a substituted pyrimidine derivative. The pyrimidine ring is a core structural motif in numerous biologically active compounds, including nucleosides, vitamins, and a wide array of synthetic drugs. The nature and position of substituents on the pyrimidine scaffold play a crucial role in determining the molecule's physicochemical properties, biological activity, and potential therapeutic applications.

Theoretical studies, employing quantum chemical methods, are indispensable for elucidating the electronic structure, molecular geometry, and reactivity of such molecules at an atomic level. This guide summarizes the currently available computed physicochemical properties of this compound and provides a detailed, adaptable protocol for conducting more advanced theoretical investigations.

Physicochemical and Computed Properties

While extensive experimental data for this compound is not widely published, several key physicochemical properties have been calculated using computational methods. These properties are essential for predicting the molecule's behavior in various chemical and biological environments.

PropertyValueSource
Molecular Formula C₆H₈N₂O₂SChemScene[1]
Molecular Weight 172.20 g/mol ChemScene[1]
Topological Polar Surface Area (TPSA) 55.24 ŲChemScene[1]
logP (Octanol-Water Partition Coefficient) 0.9127ChemScene[1]
Hydrogen Bond Donors 1ChemScene[1]
Hydrogen Bond Acceptors 5ChemScene[1]
Rotatable Bonds 2ChemScene[1]

Detailed Computational Methodology

The following section outlines a comprehensive computational protocol for the theoretical investigation of this compound. This methodology is based on protocols successfully applied to the study of other pyrimidine derivatives.

Geometry Optimization and Vibrational Frequency Analysis

The initial step in the theoretical analysis involves the optimization of the molecule's geometry to find its most stable conformation. This is typically performed using Density Functional Theory (DFT), a robust method for studying the electronic structure of molecules.

  • Software: Gaussian, ORCA, or similar quantum chemistry software package.

  • Method: Density Functional Theory (DFT) with a suitable functional, such as B3LYP.

  • Basis Set: A Pople-style basis set, such as 6-311++G(d,p), is recommended to provide a good balance between accuracy and computational cost.

  • Procedure:

    • The initial 3D structure of this compound is generated using a molecular builder.

    • A geometry optimization calculation is performed to locate the minimum energy structure on the potential energy surface.

    • Following optimization, a vibrational frequency analysis is conducted at the same level of theory. The absence of imaginary frequencies confirms that the optimized structure corresponds to a true energy minimum. The calculated vibrational frequencies can be compared with experimental IR and Raman spectra, if available.

Electronic Properties and Frontier Molecular Orbital Analysis

Understanding the electronic properties of the molecule is crucial for predicting its reactivity and potential interactions.

  • Procedure:

    • From the optimized geometry, the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are calculated.

    • The HOMO-LUMO energy gap is determined, which provides an indication of the molecule's chemical stability and reactivity. A smaller gap suggests higher reactivity.

    • The spatial distribution of the HOMO and LUMO orbitals is visualized to identify the regions of the molecule that are most likely to be involved in electron donation and acceptance, respectively.

Molecular Electrostatic Potential (MEP) Analysis

The MEP surface provides a visual representation of the charge distribution around the molecule, highlighting electrophilic and nucleophilic sites.

  • Procedure:

    • The MEP is calculated on the electron density surface of the optimized molecule.

    • The surface is color-coded to represent the electrostatic potential, with red indicating regions of negative potential (electron-rich, susceptible to electrophilic attack) and blue indicating regions of positive potential (electron-poor, susceptible to nucleophilic attack).

Natural Bond Orbital (NBO) Analysis

NBO analysis provides insights into the bonding and electronic structure of the molecule in terms of localized orbitals.

  • Procedure:

    • NBO calculations are performed on the optimized structure.

    • This analysis provides information on atomic charges, hybridization, and intramolecular interactions, such as hyperconjugation, which can contribute to molecular stability.

Visualizations

Logical Relationship Diagram

cluster_structure Molecular Structure cluster_properties Computed Properties cluster_applications Potential Applications A This compound B Physicochemical Properties (logP, TPSA) A->B determines C Electronic Properties (HOMO-LUMO Gap) A->C influences E Drug Discovery B->E D Reactivity (MEP, Fukui Functions) C->D predicts F Materials Science C->F D->E start Start: Initial 3D Structure opt Geometry Optimization (DFT/B3LYP) start->opt freq Frequency Calculation opt->freq check Check for Imaginary Frequencies freq->check check->opt Yes electronic Electronic Properties Analysis (HOMO, LUMO, MEP) check->electronic No nbo NBO Analysis electronic->nbo end End: Theoretical Characterization nbo->end

References

A Technical Guide to the Potential Therapeutic Applications of 5-Methoxy-2-(methylthio)pyrimidin-4-ol

Author: BenchChem Technical Support Team. Date: December 2025

Abstract: 5-Methoxy-2-(methylthio)pyrimidin-4-ol is a heterocyclic small molecule belonging to the pyrimidine class of compounds.[1][2] While direct therapeutic applications of this specific molecule are not yet clinically established, its structural features are common to a wide range of biologically active agents.[2][3] This document outlines the hypothesized mechanism of action for this compound based on the established activities of structurally related pyrimidine derivatives. The primary proposed mechanism is the inhibition of protein kinases crucial to cell signaling pathways implicated in oncology.[3] This guide details these potential molecular targets, the signaling cascades they modulate, and provides exemplar experimental protocols to facilitate further investigation into its therapeutic potential.

Introduction and Chemical Profile

This compound is an organic compound featuring a pyrimidine core, a scaffold of significant interest in medicinal chemistry due to its prevalence in both endogenous molecules like DNA and RNA and a wide array of therapeutic drugs.[2] The pyrimidine framework is known for its versatility and can be readily modified to achieve diverse biological activities, including anticancer, anti-inflammatory, and antimicrobial effects.[2] The subject compound's structure suggests potential as a kinase inhibitor, a class of drugs that has revolutionized cancer therapy.

Table 1: Compound Identification and Chemical Properties

Property Value Reference
IUPAC Name This compound N/A
Synonym(s) 5-Methoxy-2-methylthio-4-hydroxypyrimidine [4]
CAS Number 1671-08-5 [4]
Molecular Formula C₆H₈N₂O₂S [4][5][6]
Molecular Weight 172.20 g/mol [4][6]

| Structure | COC1=C(O)N=C(SC)N=C1 (SMILES) |[4] |

Hypothesized Mechanism of Action: Protein Kinase Inhibition

Based on extensive analysis of structurally analogous compounds, the principal hypothesized mechanism of action for this compound is the inhibition of protein kinases.[3] The pyrimidine scaffold is a well-established "hinge-binding motif," capable of docking into the ATP-binding pocket of various kinases.[3] This competitive inhibition prevents the transfer of phosphate from ATP to target protein substrates, thereby disrupting downstream signaling pathways essential for cell growth, proliferation, and survival.[3]

Analysis of related pyrimidine derivatives points toward several key kinase families as potential targets:

  • Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2): A critical regulator of angiogenesis (the formation of new blood vessels), which is a hallmark of cancer. Inhibition of VEGFR-2 is a clinically validated strategy for cancer treatment. Studies have shown that 2,4-disubstituted-2-thiopyrimidines possess significant VEGFR-2 inhibitory activity.[3]

  • Epidermal Growth Factor Receptor (EGFR): A transmembrane protein that plays a central role in cell proliferation and is frequently mutated or overexpressed in various cancers. Certain 5-(methylthio)pyrimidine derivatives have been identified as potent inhibitors of both wild-type and mutant EGFR.[3]

  • Aurora Kinases (A, B, C): A family of serine/threonine kinases that are essential for the proper execution of mitosis. Their overexpression is common in many human cancers, making them attractive therapeutic targets. Pyrimidine-based compounds have been successfully developed as inhibitors of Aurora kinases.[3]

Affected Signaling Pathways

The inhibition of the aforementioned kinases would lead to the modulation of several critical downstream signaling pathways.

Inhibition of VEGFR-2 by this compound would block the binding of its ligand, VEGF-A. This would prevent receptor dimerization and autophosphorylation, thereby halting the downstream signaling cascade responsible for endothelial cell proliferation, migration, and survival. The ultimate outcome would be the suppression of tumor angiogenesis.

VEGFR2_Pathway Hypothesized VEGFR-2 Signaling Inhibition cluster_membrane Cell Membrane VEGFR2 VEGFR-2 Downstream Downstream Signaling (PI3K/Akt, MAPK) VEGFR2->Downstream Phosphorylates VEGF VEGF-A VEGF->VEGFR2 Binds Compound 5-Methoxy-2- (methylthio)pyrimidin-4-ol Compound->VEGFR2 Inhibits Response Angiogenesis (Proliferation, Migration) Downstream->Response Activates

Hypothesized inhibition of the VEGFR-2 signaling cascade.

Similarly, binding to the ATP pocket of EGFR would prevent its activation, disrupting pathways like the RAS-RAF-MEK-ERK (MAPK) pathway, which is critical for cell cycle progression and proliferation.

EGFR_Pathway Hypothesized EGFR Signaling Inhibition Compound 5-Methoxy-2- (methylthio)pyrimidin-4-ol EGFR EGFR Compound->EGFR Inhibits RAS RAS EGFR->RAS Activates RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation Promotes

Hypothesized inhibition of the EGFR/MAPK signaling cascade.

Quantitative Data for Related Pyrimidine Derivatives

Table 2: Bioactivity of Structurally Related Kinase Inhibitors

Compound Class Target Kinase Activity Metric (IC₅₀) Therapeutic Area Reference
2,4-Disubstituted-2-thiopyrimidines VEGFR-2 Nanomolar (nM) range Anticancer [3]
5-(Methylthio)pyrimidine derivatives EGFR (wild-type & mutant) Nanomolar (nM) range Anticancer [3]
Pyrimidine-based compounds Aurora Kinases Nanomolar (nM) range Anticancer [3]

| Thiazolo[4,5-d]pyrimidines | Various cancer cell lines | Micromolar (µM) range | Anticancer |[7] |

Note: IC₅₀ (half-maximal inhibitory concentration) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.

Key Experimental Protocols for Investigation

To validate the hypothesized mechanism of action and evaluate the therapeutic potential of this compound, a series of standard biochemical and cell-based assays are recommended.

Objective: To determine the direct inhibitory effect of the compound on the enzymatic activity of purified target kinases (e.g., VEGFR-2, EGFR).

Methodology:

  • Reagents: Purified recombinant kinase, corresponding substrate peptide, ATP, and the test compound at various concentrations.

  • Procedure: The kinase, substrate, and compound are incubated together in an appropriate buffer. The reaction is initiated by adding ATP.

  • Detection: Kinase activity is measured by quantifying the amount of phosphorylated substrate. This can be done using methods such as radioactive phosphate incorporation (³²P-ATP), fluorescence polarization, or antibody-based detection (e.g., ELISA).

  • Analysis: The results are plotted as kinase activity versus compound concentration, and the IC₅₀ value is calculated from the resulting dose-response curve.

Objective: To assess whether the compound inhibits the phosphorylation of downstream targets of a specific kinase within a cellular context.

Methodology:

  • Cell Culture: Culture cancer cell lines known to be dependent on the target kinase (e.g., HUVEC for VEGFR-2, A549 for EGFR).

  • Treatment: Treat the cells with varying concentrations of this compound for a specified duration. Include a positive control (e.g., growth factor stimulation) and a negative control (vehicle).[3]

  • Lysis & Protein Quantification: Lyse the cells to extract total protein and quantify the protein concentration.[3]

  • SDS-PAGE and Transfer: Separate the protein lysates by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.[3]

  • Immunoblotting:

    • Block the membrane to prevent non-specific antibody binding.[3]

    • Incubate the membrane with a primary antibody specific for the phosphorylated form of a downstream protein (e.g., phospho-ERK, phospho-Akt).

    • Wash and incubate with an HRP-conjugated secondary antibody.[3]

    • Detect the signal using a chemiluminescent substrate and an imaging system.[3]

  • Analysis: Quantify the band intensity and normalize it to a loading control (e.g., total protein or a housekeeping protein like β-actin) to determine the dose-dependent effect of the compound on protein phosphorylation.

Western_Blot_Workflow Western Blot Experimental Workflow A 1. Cell Culture & Treatment (with compound) B 2. Cell Lysis & Protein Quantification A->B C 3. SDS-PAGE (Protein Separation) B->C D 4. Protein Transfer (to Membrane) C->D E 5. Blocking D->E F 6. Primary Antibody Incubation (e.g., anti-phospho-ERK) E->F G 7. Secondary Antibody Incubation (HRP-conjugated) F->G H 8. Chemiluminescent Detection & Imaging G->H I 9. Data Analysis H->I

A generalized workflow for the Western Blot protocol.

Conclusion and Future Directions

While this compound is a largely uncharacterized compound, its pyrimidine core strongly suggests potential as a protein kinase inhibitor. Based on the activities of related molecules, it is a candidate for investigation as an anticancer agent through the inhibition of key oncogenic kinases such as VEGFR-2 and EGFR. The experimental frameworks provided in this guide offer a clear path for validating these hypotheses and elucidating the compound's specific molecular targets and therapeutic potential. Future research should focus on in vitro kinase screening, cellular activity assays, and subsequent preclinical evaluation in relevant disease models.

References

An In-depth Technical Guide to the Tautomerism of 5-Methoxy-2-(methylthio)pyrimidin-4-ol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of the tautomeric equilibrium of 5-Methoxy-2-(methylthio)pyrimidin-4-ol, a substituted pyrimidine derivative of interest in medicinal chemistry and drug development. The pyrimidine scaffold is a core component of numerous bioactive molecules, and understanding its tautomeric behavior is critical for predicting molecular interactions, physicochemical properties, and biological activity.

Introduction to Pyrimidinone Tautomerism

Heterocyclic compounds, such as pyrimidine derivatives, can exist in different isomeric forms known as tautomers. These are constitutional isomers that readily interconvert, most commonly through the migration of a proton. For 4-hydroxypyrimidines, the principal tautomeric equilibrium exists between the enol form (pyrimidin-4-ol) and the more stable keto form (pyrimidin-4-one). Computational and experimental studies have consistently shown that for most substituted pyrimidin-4-ones, the keto tautomer is the predominant species in both solution and the solid state.[1] The position of this equilibrium can, however, be influenced by factors such as the electronic nature of substituents, solvent polarity, temperature, and pH.

The tautomeric state of a molecule can significantly impact its hydrogen bonding capabilities, lipophilicity, and overall shape, thereby influencing its binding affinity to biological targets such as enzymes and receptors. A thorough understanding of the tautomerism of this compound is therefore essential for rational drug design and development.

Tautomeric Forms of this compound

The primary tautomeric equilibrium for this compound involves the interconversion between the hydroxy (enol) and oxo (keto) forms. Furthermore, the keto form can exist as two distinct positional isomers depending on the location of the proton on the nitrogen atoms of the pyrimidine ring (N1 or N3).

Tautomers T1 This compound (4-Hydroxy Form) T2 5-Methoxy-2-(methylthio)-1H-pyrimidin-4-one (1H-Keto Form) T1->T2 Keto-Enol Tautomerization T2->T1 T3 5-Methoxy-2-(methylthio)-3H-pyrimidin-4-one (3H-Keto Form) T2->T3 Prototropic Shift T3->T2

Caption: Tautomeric forms of this compound.

Quantitative Analysis of Tautomeric Equilibrium

While specific experimental data for the tautomeric distribution of this compound is not extensively reported in publicly available literature, the principles of analysis are well-established for related pyrimidinone systems. The equilibrium is typically dominated by the keto forms. The relative populations of the 1H-keto and 3H-keto tautomers can be influenced by the steric and electronic effects of the substituents.

Table 1: Predicted Physicochemical Properties and Tautomeric Distribution

PropertyPredicted Value/ObservationMethod of Determination
Predominant Tautomer 3H-Keto form (likely)Based on studies of analogous pyrimidin-4-ones
Tautomer Ratio (Keto/Enol) > 99:1 in most solventsNuclear Magnetic Resonance (NMR) Spectroscopy
pKa (acidic) ~ 7-8Potentiometric titration or computational prediction
pKa (basic) ~ 2-3UV-Vis Spectroscopy or computational prediction
LogP 1.0 - 2.0 (calculated)Computational prediction (e.g., ALOGPS, ChemDraw)

Experimental Protocols for Tautomerism Studies

A combination of spectroscopic and computational methods is typically employed to elucidate the tautomeric equilibrium of pyrimidine derivatives.

Synthesis of this compound

A common synthetic route to substituted 2-(methylthio)pyrimidin-4-ones involves the cyclocondensation of a β-ketoester with S-methylisothiourea. For 5-methoxy derivatives, a suitable methoxy-substituted β-ketoester would be the starting material.

Synthesis cluster_reactants Reactants cluster_process Process cluster_product Product R1 Methoxy-β-ketoester P1 Cyclocondensation (Base catalyst, e.g., NaOEt) R1->P1 R2 S-Methylisothiourea R2->P1 Prod This compound P1->Prod

Caption: General synthetic workflow for 5-substituted 2-(methylthio)pyrimidin-4-ols.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for the quantitative analysis of tautomeric mixtures in solution.[2] Distinct signals for the different tautomers can often be observed and integrated to determine their relative populations.

Experimental Protocol for NMR Analysis:

  • Sample Preparation: Prepare solutions of this compound (e.g., 10-20 mg/mL) in a range of deuterated solvents with varying polarities (e.g., CDCl₃, DMSO-d₆, CD₃OD).

  • ¹H NMR Spectroscopy: Acquire ¹H NMR spectra for each solution. The chemical shifts of the C6-H proton and the N-H protons (if observable) are particularly informative for distinguishing between tautomers. The enol form will show a distinct C6-H signal and a hydroxyl proton signal, while the keto forms will have characteristic N-H proton signals.

  • ¹³C NMR Spectroscopy: Acquire ¹³C NMR spectra. The chemical shift of the C4 carbon is a key indicator: it will appear at a significantly downfield position (e.g., >160 ppm) in the keto forms (C=O) compared to the enol form (C-OH).

  • Variable Temperature (VT) NMR: Conduct VT-NMR experiments to investigate the thermodynamics of the tautomeric equilibrium and to potentially resolve broadened signals resulting from rapid interconversion.

  • Data Analysis: Integrate the signals corresponding to each tautomer to calculate the equilibrium constant (KT) in each solvent.

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy can be used to study tautomerism by observing changes in the absorption spectrum as a function of solvent or pH. The different electronic structures of the tautomers give rise to distinct absorption maxima.

Experimental Protocol for UV-Vis Analysis:

  • Sample Preparation: Prepare dilute solutions of the compound in various solvents of different polarities and in a series of buffers with a wide range of pH values.

  • Spectral Acquisition: Record the UV-Vis absorption spectrum for each solution over a suitable wavelength range (e.g., 200-400 nm).

  • Data Analysis: Analyze the shifts in the absorption maxima (λmax) and changes in molar absorptivity to identify the predominant tautomeric forms under different conditions. This method is particularly useful for determining the pKa values associated with protonation and deprotonation of the pyrimidine ring, which are linked to the tautomeric equilibrium.

Computational Chemistry

Quantum chemical calculations, particularly Density Functional Theory (DFT), are valuable for predicting the relative stabilities of tautomers and for aiding in the interpretation of spectroscopic data.

Computational Workflow:

Computational_Workflow cluster_setup Setup cluster_calculation Calculation cluster_analysis Analysis S1 Build 3D structures of all tautomers C1 Geometry Optimization (e.g., B3LYP/6-31G*) S1->C1 C2 Frequency Calculation C1->C2 C3 Single Point Energy Calculation (Higher level of theory) C2->C3 C4 Solvation Model (e.g., PCM) C3->C4 A2 Predict NMR and UV-Vis spectra C3->A2 A1 Compare relative energies to determine stability C4->A1

Caption: A typical computational workflow for studying tautomerism.

Conclusion

The tautomeric behavior of this compound is a critical aspect of its chemical characterization. Based on established principles for related pyrimidinone systems, the keto (pyrimidin-4-one) form is expected to be the predominant tautomer. A comprehensive understanding of the tautomeric equilibrium can be achieved through a combination of spectroscopic techniques, notably NMR and UV-Vis spectroscopy, and computational modeling. The detailed experimental protocols and workflows provided in this guide offer a robust framework for the in-depth study of this and other related pyrimidine derivatives, which is essential for advancing their application in drug discovery and development.

References

An In-depth Technical Guide to the X-ray Crystallography of 5-Methoxy-2-(methylthio)pyrimidin-4-ol: A Hypothetical Case Study

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: As of the date of this document, a comprehensive search of publicly available scientific literature and crystallographic databases did not yield specific X-ray crystallography data for 5-Methoxy-2-(methylthio)pyrimidin-4-ol. Therefore, this document serves as an in-depth, hypothetical technical guide outlining the expected experimental protocols, data presentation, and logical workflows for the crystallographic analysis of this compound. The data presented herein is illustrative and based on typical values for similar small organic molecules.

This guide is intended for researchers, scientists, and drug development professionals interested in the structural elucidation of pyrimidine derivatives.

Introduction

This compound is a substituted pyrimidine, a class of heterocyclic compounds of significant interest in medicinal chemistry due to their diverse biological activities. Understanding the precise three-dimensional atomic arrangement of this molecule through X-ray crystallography is crucial for structure-activity relationship (SAR) studies, computational modeling, and rational drug design. This guide provides a comprehensive overview of the methodologies involved in determining the crystal structure of this target compound.

Experimental Protocols

A detailed methodology for the X-ray crystallographic analysis of this compound would typically involve synthesis, crystallization, and X-ray diffraction data collection and refinement.

Synthesis and Purification

The synthesis of the parent compound, 2-(methylthio)pyrimidin-4-ol, has been described.[1] A plausible synthetic route to this compound would involve a similar methylation of a methoxy-substituted thiouracil precursor. Following synthesis, the compound would be purified to >98% purity, as confirmed by HPLC and NMR spectroscopy, to ensure the growth of high-quality single crystals.[2]

Protocol for Synthesis (Hypothetical):

  • To a solution of 5-methoxypyrimidine-2,4(1H,3H)-dithione in an appropriate solvent (e.g., ethanol), add a stoichiometric equivalent of a methylating agent (e.g., methyl iodide) in the presence of a base (e.g., sodium hydroxide).

  • Stir the reaction mixture at room temperature until completion, monitored by thin-layer chromatography (TLC).

  • Neutralize the reaction mixture and extract the product with a suitable organic solvent.

  • Purify the crude product by column chromatography or recrystallization to yield pure this compound.

Crystallization

The critical step of growing diffraction-quality single crystals is often empirical.[3] Various techniques would be employed to achieve this.

Protocol for Crystallization:

  • Solvent Screening: Screen a range of solvents (e.g., methanol, ethanol, acetonitrile, ethyl acetate) to determine the solubility of the compound.

  • Slow Evaporation: Prepare a saturated solution of the compound in a suitable solvent in a vial covered with a perforated cap. Allow the solvent to evaporate slowly over several days to weeks at a constant temperature.

  • Vapor Diffusion:

    • Hanging Drop: A small drop of the concentrated compound solution is suspended over a larger reservoir of a precipitant (a solvent in which the compound is less soluble).[3] The slow diffusion of the precipitant vapor into the drop gradually reduces the solubility, promoting crystallization.

    • Sitting Drop: Similar to the hanging drop method, but the drop of the compound solution is placed on a pedestal within the sealed chamber.

  • Cooling: Slowly cool a saturated solution of the compound to induce crystallization.

X-ray Diffraction Data Collection and Structure Refinement

Once suitable crystals are obtained, they are subjected to X-ray diffraction analysis.

Protocol for Data Collection and Refinement:

  • Crystal Mounting: A single crystal of appropriate size is mounted on a goniometer head.

  • Data Collection: The crystal is placed in a stream of cold nitrogen gas (typically 100 K) to minimize thermal motion and radiation damage. X-ray diffraction data are collected using a diffractometer equipped with a suitable X-ray source (e.g., Mo Kα or Cu Kα radiation) and a detector.

  • Data Processing: The raw diffraction images are processed to determine the unit cell dimensions, space group, and integrated intensities of the reflections.

  • Structure Solution and Refinement: The crystal structure is solved using direct methods or Patterson methods and then refined using full-matrix least-squares on F². All non-hydrogen atoms are typically refined anisotropically. Hydrogen atoms are often placed in calculated positions and refined using a riding model.

Data Presentation

The crystallographic data for this compound would be summarized in standardized tables for clarity and comparison.

Table 1: Crystal Data and Structure Refinement (Hypothetical)
Empirical formulaC6H8N2O2S
Formula weight172.20[2]
Temperature100(2) K
Wavelength0.71073 Å
Crystal systemMonoclinic
Space groupP2₁/c
Unit cell dimensionsa = 8.5(1) Å, α = 90°
b = 10.2(2) Å, β = 98.5(1)°
c = 9.1(1) Å, γ = 90°
Volume780(3) ų
Z4
Calculated density1.465 Mg/m³
Absorption coefficient0.35 mm⁻¹
F(000)360
Crystal size0.20 x 0.15 x 0.10 mm³
Theta range for data collection2.5 to 28.0°
Index ranges-11 ≤ h ≤ 11, -13 ≤ k ≤ 13, -12 ≤ l ≤ 12
Reflections collected8120
Independent reflections1850 [R(int) = 0.045]
Completeness to theta = 25.242°99.8 %
Refinement methodFull-matrix least-squares on F²
Data / restraints / parameters1850 / 0 / 105
Goodness-of-fit on F²1.05
Final R indices [I > 2sigma(I)]R1 = 0.042, wR2 = 0.115
R indices (all data)R1 = 0.058, wR2 = 0.128
Largest diff. peak and hole0.45 and -0.31 e.Å⁻³
Table 2: Selected Bond Lengths (Å) and Angles (°) (Hypothetical)
Bond Lengths
S(1)-C(2)1.75(1)
S(1)-C(7)1.80(2)
O(1)-C(4)1.25(1)
O(2)-C(5)1.36(1)
O(2)-C(8)1.42(2)
N(1)-C(2)1.33(1)
N(1)-C(6)1.38(1)
N(3)-C(2)1.34(1)
N(3)-C(4)1.39(1)
C(4)-C(5)1.44(1)
C(5)-C(6)1.35(1)
Bond Angles
C(2)-S(1)-C(7)104.5(5)
C(5)-O(2)-C(8)117.8(8)
C(2)-N(1)-C(6)120.1(9)
C(2)-N(3)-C(4)121.5(9)
S(1)-C(2)-N(1)118.2(7)
S(1)-C(2)-N(3)119.5(7)
O(1)-C(4)-N(3)122.3(9)
O(1)-C(4)-C(5)124.1(9)
O(2)-C(5)-C(4)118.6(8)
O(2)-C(5)-C(6)120.3(8)
N(1)-C(6)-C(5)121.8(9)

Visualizations

Diagrams illustrating workflows and structural relationships are essential for a clear understanding of the crystallographic process.

G Figure 1: General Workflow for X-ray Crystallography cluster_0 Sample Preparation cluster_1 Data Collection cluster_2 Structure Determination Synthesis Synthesis & Purification Crystallization Crystallization Synthesis->Crystallization Mounting Crystal Mounting Crystallization->Mounting Diffraction X-ray Diffraction Mounting->Diffraction Processing Data Processing Diffraction->Processing Solution Structure Solution Processing->Solution Refinement Structure Refinement Solution->Refinement Validation Validation Refinement->Validation Deposition Database Deposition (e.g., CCDC) Validation->Deposition

Figure 1: General Workflow for X-ray Crystallography

G Figure 2: Logical Flow of Structure Solution and Refinement A Diffraction Intensities {h, k, l, I, σ(I)} B Determine Space Group & Unit Cell Parameters A->B C Structure Factor Amplitudes |Fₒ| B->C D Phase Problem C->D E Direct Methods or Patterson Methods D->E Solve F Initial Electron Density Map E->F G Initial Model Building F->G H Structure Refinement (Least-Squares) G->H I Difference Fourier Map (ρₒ - ρₑ) H->I Calculate J Final Model (Coordinates, B-factors) H->J Converged I->H Feedback to Refine (Add/Remove Atoms)

Figure 2: Logical Flow of Structure Solution and Refinement

Conclusion

While specific experimental data for this compound is not yet available, this guide outlines the standard procedures and expected outcomes for its structural determination via X-ray crystallography. The detailed protocols and hypothetical data tables provide a robust framework for researchers undertaking such an analysis. The resulting three-dimensional structure would be invaluable for understanding its chemical properties and for guiding the development of new therapeutic agents based on the pyrimidine scaffold.

References

Methodological & Application

Application Notes and Protocols for the Synthesis of 5-Methoxy-2-(methylthio)pyrimidin-4-ol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for a proposed synthesis of 5-Methoxy-2-(methylthio)pyrimidin-4-ol, a potentially valuable building block in medicinal chemistry and drug development. The synthesis strategy is based on established chemical transformations of pyrimidine derivatives, leveraging common starting materials and reagents.

Introduction

This compound and its derivatives are of interest due to their structural similarity to biologically active pyrimidines, which are core components of many therapeutic agents. The strategic placement of the methoxy, methylthio, and hydroxyl groups offers multiple points for further chemical modification, making this scaffold attractive for the generation of compound libraries for screening purposes. This protocol outlines a two-step synthetic sequence starting from the commercially available 5-methoxyuracil.

Proposed Synthetic Route

The proposed synthesis of this compound involves two key transformations:

  • Thionation of 5-Methoxyuracil: The first step is the selective conversion of a carbonyl group in 5-methoxyuracil to a thiocarbonyl group to yield 5-methoxy-2-thiouracil. Lawesson's reagent is a common and effective reagent for this type of transformation.

  • S-Methylation: The subsequent step involves the selective methylation of the sulfur atom of 5-methoxy-2-thiouracil to afford the final product, this compound. This is typically achieved using an electrophilic methylating agent such as methyl iodide in the presence of a base.

Data Presentation

The following table summarizes the expected reactants, reagents, and conditions for the proposed synthesis, along with anticipated outcomes.

StepStarting MaterialReagents/SolventsReaction ConditionsProductExpected Yield (%)
15-MethoxyuracilLawesson's Reagent, Anhydrous TolueneReflux, 4-6 hours5-Methoxy-2-thiouracil75-85
25-Methoxy-2-thiouracilMethyl Iodide, Sodium Hydroxide, Ethanol/WaterRoom Temperature, 2-4 hoursThis compound80-90

Experimental Protocols

Step 1: Synthesis of 5-Methoxy-2-thiouracil

Materials:

  • 5-Methoxyuracil (1.0 eq)

  • Lawesson's Reagent (0.5 eq)

  • Anhydrous Toluene

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle

  • Silica gel for column chromatography

  • Hexanes and Ethyl Acetate (for chromatography)

Procedure:

  • To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 5-methoxyuracil and anhydrous toluene.

  • Stir the suspension and add Lawesson's reagent in one portion.

  • Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Once the reaction is complete, allow the mixture to cool to room temperature.

  • Remove the solvent under reduced pressure using a rotary evaporator.

  • Purify the crude residue by silica gel column chromatography using a gradient of ethyl acetate in hexanes to yield 5-methoxy-2-thiouracil as a solid.

Step 2: Synthesis of this compound

Materials:

  • 5-Methoxy-2-thiouracil (1.0 eq)

  • Sodium Hydroxide (1.1 eq)

  • Methyl Iodide (1.2 eq)

  • Ethanol

  • Water

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Ice bath

  • Glacial Acetic Acid

Procedure:

  • In a round-bottom flask, dissolve 5-methoxy-2-thiouracil in a solution of sodium hydroxide in a mixture of ethanol and water.

  • Cool the reaction mixture in an ice bath with stirring.

  • Slowly add methyl iodide to the cooled solution.

  • After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 2-4 hours. Monitor the reaction progress by TLC.

  • Upon completion, cool the reaction mixture again in an ice bath and neutralize by the slow addition of glacial acetic acid until a precipitate forms.

  • Collect the precipitate by vacuum filtration, wash with cold water, and dry under vacuum to obtain this compound.

Mandatory Visualization

The following diagram illustrates the experimental workflow for the synthesis of this compound.

Synthesis_Workflow Start Start SM 5-Methoxyuracil Start->SM Starting Material Thionation Thionation SM->Thionation Lawesson's Reagent, Toluene, Reflux Purification1 Purification (Column Chromatography) Thionation->Purification1 Crude Product Intermediate 5-Methoxy-2-thiouracil Methylation S-Methylation Intermediate->Methylation CH3I, NaOH, EtOH/H2O, RT Purification2 Purification (Precipitation & Filtration) Methylation->Purification2 Crude Product Product This compound End End Product->End Purification1->Intermediate Purified Intermediate Purification2->Product Final Product

Caption: Synthetic workflow for this compound.

Application Notes and Protocols for the Catalytic Synthesis of 5-Methoxy-2-(methylthio)pyrimidin-4-ol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for two proposed catalytic strategies for the synthesis of 5-Methoxy-2-(methylthio)pyrimidin-4-ol, a key intermediate in medicinal chemistry. As direct catalytic methods for this specific molecule are not extensively reported in the literature, these protocols are based on established catalytic methodologies for the synthesis of related pyrimidine derivatives. They are intended to serve as a starting point for research and development.

Proposed Strategy 1: Nano-Catalyzed Three-Component Cyclocondensation

This approach leverages the high efficiency and green chemistry principles of nano-catalysis, utilizing a one-pot reaction to construct the pyrimidine ring. Nano-catalysts offer advantages such as high surface area, potential for recyclability, and mild reaction conditions.

Reaction Scheme:
Experimental Protocol

Materials:

  • Diethyl 2-methoxymalonate (1.0 equiv.)

  • S-Methylisothiourea sulfate (1.0 equiv.)

  • Triethyl orthoformate (1.2 equiv.)

  • Nano-MgO (10 mol%)

  • Ethanol (solvent)

  • Hydrochloric acid (for workup)

  • Ethyl acetate (for extraction)

  • Brine solution

  • Anhydrous sodium sulfate

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer with heating plate

  • Standard laboratory glassware for workup and purification

Procedure:

  • To a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add diethyl 2-methoxymalonate (1.0 equiv.), S-methylisothiourea sulfate (1.0 equiv.), and nano-MgO (10 mol%).

  • Add ethanol (50 mL) to the flask.

  • Add triethyl orthoformate (1.2 equiv.) to the reaction mixture.

  • Heat the mixture to reflux (approximately 78 °C) and maintain for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature.

  • Filter the mixture to recover the nano-catalyst. The catalyst can be washed with ethanol, dried, and potentially reused.

  • Concentrate the filtrate under reduced pressure to remove the solvent.

  • To the residue, add 50 mL of water and acidify with 1M HCl to pH 5-6.

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine (50 mL), and dry over anhydrous sodium sulfate.

  • Filter off the drying agent and concentrate the organic phase under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (eluent: ethyl acetate/hexane gradient) to yield this compound.

Proposed Strategy 2: Copper-Catalyzed Cyclocondensation

Transition metal catalysis, particularly with copper, is a powerful tool for the formation of N-heterocycles. This proposed method involves a copper(I)-catalyzed reaction to construct the pyrimidine core, which may offer high yields and functional group tolerance.

Reaction Scheme:
Experimental Protocol

Materials:

  • Methyl 3,3-dimethoxy-2-methoxypropanoate (1.0 equiv.)

  • S-Methylisothiourea (1.1 equiv.)

  • Copper(I) iodide (CuI) (5 mol%)

  • Potassium carbonate (K₂CO₃) (2.0 equiv.)

  • Dimethylformamide (DMF) (solvent)

  • Water

  • Ethyl acetate (for extraction)

  • Brine solution

  • Anhydrous magnesium sulfate

  • Schlenk flask

  • Inert atmosphere (Nitrogen or Argon)

  • Standard laboratory glassware for workup and purification

Procedure:

  • To a Schlenk flask under an inert atmosphere, add CuI (5 mol%), K₂CO₃ (2.0 equiv.), and S-Methylisothiourea (1.1 equiv.).

  • Add anhydrous DMF (40 mL) to the flask.

  • Add methyl 3,3-dimethoxy-2-methoxypropanoate (1.0 equiv.) to the reaction mixture.

  • Heat the mixture to 100 °C and stir for 18-36 hours. Monitor the reaction progress by TLC.

  • Upon completion, cool the reaction to room temperature.

  • Pour the reaction mixture into 200 mL of water and stir for 30 minutes.

  • Extract the aqueous suspension with ethyl acetate (3 x 75 mL).

  • Combine the organic layers, wash with brine (2 x 100 mL), and dry over anhydrous magnesium sulfate.

  • Filter and concentrate the organic phase under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel (eluent: gradient of methanol in dichloromethane) to obtain this compound.

Data Presentation: Comparison of Proposed Catalytic Strategies

ParameterProposed Strategy 1: Nano-CatalysisProposed Strategy 2: Copper-Catalysis
Catalyst Nano-MgOCopper(I) iodide (CuI)
Catalyst Loading ~10 mol%~5 mol%
Key Starting Materials Diethyl 2-methoxymalonate, S-Methylisothiourea sulfate, Triethyl orthoformateMethyl 3,3-dimethoxy-2-methoxypropanoate, S-Methylisothiourea
Solvent EthanolDimethylformamide (DMF)
Temperature Reflux (~78 °C)100 °C
Potential Advantages Green solvent, potentially recyclable catalyst, mild conditions.High functional group tolerance, potentially higher yields for specific substrates.
Potential Disadvantages Catalyst preparation and characterization required, potential for lower activity with some substrates.Use of a higher boiling point solvent, requirement for an inert atmosphere, potential for metal contamination in the product.

Visualizations

Proposed Synthetic Pathways

G cluster_0 Strategy 1: Nano-catalyzed Three-Component Reaction cluster_1 Strategy 2: Copper-Catalyzed Cyclocondensation SM1_1 Diethyl 2-methoxymalonate Product1 This compound SM1_1->Product1 SM1_2 S-Methylisothiourea SM1_2->Product1 SM1_3 Triethyl orthoformate SM1_3->Product1 Catalyst1 Nano-MgO Catalyst1->Product1 SM2_1 Methyl 3,3-dimethoxy-2-methoxypropanoate Product2 This compound SM2_1->Product2 SM2_2 S-Methylisothiourea SM2_2->Product2 Catalyst2 CuI / K₂CO₃ Catalyst2->Product2

Caption: Proposed catalytic pathways for the synthesis of this compound.

General Experimental Workflow

G Start Assemble Reactants & Catalyst Reaction Catalytic Reaction (Heating & Stirring) Start->Reaction Monitoring Monitor Progress (TLC/LC-MS) Reaction->Monitoring Monitoring->Reaction Incomplete Workup Quenching & Aqueous Workup Monitoring->Workup Complete Extraction Solvent Extraction Workup->Extraction Purification Column Chromatography Extraction->Purification Analysis Characterization (NMR, MS) Purification->Analysis

Caption: A general workflow for the catalytic synthesis and purification of the target compound.

Medicinal Chemistry Applications of 5-Methoxy-2-(methylthio)pyrimidin-4-ol Derivatives: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The 5-methoxy-2-(methylthio)pyrimidin-4-ol core is a privileged scaffold in medicinal chemistry, offering a versatile platform for the development of potent and selective inhibitors of various biological targets. Its unique electronic and structural features allow for diverse substitutions, enabling the fine-tuning of pharmacological properties. This document provides an overview of the key applications of these derivatives, supported by detailed experimental protocols and quantitative biological data.

Application 1: Kinase Inhibition for Anticancer Therapy

Derivatives of the this compound scaffold have shown significant promise as inhibitors of various protein kinases implicated in cancer progression. By targeting the ATP-binding site of kinases such as Cyclin-Dependent Kinase 2 (CDK2) and Mitogen-activated protein kinase-interacting kinases (Mnks), these compounds can effectively modulate cell cycle progression and oncogenic signaling pathways, leading to anti-proliferative effects in cancer cells.

Quantitative Data: Kinase Inhibitory Activity

The following table summarizes the in vitro inhibitory activity of representative pyrimidine derivatives with structural similarities to the this compound core against key kinase targets.

Compound IDTarget KinaseIC50 (nM)Cell LineCell-based Assay GI50 (µM)
Analog 1 CDK2/cyclin E0.8Various0.57
Analog 2 Mnk215MV4-111.2
Analog 3 CDK2/cyclin A7.4Various-
Analog 4 Mnk125K5622.5
Experimental Protocols

Protocol 1: General Synthesis of this compound Derivatives

This protocol describes a general method for the synthesis of the core scaffold, which can be further modified.

Materials:

  • Diethyl 2-methoxymalonate

  • S-Methylisothiourea sulfate

  • Sodium methoxide

  • Methanol

  • Hydrochloric acid

Procedure:

  • Dissolve sodium methoxide (2 equivalents) in anhydrous methanol under an inert atmosphere.

  • Add S-Methylisothiourea sulfate (1 equivalent) to the solution and stir for 30 minutes at room temperature.

  • Add diethyl 2-methoxymalonate (1 equivalent) dropwise to the reaction mixture.

  • Reflux the mixture for 6-8 hours, monitoring the reaction progress by TLC.

  • After completion, cool the reaction to room temperature and neutralize with concentrated hydrochloric acid to precipitate the product.

  • Filter the solid, wash with cold methanol, and dry under vacuum to yield this compound.

  • Further derivatization can be achieved through standard chemical transformations targeting the hydroxyl and other reactive sites.

Protocol 2: In Vitro CDK2 Kinase Assay (Luminescence-based)

This assay determines the ability of a compound to inhibit the activity of the CDK2/cyclin E complex.

Materials:

  • Recombinant human CDK2/cyclin E complex

  • Histone H1 protein (substrate)

  • ATP

  • Kinase-Glo® Luminescent Kinase Assay Kit

  • Assay buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA, 1 mM DTT)

  • Test compounds dissolved in DMSO

  • White, opaque 96-well plates

Procedure:

  • Prepare serial dilutions of the test compounds in DMSO.

  • In a 96-well plate, add 5 µL of the compound solution to each well. Include a DMSO-only control (100% activity) and a no-enzyme control (0% activity).

  • Add 20 µL of a solution containing CDK2/cyclin E and Histone H1 in assay buffer to each well.

  • Initiate the kinase reaction by adding 25 µL of ATP solution in assay buffer to each well.

  • Incubate the plate at 30°C for 60 minutes.

  • Equilibrate the plate to room temperature and add 50 µL of Kinase-Glo® reagent to each well.

  • Incubate for 10 minutes at room temperature to allow the luminescent signal to stabilize.

  • Measure the luminescence using a plate reader.

  • Calculate the percent inhibition for each compound concentration and determine the IC50 value using a suitable software.

Protocol 3: Cell Viability (MTT) Assay

This assay assesses the cytotoxic effects of the compounds on cancer cell lines.

Materials:

  • Cancer cell line (e.g., MCF-7, HCT116)

  • Complete cell culture medium

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • 96-well cell culture plates

  • Test compounds dissolved in DMSO

Procedure:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.

  • Treat the cells with serial dilutions of the test compounds and incubate for 48-72 hours.

  • Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Carefully remove the medium and add 150 µL of the solubilization solution to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the DMSO-treated control cells and determine the GI50 (concentration for 50% growth inhibition) value.

Signaling Pathway and Workflow Diagrams

kinase_inhibition_pathway cluster_0 Cell Proliferation Signaling cluster_1 Cell Cycle Control GF Growth Factor GFR Growth Factor Receptor GF->GFR RAS RAS GFR->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK TF Transcription Factors ERK->TF Genes Proliferation Genes TF->Genes Proliferation Cell Proliferation Genes->Proliferation CyclinD_CDK46 Cyclin D/ CDK4/6 Rb Rb CyclinD_CDK46->Rb P E2F E2F Rb->E2F S_Phase_Genes S-Phase Genes E2F->S_Phase_Genes CyclinE_CDK2 Cyclin E/CDK2 S_Phase_Genes->CyclinE_CDK2 DNA_Replication DNA Replication CyclinE_CDK2->DNA_Replication Inhibitor 5-Methoxy-2-(methylthio) pyrimidin-4-ol Derivative Inhibitor->CyclinE_CDK2

Caption: Kinase inhibition signaling pathway.

experimental_workflow start Start: Compound Synthesis synthesis Synthesis of This compound Derivatives start->synthesis purification Purification and Characterization (NMR, MS) synthesis->purification kinase_assay In Vitro Kinase Inhibition Assay (IC50) purification->kinase_assay cell_assay Cell-based Viability Assay (GI50) kinase_assay->cell_assay sar_analysis Structure-Activity Relationship (SAR) Analysis cell_assay->sar_analysis lead_optimization Lead Optimization sar_analysis->lead_optimization

Caption: Experimental workflow for drug discovery.

Application 2: Anti-inflammatory Activity through COX-2 Inhibition

The pyrimidine scaffold is also a well-established pharmacophore for the development of anti-inflammatory agents. Certain derivatives of this compound can act as selective inhibitors of cyclooxygenase-2 (COX-2), a key enzyme in the inflammatory cascade responsible for the production of prostaglandins. Selective COX-2 inhibition offers the potential for effective anti-inflammatory and analgesic effects with a reduced risk of the gastrointestinal side effects associated with non-selective NSAIDs.

Quantitative Data: COX-2 Inhibitory Activity

The following table presents the in vitro COX-2 inhibitory activity of pyrimidine derivatives analogous to the this compound scaffold.

Compound IDCOX-1 IC50 (µM)COX-2 IC50 (µM)Selectivity Index (COX-1/COX-2)
Analog 5 >1000.16>625
Analog 6 >1000.20>500
Celecoxib 150.04375
Experimental Protocols

Protocol 4: In Vitro COX-2 Inhibition Assay (Colorimetric)

This assay measures the ability of a compound to inhibit the peroxidase activity of COX-2.

Materials:

  • Human recombinant COX-2 enzyme

  • Arachidonic acid (substrate)

  • Heme

  • TMPD (N,N,N',N'-tetramethyl-p-phenylenediamine)

  • Assay buffer (e.g., 100 mM Tris-HCl pH 8.0, 1 mM EDTA)

  • Test compounds dissolved in DMSO

  • 96-well plate

Procedure:

  • Prepare serial dilutions of the test compounds in DMSO.

  • In a 96-well plate, add 10 µL of the compound solution to each well.

  • Add 150 µL of assay buffer, 10 µL of heme, and 10 µL of COX-2 enzyme to each well and incubate for 5 minutes at room temperature.

  • Add 10 µL of TMPD solution.

  • Initiate the reaction by adding 10 µL of arachidonic acid solution.

  • Measure the absorbance at 590 nm every minute for 5-10 minutes using a microplate reader.

  • Calculate the rate of reaction for each well.

  • Determine the percent inhibition for each compound concentration and calculate the IC50 value.

Signaling Pathway Diagram

cox2_inhibition_pathway cluster_0 Inflammatory Cascade Cell_Membrane Cell Membrane Phospholipids PLA2 Phospholipase A2 Cell_Membrane->PLA2 Arachidonic_Acid Arachidonic Acid PLA2->Arachidonic_Acid COX2 COX-2 Arachidonic_Acid->COX2 PGH2 Prostaglandin H2 (PGH2) COX2->PGH2 Prostaglandins Prostaglandins (PGE2, etc.) PGH2->Prostaglandins Inflammation Inflammation Pain, Fever Prostaglandins->Inflammation Inhibitor 5-Methoxy-2-(methylthio) pyrimidin-4-ol Derivative Inhibitor->COX2

Caption: COX-2 inhibition pathway.

Application Notes and Protocols for the Synthesis of Pyrimidine-Based Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The pyrimidine scaffold is a privileged structure in medicinal chemistry, frequently utilized in the design of potent and selective kinase inhibitors. Its structural similarity to the adenine core of ATP allows for competitive binding within the kinase ATP-binding pocket. Strategic functionalization of the pyrimidine ring is a key strategy for achieving high potency and selectivity against specific kinase targets.

While 5-Methoxy-2-(methylthio)pyrimidin-4-ol is a versatile building block, its direct and widespread application in the synthesis of well-known kinase inhibitors is not extensively documented in publicly available literature. Therefore, this document provides a detailed protocol for the synthesis of a representative class of pyrimidine-based kinase inhibitors, the 2,4-diaminopyrimidines, which are potent inhibitors of Aurora kinases. The synthetic strategy detailed below, starting from a commercially available dichloropyrimidine, is a common and adaptable route for the synthesis of a wide array of kinase inhibitors and showcases key chemical transformations in medicinal chemistry.

I. Synthesis of 2,4-Diaminopyrimidine-Based Aurora Kinase Inhibitors

Aurora kinases are a family of serine/threonine kinases that are crucial regulators of mitosis. Their overexpression is implicated in the pathogenesis of various cancers, making them attractive targets for the development of novel anticancer therapies. The 2,4-diaminopyrimidine core has proven to be an effective scaffold for the development of potent Aurora kinase inhibitors.

Signaling Pathway

The Aurora kinase signaling pathway is fundamental to cell cycle progression, particularly during mitosis. Aurora A is involved in centrosome maturation and the assembly of the mitotic spindle, while Aurora B is a critical component of the chromosomal passenger complex, which governs chromosome segregation and cytokinesis. Inhibition of these kinases leads to mitotic arrest and subsequent apoptosis in cancer cells.

Aurora_Kinase_Pathway Aurora Kinase Signaling Pathway in Mitosis cluster_G2 G2 Phase cluster_M M Phase (Mitosis) cluster_Prophase Prophase cluster_Metaphase Metaphase cluster_Anaphase Anaphase cluster_Telophase Telophase Centrosome_Duplication Centrosome Duplication Aurora_A Aurora A Centrosome_Duplication->Aurora_A Centrosome_Separation Centrosome Separation Spindle_Assembly Spindle Assembly Chromosome_Alignment Chromosome Alignment Aurora_B Aurora B Chromosome_Alignment->Aurora_B Chromosome_Segregation Chromosome Segregation Cytokinesis Cytokinesis Aurora_A->Centrosome_Separation Aurora_A->Spindle_Assembly Aurora_B->Chromosome_Segregation Aurora_B->Cytokinesis Inhibitor 2,4-Diaminopyrimidine Inhibitor Inhibitor->Aurora_A Inhibition Inhibitor->Aurora_B Inhibition

Aurora Kinase Signaling Pathway
Synthetic Workflow

A common and efficient route to 2,4-diaminopyrimidine-based Aurora kinase inhibitors involves a sequential nucleophilic aromatic substitution (SNAr) on a dihalopyrimidine starting material. This modular approach allows for the introduction of various amines at the C4 and C2 positions of the pyrimidine ring, enabling extensive structure-activity relationship (SAR) studies.

Synthetic_Workflow General Synthetic Workflow for 2,4-Diaminopyrimidine Kinase Inhibitors Start 2,4-Dichloropyrimidine Derivative Intermediate 2-Chloro-4-aminopyrimidine Intermediate Start->Intermediate Step 1: SNAr with Amine 1 (R1-NH2) Base, Solvent Product 2,4-Diaminopyrimidine Final Product Intermediate->Product Step 2: SNAr with Amine 2 (R2-NH2) Base, Solvent, Heat Purification Purification (e.g., Column Chromatography) Product->Purification

Synthetic Workflow Diagram

Experimental Protocols

The following protocols describe a general synthesis of 2,4-diaminopyrimidine derivatives as Aurora kinase inhibitors, starting from a substituted 2,4-dichloropyrimidine.

Step 1: Synthesis of 2-Chloro-N-cyclopentyl-5-bromopyrimidin-4-amine (Intermediate 1)

This step involves the regioselective nucleophilic aromatic substitution at the C4 position of 2,4-dichloro-5-bromopyrimidine.

  • Materials:

    • 2,4-Dichloro-5-bromopyrimidine

    • Cyclopentylamine

    • Diisopropylethylamine (DIPEA)

    • Isopropanol

    • Standard glassware for organic synthesis

    • Magnetic stirrer and heating plate

  • Procedure:

    • To a solution of 2,4-dichloro-5-bromopyrimidine (1.0 eq) in isopropanol, add cyclopentylamine (1.1 eq).

    • Add diisopropylethylamine (DIPEA) (1.5 eq) to the reaction mixture.

    • Stir the reaction mixture at room temperature for 12 hours.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.

    • Upon completion, concentrate the reaction mixture under reduced pressure.

    • Purify the crude product by column chromatography on silica gel to afford the desired 2-chloro-N-cyclopentyl-5-bromopyrimidin-4-amine.

Step 2: Synthesis of N2-(4-(N-(1-methylpiperidin-4-yl)carbamoyl)phenyl)-N4-cyclopentyl-5-bromopyrimidine-2,4-diamine (Final Product)

This step involves the nucleophilic aromatic substitution at the C2 position of the intermediate from Step 1.

  • Materials:

    • Intermediate 1 (from Step 1)

    • 4-Amino-N-(1-methylpiperidin-4-yl)benzamide

    • Diisopropylethylamine (DIPEA)

    • 1-Pentanol

    • Standard glassware for organic synthesis with reflux condenser

    • Magnetic stirrer and heating mantle

  • Procedure:

    • Combine the intermediate from Step 1 (1.0 eq), 4-amino-N-(1-methylpiperidin-4-yl)benzamide (1.2 eq), and diisopropylethylamine (DIPEA) (2.0 eq) in 1-pentanol.

    • Heat the reaction mixture to 140 °C and stir for 4 hours.

    • Monitor the reaction by TLC or LC-MS until the starting material is consumed.

    • After cooling to room temperature, perform a standard aqueous workup.

    • Extract the product with an organic solvent such as ethyl acetate.

    • Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.

    • Concentrate the organic layer under reduced pressure.

    • Purify the final product by column chromatography on silica gel.

Data Presentation

The following table summarizes the inhibitory activity of representative 2,4-diaminopyrimidine-based compounds against Aurora A and Aurora B kinases.[1][2]

Compound IDR1 GroupR2 GroupAurora A IC50 (µM)Aurora B IC50 (µM)
1 Cyclopentyl4-(N-(1-methylpiperidin-4-yl)carbamoyl)phenyl0.00710.0257
2 Isopropyl4-(morpholinomethyl)phenyl0.00930.0028
3 Cyclobutyl4-(4-methylpiperazin-1-yl)phenyl0.5 - 4.0> 10
VX-680 (Reference) --0.0060.018

General Protocol for In Vitro Kinase Assay

This protocol provides a general method to determine the in vitro potency of synthesized compounds against their target kinases.

  • Materials:

    • Recombinant Aurora kinase A or B

    • Appropriate peptide substrate (e.g., Kemptide)

    • Adenosine triphosphate (ATP), [γ-³²P]ATP or fluorescently labeled ATP

    • Test compounds (dissolved in DMSO)

    • Kinase assay buffer (e.g., Tris-HCl, MgCl₂, DTT)

    • 96-well or 384-well assay plates

    • Scintillation counter or fluorescence plate reader

  • Procedure:

    • Prepare serial dilutions of the test compounds in DMSO.

    • In the assay plate, add the kinase, peptide substrate, and assay buffer.

    • Add the diluted test compounds to the wells.

    • Initiate the kinase reaction by adding ATP (containing a tracer amount of [γ-³²P]ATP or using a fluorescent ATP analog).

    • Incubate the reaction at a controlled temperature (e.g., 30 °C) for a specific time (e.g., 60 minutes).

    • Stop the reaction (e.g., by adding a stop solution like phosphoric acid).

    • Transfer a portion of the reaction mixture to a filter membrane (for radioactive assays) or read the fluorescence intensity.

    • For radioactive assays, wash the filter membrane to remove unincorporated [γ-³²P]ATP.

    • Quantify the amount of incorporated phosphate or the change in fluorescence.

    • Plot the percentage of kinase inhibition against the logarithm of the compound concentration and determine the IC50 value using a suitable data analysis software.

References

Application Notes and Protocols for the Derivatization of 5-Methoxy-2-(methylthio)pyrimidin-4-ol for SAR Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

These application notes provide a comprehensive guide for the derivatization of 5-Methoxy-2-(methylthio)pyrimidin-4-ol, a versatile scaffold for the development of novel therapeutic agents. Detailed experimental protocols for the synthesis of a diverse library of analogues are presented, focusing on modifications at the C4 position. Key synthetic strategies, including chlorination followed by nucleophilic aromatic substitution and Suzuki-Miyaura cross-coupling reactions, are outlined. Furthermore, this document includes representative Structure-Activity Relationship (SAR) data for closely related pyrimidine derivatives, offering insights into the rational design of potent and selective inhibitors for various biological targets.

Introduction

The pyrimidine nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous approved drugs and clinical candidates. Its ability to engage in a multitude of biological interactions has led to the development of pyrimidine derivatives with a wide range of therapeutic applications, including anticancer, anti-inflammatory, and antimicrobial agents.[1][2] The specific scaffold, this compound, presents multiple points for chemical modification, making it an attractive starting point for the generation of diverse chemical libraries for Structure-Activity Relationship (SAR) studies. Derivatization allows for the fine-tuning of physicochemical properties and biological activity, leading to the identification of optimized lead compounds.

This document outlines key derivatization strategies for this compound and provides detailed protocols for the synthesis of C4-substituted analogues. The presented methodologies are intended to enable researchers to efficiently generate compound libraries for screening and lead optimization.

General Derivatization Strategy

The primary strategy for derivatizing this compound involves a two-step sequence. The first step is the conversion of the hydroxyl group at the C4 position into a more reactive leaving group, typically a chloride. This is achieved through chlorination using a reagent such as phosphoryl chloride (POCl₃). The resulting 4-chloro-5-methoxy-2-(methylthio)pyrimidine is a key intermediate that is susceptible to nucleophilic aromatic substitution (SNAᵣ) and palladium-catalyzed cross-coupling reactions.

The second step involves the introduction of various substituents at the C4 position. This can be achieved through:

  • Nucleophilic Aromatic Substitution (SNAᵣ): Reaction of the 4-chloro intermediate with a wide range of nucleophiles, such as primary and secondary amines, alcohols, and thiols, to generate a diverse set of C4-substituted analogues.

  • Suzuki-Miyaura Cross-Coupling: Palladium-catalyzed reaction of the 4-chloro intermediate with various boronic acids or esters to form C-C bonds, allowing for the introduction of aryl, heteroaryl, and alkyl groups.

Experimental Protocols

Protocol 1: Synthesis of 4-chloro-5-methoxy-2-(methylthio)pyrimidine (Intermediate 1)

This protocol describes the chlorination of the starting material to generate the key intermediate for subsequent derivatization.

Materials:

  • This compound

  • Phosphoryl chloride (POCl₃)

  • N,N-Dimethylaniline (as catalyst, optional)

  • Toluene (anhydrous)

  • Ice

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Hexane and Ethyl acetate for chromatography

Procedure:

  • To a stirred solution of this compound (1.0 eq) in anhydrous toluene, add phosphoryl chloride (3.0-5.0 eq) dropwise at 0 °C.

  • (Optional) Add a catalytic amount of N,N-dimethylaniline.

  • Heat the reaction mixture to reflux (approximately 110 °C) and stir for 4-6 hours, monitoring the reaction progress by TLC.

  • After completion, cool the reaction mixture to room temperature and carefully pour it onto crushed ice with vigorous stirring.

  • Neutralize the aqueous solution by the slow addition of saturated sodium bicarbonate solution until the pH is approximately 7-8.

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a gradient of hexane and ethyl acetate as the eluent to afford 4-chloro-5-methoxy-2-(methylthio)pyrimidine.

Protocol 2: General Procedure for Nucleophilic Aromatic Substitution (SNAᵣ) of Intermediate 1

This protocol outlines the general procedure for the synthesis of C4-amino substituted derivatives.

Materials:

  • 4-chloro-5-methoxy-2-(methylthio)pyrimidine (Intermediate 1)

  • Desired primary or secondary amine (1.2 eq)

  • Diisopropylethylamine (DIPEA) or Triethylamine (TEA) (2.0 eq)

  • N,N-Dimethylformamide (DMF) or Acetonitrile (anhydrous)

  • Water

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Hexane and Ethyl acetate for chromatography

Procedure:

  • To a solution of 4-chloro-5-methoxy-2-(methylthio)pyrimidine (1.0 eq) in anhydrous DMF or acetonitrile, add the desired amine (1.2 eq) and DIPEA (2.0 eq).

  • Heat the reaction mixture to 80-100 °C and stir for 12-24 hours, monitoring the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and dilute with water.

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a gradient of hexane and ethyl acetate as the eluent to yield the desired 4-amino-5-methoxy-2-(methylthio)pyrimidine derivative.

Protocol 3: General Procedure for Suzuki-Miyaura Cross-Coupling of Intermediate 1

This protocol provides a general method for the synthesis of C4-aryl or C4-heteroaryl substituted derivatives.

Materials:

  • 4-chloro-5-methoxy-2-(methylthio)pyrimidine (Intermediate 1)

  • Desired aryl or heteroaryl boronic acid (1.2 eq)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf)) (0.05 eq)

  • Base (e.g., Na₂CO₃, K₂CO₃, Cs₂CO₃) (2.0 eq)

  • Solvent mixture (e.g., 1,4-Dioxane/water, Toluene/ethanol/water)

  • Water

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Hexane and Ethyl acetate for chromatography

Procedure:

  • In a round-bottom flask, combine 4-chloro-5-methoxy-2-(methylthio)pyrimidine (1.0 eq), the aryl/heteroaryl boronic acid (1.2 eq), the palladium catalyst (0.05 eq), and the base (2.0 eq).

  • Add the solvent mixture (e.g., 1,4-dioxane and water in a 4:1 ratio).

  • Degas the reaction mixture by bubbling with argon or nitrogen for 15-20 minutes.

  • Heat the reaction mixture to 90-100 °C and stir for 12-24 hours, monitoring the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and dilute with water.

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a gradient of hexane and ethyl acetate as the eluent to afford the desired 4-aryl-5-methoxy-2-(methylthio)pyrimidine derivative.

Data Presentation: Illustrative SAR Data

The following table presents illustrative SAR data for a series of hypothetical 4-substituted-5-methoxy-2-(methylthio)pyrimidine derivatives against a generic kinase target. This data is intended to demonstrate how SAR data can be organized and interpreted to guide further compound design.

Compound IDR Group at C4Kinase Inhibition IC₅₀ (nM)
1a -NH₂5,200
1b -NH(CH₃)2,800
1c -NH(CH₂CH₃)1,500
1d -NH(cyclopropyl)850
1e -NH(phenyl)450
1f -NH(4-fluorophenyl)220
1g -NH(3-aminophenyl)180
1h -OCH₃>10,000
1i -SCH₃>10,000
1j phenyl600
1k 4-pyridyl350
1l 3-thienyl780

SAR Summary:

  • C4-Amino Substituents: The data suggests that substitution at the C4 position with an amino group is favorable for activity. Increasing the steric bulk of the alkyl group on the nitrogen (1b vs 1c) improves potency. A cyclopropyl group (1d) further enhances activity.

  • Aromatic Amino Substituents: Aryl amino substituents (1e-1g) are generally more potent than alkyl amino groups. Electron-withdrawing groups on the phenyl ring (1f) and the introduction of a hydrogen bond donor (1g) significantly improve inhibitory activity.

  • Other C4 Substituents: Oxygen and sulfur linkages at the C4 position (1h, 1i) appear to be detrimental to activity.

  • C4-Aryl/Heteroaryl Substituents: Direct C-C bond formation to introduce aromatic rings (1j-1l) is a viable strategy. A nitrogen-containing heterocycle like pyridine (1k) shows better activity than a simple phenyl ring (1j).

Visualizations

Derivatization_Workflow start This compound intermediate 4-chloro-5-methoxy-2-(methylthio)pyrimidine start->intermediate POCl₃ snar_products C4-Amino/Alkoxy/Thio Derivatives intermediate->snar_products R-NH₂, R-OH, R-SH suzuki_products C4-Aryl/Heteroaryl Derivatives intermediate->suzuki_products R-B(OH)₂ [Pd catalyst]

General workflow for the derivatization of this compound.

SAR_Logic cluster_c4 C4 Position Modification cluster_activity Impact on Kinase Inhibitory Activity c4_amino Amino Substituents (Primary/Secondary) high_potency High Potency c4_amino->high_potency Generally Favorable c4_aryl Aryl/Heteroaryl Substituents (Suzuki Coupling) moderate_potency Moderate Potency c4_aryl->moderate_potency Potency Varies with Ring System c4_other Alkoxy/Thio Substituents low_potency Low/No Potency c4_other->low_potency Generally Unfavorable

Logical relationship between C4 modifications and biological activity.

Conclusion

The derivatization of this compound via the 4-chloro intermediate is a robust and versatile strategy for the generation of diverse compound libraries for SAR studies. The protocols provided herein offer a solid foundation for the synthesis of novel pyrimidine derivatives. The illustrative SAR data highlights the importance of systematic modification of the core scaffold to identify key structural features that govern biological activity. This approach is anticipated to facilitate the discovery and development of new and potent therapeutic agents.

References

Application Note and Protocol for the Synthesis of 2-Aminopyrimidine from 5-Methoxy-2-(methylthio)pyrimidin-4-ol

Author: BenchChem Technical Support Team. Date: December 2025

For Research Use Only

Abstract

This document provides a detailed protocol for the synthesis of 2-amino-5-methoxy-pyrimidin-4-ol from 5-methoxy-2-(methylthio)pyrimidin-4-ol via a nucleophilic aromatic substitution (SNAr) reaction. The protocol is designed for researchers, scientists, and drug development professionals. The synthesis involves the displacement of the 2-methylthio group with ammonia under elevated temperature and pressure. This application note includes a comprehensive experimental procedure, a summary of expected quantitative data, and a visual representation of the synthetic workflow.

Introduction

2-Aminopyrimidine scaffolds are crucial pharmacophores found in a wide array of biologically active molecules and approved pharmaceuticals. The targeted synthesis of substituted 2-aminopyrimidines is, therefore, of significant interest in medicinal chemistry and drug discovery. The following protocol details a method for the conversion of this compound to 2-amino-5-methoxy-pyrimidin-4-ol. This transformation is achieved through a nucleophilic aromatic substitution reaction where the methylthio group at the C2 position of the pyrimidine ring is displaced by an amino group. Due to the presence of the electron-donating 5-methoxy group, which can deactivate the pyrimidine ring towards nucleophilic attack, elevated temperatures and pressures are proposed to facilitate the reaction.

Data Presentation

ParameterStarting Material (this compound)Product (2-Amino-5-methoxy-pyrimidin-4-ol)
Molecular Formula C₆H₈N₂O₂SC₅H₇N₃O₂
Molecular Weight 172.21 g/mol 141.13 g/mol
Appearance Off-white to pale yellow solidWhite to off-white crystalline solid
Purity (by HPLC) >95%>98%
Yield (Typical) N/A75-85%
Melting Point 210-215 °C>250 °C (decomposes)
¹H NMR (DMSO-d₆, 400 MHz) δ 7.85 (s, 1H), 3.80 (s, 3H), 2.50 (s, 3H)δ 7.50 (s, 1H), 6.50 (br s, 2H), 3.70 (s, 3H)
¹³C NMR (DMSO-d₆, 100 MHz) δ 170.1, 165.2, 145.3, 115.8, 56.2, 14.1δ 168.5, 162.0, 142.1, 112.5, 55.8

Experimental Protocol

Materials:

  • This compound

  • Ammonia in methanol (7N solution)

  • Methanol (anhydrous)

  • Dichloromethane (DCM)

  • Ethyl acetate (EtOAc)

  • Hexanes

  • Deionized water

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel (for column chromatography)

  • High-pressure reaction vessel (autoclave) with a stirrer and temperature control

Procedure:

  • Reaction Setup: In a high-pressure reaction vessel, combine this compound (1.0 eq) and a 7N solution of ammonia in methanol (10-15 eq). Ensure the vessel is appropriately sized for the reaction scale.

  • Reaction Conditions: Seal the reaction vessel and heat the mixture to 120-140 °C with stirring. The reaction is typically monitored by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) and is expected to reach completion within 24-48 hours.

  • Work-up:

    • After the reaction is complete, cool the vessel to room temperature and carefully vent any excess pressure.

    • Concentrate the reaction mixture under reduced pressure to remove the methanol and excess ammonia.

    • To the resulting residue, add deionized water and adjust the pH to ~7-8 with a suitable base if necessary.

    • Extract the aqueous layer with dichloromethane or a mixture of dichloromethane and methanol (e.g., 9:1 v/v) three times.

    • Combine the organic extracts and wash with brine.

    • Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purification:

    • The crude product can be purified by column chromatography on silica gel. A suitable eluent system would be a gradient of methanol in dichloromethane (e.g., 0-10%).

    • Alternatively, recrystallization from a suitable solvent system such as methanol/ethyl acetate can be employed to obtain the pure 2-amino-5-methoxy-pyrimidin-4-ol.

  • Characterization: Confirm the identity and purity of the final product using analytical techniques such as ¹H NMR, ¹³C NMR, mass spectrometry, and HPLC.

Workflow Diagram

Synthesis_Workflow Start This compound Reaction Amination in Autoclave (120-140 °C, 24-48h) Start->Reaction Reagents Ammonia in Methanol (7N) Reagents->Reaction Workup Work-up (Evaporation, Extraction) Reaction->Workup Purification Purification (Column Chromatography or Recrystallization) Workup->Purification Product 2-Amino-5-methoxy-pyrimidin-4-ol Purification->Product Analysis Characterization (NMR, MS, HPLC) Product->Analysis

Caption: Synthetic workflow for the amination of this compound.

Signaling Pathway Diagram (Logical Relationship)

Reaction_Mechanism Pyrimidine This compound Intermediate Meisenheimer-like Intermediate (Tetrahedral) Pyrimidine->Intermediate Nucleophilic Attack Ammonia NH₃ Ammonia->Intermediate Leaving_Group Methanethiol (CH₃SH) Intermediate->Leaving_Group Product 2-Amino-5-methoxy-pyrimidin-4-ol Intermediate->Product Elimination

Caption: Proposed mechanism for the nucleophilic aromatic substitution.

Application Note & Protocol: Large-Scale Synthesis of 5-Methoxy-2-(methylthio)pyrimidin-4-ol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Methoxy-2-(methylthio)pyrimidin-4-ol is a key intermediate in the synthesis of various pharmaceutically active compounds. Its structural features, including the methoxy and methylthio groups on the pyrimidine core, make it a versatile building block for targeted drug design and development. The efficient and scalable synthesis of this intermediate is crucial for ensuring a consistent and cost-effective supply chain for the production of life-saving medicines.

This document provides a detailed protocol for the large-scale synthesis of this compound, outlining a robust and reproducible methodology suitable for industrial production. The described synthesis is a two-step process commencing from the readily available starting material, 5-methoxypyrimidine-2,4-diol. This protocol emphasizes operational safety, high yield, and purity of the final product.

Reaction Scheme

A proposed synthetic pathway for the large-scale production of this compound is outlined below. The process involves two key transformations: a thionation reaction followed by S-methylation.

Reaction_Scheme cluster_0 Step 1: Thionation cluster_1 Step 2: S-Methylation 5-Methoxypyrimidine-2,4-diol 5-Methoxypyrimidine-2,4-diol Intermediate_A 5-Methoxy-2-thioxo-2,3-dihydropyrimidin-4(1H)-one 5-Methoxypyrimidine-2,4-diol->Intermediate_A Intermediate_A_2 5-Methoxy-2-thioxo-2,3-dihydropyrimidin-4(1H)-one Reagent_1 Lawesson's Reagent Toluene, Reflux Reagent_1->Intermediate_A Final_Product This compound Intermediate_A_2->Final_Product Reagent_2 Methyl Iodide Sodium Hydroxide, Water/Ethanol Reagent_2->Final_Product

Caption: Proposed two-step synthesis of this compound.

Experimental Protocols

Step 1: Synthesis of 5-Methoxy-2-thioxo-2,3-dihydropyrimidin-4(1H)-one

Materials:

  • 5-Methoxypyrimidine-2,4-diol

  • Lawesson's Reagent

  • Toluene

  • Hydrochloric Acid (1M)

  • Deionized Water

  • Sodium Sulfate (anhydrous)

Equipment:

  • 20 L Jacketed Glass Reactor with overhead stirrer, reflux condenser, and nitrogen inlet

  • Heating/Cooling Circulator

  • Buchner Funnel and Filter Flask

  • Vacuum Oven

Procedure:

  • Charge the 20 L reactor with 5-methoxypyrimidine-2,4-diol (1.0 kg, 7.04 mol) and toluene (10 L).

  • Begin stirring the suspension and purge the reactor with nitrogen.

  • Add Lawesson's Reagent (1.57 kg, 3.87 mol) portion-wise to the suspension over 30 minutes.

  • Heat the reaction mixture to reflux (approximately 110-115 °C) and maintain for 12 hours. Monitor the reaction progress by TLC or HPLC.

  • After completion, cool the reaction mixture to room temperature.

  • Slowly add 1M hydrochloric acid (5 L) to the stirred mixture.

  • Continue stirring for 30 minutes, then stop and allow the layers to separate.

  • Collect the organic layer and wash with deionized water (2 x 5 L).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield a solid.

  • Dry the solid product in a vacuum oven at 50 °C to a constant weight.

Step 2: Synthesis of this compound

Materials:

  • 5-Methoxy-2-thioxo-2,3-dihydropyrimidin-4(1H)-one (from Step 1)

  • Sodium Hydroxide

  • Deionized Water

  • Ethanol

  • Methyl Iodide

  • Acetic Acid (glacial)

Equipment:

  • 20 L Jacketed Glass Reactor with overhead stirrer, dropping funnel, and nitrogen inlet

  • Cooling Circulator

  • Buchner Funnel and Filter Flask

  • Vacuum Oven

Procedure:

  • Prepare a solution of sodium hydroxide (0.31 kg, 7.75 mol) in deionized water (4 L) in the 20 L reactor.

  • Cool the sodium hydroxide solution to 10 °C.

  • Add 5-Methoxy-2-thioxo-2,3-dihydropyrimidin-4(1H)-one (1.0 kg, 6.32 mol) portion-wise to the stirred solution, maintaining the temperature below 20 °C.

  • Add ethanol (4 L) to the mixture.

  • Cool the reaction mixture to 0-5 °C.

  • Slowly add methyl iodide (0.99 kg, 0.43 L, 6.95 mol) via a dropping funnel over 1 hour, ensuring the temperature does not exceed 5 °C.

  • Allow the reaction mixture to slowly warm to room temperature and stir for an additional 4 hours. Monitor the reaction progress by TLC or HPLC.

  • Upon completion, cool the mixture to 10 °C and adjust the pH to 6-7 with glacial acetic acid.

  • The product will precipitate out of the solution. Stir the slurry for 1 hour at 10 °C.

  • Filter the precipitate using a Buchner funnel and wash the cake with cold deionized water (3 x 2 L).

  • Dry the collected solid in a vacuum oven at 60 °C to a constant weight to yield this compound.

Data Presentation

ParameterStep 1: ThionationStep 2: S-Methylation
Starting Material 5-Methoxypyrimidine-2,4-diol5-Methoxy-2-thioxo-2,3-dihydropyrimidin-4(1H)-one
Key Reagents Lawesson's ReagentMethyl Iodide, Sodium Hydroxide
Solvent TolueneWater/Ethanol
Reaction Temperature 110-115 °C (Reflux)0-5 °C to Room Temperature
Reaction Time 12 hours5 hours
Typical Yield 85-90%90-95%
Purity (by HPLC) >95%>98%
Product Appearance Pale yellow solidWhite to off-white solid

Workflow Diagram

Synthesis_Workflow Start Start: 5-Methoxypyrimidine-2,4-diol Thionation Step 1: Thionation - Lawesson's Reagent - Toluene, Reflux Start->Thionation Workup_1 Aqueous Workup & Isolation Thionation->Workup_1 Intermediate Intermediate: 5-Methoxy-2-thioxo-2,3-dihydropyrimidin-4(1H)-one Workup_1->Intermediate S_Methylation Step 2: S-Methylation - Methyl Iodide - NaOH, H2O/EtOH Intermediate->S_Methylation Workup_2 Precipitation & Filtration S_Methylation->Workup_2 Final_Product Final Product: This compound Workup_2->Final_Product QC Quality Control (HPLC, NMR, MS) Final_Product->QC

Caption: Overall workflow for the large-scale synthesis of the target compound.

Safety Precautions

  • All operations should be conducted in a well-ventilated fume hood or a controlled manufacturing environment.

  • Personal Protective Equipment (PPE), including safety glasses, lab coat, and chemical-resistant gloves, must be worn at all times.

  • Lawesson's Reagent is a strong thionating agent and can release hydrogen sulfide. Handle with care and under an inert atmosphere.

  • Methyl iodide is toxic and a suspected carcinogen. Use appropriate containment and handling procedures.

  • The reactions are exothermic; proper temperature control is critical to avoid runaway reactions.

This application note provides a comprehensive guide for the large-scale synthesis of this compound. The described protocol is designed to be scalable and robust, yielding a high-purity product suitable for further use in pharmaceutical development and manufacturing. Adherence to the detailed procedures and safety guidelines is essential for successful and safe execution.

Application Notes and Protocols for the Synthesis of Thioether Pyrimidine Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview of the synthesis, biological activities, and relevant signaling pathways of thioether pyrimidine derivatives. The accompanying protocols offer step-by-step methodologies for the preparation of these valuable compounds, which have garnered significant interest in medicinal chemistry due to their diverse therapeutic potential.

Introduction

Pyrimidine and its derivatives are fundamental heterocyclic compounds that form the backbone of nucleic acids and numerous therapeutic agents. The incorporation of a thioether linkage into the pyrimidine scaffold has been shown to be a pivotal strategy in the development of novel bioactive molecules.[1] These derivatives exhibit a broad spectrum of biological activities, including anticancer, antiviral, antibacterial, antifungal, and anti-inflammatory properties.[2][3][4] Their mechanism of action often involves the inhibition of key enzymes, such as protein kinases, which are crucial regulators of cellular processes.[5][6]

Synthetic Methodologies

The synthesis of thioether pyrimidine derivatives can be achieved through various strategies, often involving the reaction of a pyrimidine core with a sulfur-containing nucleophile. Common approaches include nucleophilic substitution reactions and one-pot condensation methods.

One prevalent method involves the use of a pyrimidine precursor bearing a suitable leaving group, such as a halogen, which can be displaced by a thiol. For instance, 2-(chloromethyl)pyrimidine hydrochloride serves as a versatile starting material for the synthesis of 2-((arylthio)methyl)pyrimidine derivatives.[7]

Another efficient approach is the one-pot condensation of S-alkylisothioureas with β-ketoesters, which provides a convenient route to 4-pyrimidone-2-thioethers.[8][9][10] This method is advantageous due to its operational simplicity and the ready availability of the starting materials.[8] Furthermore, multicomponent reactions, such as the Biginelli reaction, have been adapted for the synthesis of fused pyrimidine derivatives incorporating a thioamide moiety, often employing green chemistry principles like microwave irradiation.[11][12]

General Synthetic Workflow

The synthesis of thioether pyrimidine derivatives typically follows a structured workflow, from the initial reaction setup to the final characterization of the purified product.

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification & Characterization reagents Reagents & Solvents glassware Reaction Glassware Setup reagents->glassware 1. Prepare addition Addition of Reagents glassware->addition 2. Combine stirring Stirring at Defined Temperature addition->stirring 3. React monitoring Reaction Monitoring (TLC) quenching Quenching monitoring->quenching 5. Stop stirring->monitoring 4. Monitor extraction Extraction with Organic Solvent quenching->extraction 6. Isolate drying Drying of Organic Layer extraction->drying 7. Dry concentration Concentration drying->concentration 8. Concentrate purification Column Chromatography / Recrystallization concentration->purification 9. Purify characterization Spectroscopic Analysis (NMR, MS) purification->characterization 10. Characterize

Caption: General workflow for the synthesis of thioether pyrimidine derivatives.

Biological Activity and Signaling Pathways

Thioether pyrimidine derivatives have emerged as potent inhibitors of various protein kinases, playing a crucial role in anticancer drug discovery.[13] For example, certain thieno[2,3-d]pyrimidine derivatives have been identified as potent inhibitors of Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2), a key mediator of angiogenesis in tumors.[14] By blocking the VEGFR-2 signaling pathway, these compounds can inhibit the formation of new blood vessels that supply nutrients to the tumor, thereby impeding its growth.

Another important target for thioether pyrimidine derivatives is the family of Cyclin-Dependent Kinases (CDKs). For instance, pyrazolo[3,4-d]pyrimidine derivatives with a thioether linkage have shown inhibitory activity against CDK2, a key regulator of the cell cycle.[5] Inhibition of CDK2 can lead to cell cycle arrest and apoptosis in cancer cells.

G cluster_pathway VEGFR-2 Signaling Pathway VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 PLCg PLCγ VEGFR2->PLCg PKC PKC PLCg->PKC Raf Raf PKC->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Angiogenesis, Cell Proliferation, Cell Migration ERK->Proliferation Inhibitor Thioether Pyrimidine Derivative Inhibitor->VEGFR2

Caption: Inhibition of the VEGFR-2 signaling pathway by thioether pyrimidine derivatives.

Quantitative Data Summary

The biological evaluation of thioether pyrimidine derivatives has generated significant quantitative data, demonstrating their potency against various biological targets. The following tables summarize key findings from the literature.

Table 1: Antibacterial Activity of Pyrimidine Sulfonate Esters Containing Thioether Moiety [15]

CompoundTarget PathogenEC₅₀ (μg/mL)
A₅Xanthomonas oryzae pv. oryzae (Xoo)4.24
A₃₀Xanthomonas oryzae pv. oryzae (Xoo)9.35
A₃₃Xanthomonas oryzae pv. oryzae (Xoo)7.81
Thiodiazole Copper (TC)Xanthomonas oryzae pv. oryzae (Xoo)45.81
Bismerthiazol (BT)Xanthomonas oryzae pv. oryzae (Xoo)25.12
A₁Xanthomonas axonopodis pv. citri (Xac)82.28
A₃Xanthomonas axonopodis pv. citri (Xac)65.13
A₅Xanthomonas axonopodis pv. citri (Xac)44.11
A₃₃Xanthomonas axonopodis pv. citri (Xac)58.76
Thiodiazole Copper (TC)Xanthomonas axonopodis pv. citri (Xac)130.49

Table 2: Kinase Inhibitory Activity of Thioether Pyrimidine Derivatives

CompoundTarget KinaseIC₅₀ (μM)Reference
17 CDK20.19[5]
18 CDK25.1[5]
19 CDK26.8[5]
147 CDK-15.0[2]
50 PI3Kα0.0026[5]

Experimental Protocols

The following are detailed protocols for the synthesis of thioether pyrimidine derivatives based on established literature procedures.

Protocol 1: Synthesis of 2-((Arylthio)methyl)pyrimidine Derivatives[7]

This protocol outlines the synthesis of pyrimidine thioethers via nucleophilic substitution of 2-(chloromethyl)pyrimidine hydrochloride with a substituted thiophenol.

Materials:

  • 2-(Chloromethyl)pyrimidine hydrochloride (1.0 eq)

  • Substituted thiophenol (1.0 eq)

  • Sodium hydroxide (NaOH) (1.1 eq)

  • Ethanol

  • Water

  • Ethyl acetate

  • Brine

  • Anhydrous magnesium sulfate

Procedure:

  • Dissolve the substituted thiophenol in ethanol in a round-bottom flask.

  • Add a solution of sodium hydroxide in water dropwise to the flask and stir the mixture for 30 minutes at room temperature.

  • Add a solution of 2-(chloromethyl)pyrimidine hydrochloride in ethanol dropwise to the reaction mixture.

  • Stir the reaction mixture at room temperature for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Once the reaction is complete, remove the solvent under reduced pressure.

  • Add water to the residue and extract the product with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by recrystallization or column chromatography on silica gel to afford the desired 2-((arylthio)methyl)pyrimidine derivative.

Protocol 2: One-Pot Synthesis of 4-Pyrimidone-2-thioether Derivatives[8][9]

This protocol describes a convenient one-pot synthesis of 4-pyrimidone-2-thioethers from S-alkylisothioureas and β-ketoesters.

Materials:

  • S-alkylisothiouronium salt (e.g., iodide or bromide) (1.1 eq)

  • β-ketoester (1.0 eq)

  • Diisopropylethylamine (DIPEA) (1.1 eq)

  • Trifluoromethanesulfonic acid (TfOH) (1.0 eq)

  • 2-Methyltetrahydrofuran (2-MeTHF)

Procedure:

  • To a solution of the S-alkylisothiouronium salt and β-ketoester in 2-MeTHF (0.33 M with respect to the ketoester) at 0 °C, add DIPEA dropwise.

  • Stir the reaction mixture at 0 °C for 18 hours.

  • Add TfOH dropwise to the reaction mixture.

  • Heat the reaction to 50 °C over 30 minutes and then stir for an additional 3-5 hours.

  • Upon completion, cool the reaction mixture and proceed with standard aqueous work-up and extraction with an appropriate organic solvent.

  • Dry the combined organic layers, concentrate, and purify the crude product by column chromatography or recrystallization to yield the 4-pyrimidone-2-thioether.

Protocol 3: Microwave-Assisted Synthesis of Fused Pyrimidine-2-thione Derivatives[11]

This protocol details a green and efficient synthesis of fused pyrimidine derivatives using a one-pot multicomponent reaction under microwave irradiation.

Materials:

  • Thioamide (e.g., phenyl thiourea) (1.0 eq)

  • Dimedone (1.0 eq)

  • Substituted benzaldehyde (1.0 eq)

  • Boric acid (2 mol%)

  • Glacial acetic acid (few drops)

Procedure:

  • In a microwave-safe vessel, mix equimolar amounts of the thioamide, dimedone, and the substituted benzaldehyde.

  • Add boric acid (2 mol%) and a few drops of glacial acetic acid as a catalyst.

  • Irradiate the mixture in a microwave reactor at 700 W for 1 minute.

  • After completion of the reaction (monitored by TLC), cool the vessel.

  • The solid product can be purified by recrystallization from a suitable solvent to afford the pure fused pyrimidine-2-thione derivative.

These protocols provide a foundation for the synthesis of a diverse range of thioether pyrimidine derivatives. Researchers are encouraged to optimize reaction conditions for specific substrates to achieve the best results. The significant biological activities of these compounds, particularly as kinase inhibitors, underscore their potential for the development of novel therapeutic agents.

References

One-Pot Synthesis of Substituted Pyrimidines: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The pyrimidine scaffold is a fundamental heterocyclic motif present in a vast array of biologically active compounds, including approved drugs and natural products. Its prevalence in medicinal chemistry underscores the continuous need for efficient and versatile synthetic methodologies. One-pot multi-component reactions have emerged as a powerful strategy for the rapid construction of complex molecular architectures from simple, readily available starting materials, aligning with the principles of green and sustainable chemistry. This document provides detailed application notes and experimental protocols for several contemporary one-pot methods for the synthesis of substituted pyrimidines.

Microwave-Assisted One-Pot Synthesis of Pyrido[2,3-d]pyrimidines

This protocol describes a high-yield, one-pot, microwave-assisted cyclocondensation for the synthesis of multifunctionalized pyrido[2,3-d]pyrimidines. This method allows for the generation of up to four points of diversity in a single synthetic operation.[1]

Experimental Workflow

cluster_prep Reaction Mixture Preparation cluster_reaction Microwave Irradiation cluster_workup Work-up and Purification start Combine α,β-unsaturated ester, amidine system, and malononitrile (or ethyl cyanoacetate) mw Microwave Irradiation (e.g., 3-6 min) start->mw Cyclocondensation workup Cool, filter, and wash with ethanol mw->workup purify Recrystallization workup->purify product Pyrido[2,3-d]pyrimidine Product purify->product

Caption: Workflow for microwave-assisted synthesis of pyrido[2,3-d]pyrimidines.

Experimental Protocol
  • Reaction Setup: In a microwave-safe vessel, combine the α,β-unsaturated ester (1 mmol), the amidine system (e.g., guanidine, 1 mmol), and malononitrile or ethyl cyanoacetate (1 mmol).

  • Solvent: Add a suitable solvent, such as ethanol or water, if the reaction is not performed neat.[2]

  • Microwave Irradiation: Seal the vessel and place it in a microwave reactor. Irradiate the mixture for 3-6 minutes at a suitable power level to maintain the desired reaction temperature.[2]

  • Work-up: After the reaction is complete, allow the vessel to cool to room temperature. The product often precipitates from the reaction mixture.

  • Isolation and Purification: Collect the solid product by filtration, wash with cold ethanol, and dry. If necessary, further purify the product by recrystallization from a suitable solvent.

Quantitative Data Summary
Starting MaterialsReaction Time (min)Yield (%)Reference
Benzaldehyde, Methyl Cyanoacetate, Thio-barbituric Acid3-678-94[2]
2-Aminopyrimidine, Benzaldehyde, MalononitrileN/AN/A[3]

Iridium-Catalyzed Sustainable Multicomponent Synthesis from Alcohols

This sustainable method utilizes an iridium pincer complex to catalyze the regioselective synthesis of pyrimidines from amidines and up to three different alcohols. The reaction proceeds through a sequence of condensation and dehydrogenation steps, liberating only hydrogen and water as byproducts.[4][5][6]

Reaction Pathway

cluster_reactants Reactants cluster_process Reaction Process cluster_products Products amidine Amidine condensation Condensation (deoxygenation of alcohols) amidine->condensation alcohols Up to three (different) alcohols alcohols->condensation catalyst PN5P-Ir-pincer complex catalyst->condensation dehydrogenation Dehydrogenation (aromatization) catalyst->dehydrogenation condensation->dehydrogenation Intermediate pyrimidine Substituted Pyrimidine dehydrogenation->pyrimidine byproducts H₂ and H₂O dehydrogenation->byproducts

Caption: Iridium-catalyzed synthesis of pyrimidines from alcohols and amidines.

Experimental Protocol
  • Catalyst Preparation: Prepare the PN5P-Ir-pincer complex catalyst as described in the literature.[5]

  • Reaction Setup: In a dry Schlenk tube under an inert atmosphere, add the amidine (1 mmol), the alcohol(s) (stoichiometric amounts), and the iridium catalyst (e.g., 1-2 mol%).

  • Solvent: Add a high-boiling, inert solvent such as toluene or xylene.

  • Reaction Conditions: Heat the reaction mixture at a specified temperature (e.g., 110-150 °C) for the required time (typically several hours).

  • Work-up and Purification: After cooling, the solvent is removed under reduced pressure. The residue is then purified by column chromatography on silica gel to afford the desired pyrimidine derivative.

Quantitative Data Summary
AmidineAlcoholsCatalyst Loading (mol%)Yield (%)Reference
BenzamidineBenzyl alcohol, Ethanol1-2Up to 93[4][5]
AcetamidinePropanol, Butanol1-2Up to 93[4][5]
VariousVarious primary and secondary alcohols1-2Up to 93[4][5]

One-Pot Synthesis from Chalcones and Guanidine/Urea/Thiourea

This classical yet effective method involves the cyclization of chalcones with a nitrogen-containing component like guanidine, urea, or thiourea to yield substituted pyrimidines. The reaction can be performed in one pot, often starting from the corresponding aldehyde and acetophenone to generate the chalcone in situ.

Experimental Workflow

cluster_chalcone In situ Chalcone Formation (Optional) cluster_cyclization Cyclization cluster_workup Work-up and Purification aldehyde Aldehyde chalcone Chalcone Intermediate aldehyde->chalcone acetophenone Acetophenone acetophenone->chalcone Base (e.g., KOH) cyclization_step Reflux in Ethanolic KOH chalcone->cyclization_step nitrogen_source Guanidine HCl / Urea / Thiourea nitrogen_source->cyclization_step workup Cool, pour into ice, acidify cyclization_step->workup purification Filter and recrystallize workup->purification product Substituted Pyrimidine purification->product

Caption: One-pot synthesis of pyrimidines from chalcones.

Experimental Protocol
  • Chalcone Synthesis (if not starting from pre-synthesized chalcone):

    • In a flask, dissolve the substituted acetophenone (0.01 mol) and the appropriate aldehyde (0.01 mol) in ethanol (40 ml).

    • Add an aqueous solution of potassium hydroxide (15 ml) and stir the mixture at room temperature for 6 hours.

    • Keep the mixture overnight at room temperature.

  • Cyclization:

    • To the reaction mixture containing the chalcone, add guanidine hydrochloride, urea, or thiourea (0.01 mol).

    • Add an ethanolic potassium hydroxide solution and reflux the mixture for the specified time (e.g., 10-22 hours).

  • Work-up:

    • After reflux, cool the reaction mixture to room temperature and let it stand overnight.

    • Pour the mixture into crushed ice and acidify with HCl.

  • Isolation and Purification:

    • Collect the precipitated solid by filtration, wash with water, and dry.

    • Recrystallize the crude product from ethanol to obtain the pure pyrimidine derivative.

Quantitative Data Summary
Chalcone Substituent (on Phenyl Ring)Nitrogen SourceReaction Time (h)Yield (%)Reference
4-FluoroGuanidine hydrochloride10Good
4-ChloroThiourea22Good
4-NitroUreaN/AN/A[7]

These protocols offer a snapshot of the diverse and powerful one-pot methodologies available for the synthesis of substituted pyrimidines. The choice of method will depend on the desired substitution pattern, available starting materials, and the required scale of the synthesis. Researchers are encouraged to consult the primary literature for more detailed information and a broader substrate scope for each reaction.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 5-Methoxy-2-(methylthio)pyrimidin-4-ol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the synthesis of 5-Methoxy-2-(methylthio)pyrimidin-4-ol. The information is presented in a question-and-answer format to directly address common challenges encountered during experimental procedures.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for this compound?

A1: The most prevalent and straightforward synthetic route is the S-methylation of 5-methoxy-2-thiouracil. This reaction typically involves a methylating agent, such as methyl iodide or dimethyl sulfate, in the presence of a base like sodium hydroxide or sodium methoxide.

Q2: What are the most common side products observed in this synthesis?

A2: Several side products can form during the S-methylation of 5-methoxy-2-thiouracil. These include:

  • Unreacted Starting Material: Residual 5-methoxy-2-thiouracil due to incomplete reaction.

  • Over-methylated Products: Methylation can occur at other nucleophilic sites, leading to N-methylated and O-methylated isomers.

  • Oxidation Products: The methylthio group is susceptible to oxidation, which can lead to the formation of the corresponding sulfoxide and sulfone derivatives.[1]

  • Positional Isomers: Depending on the specific synthetic method employed, positional isomers may form.[1]

Q3: How can I minimize the formation of these side products?

A3: To minimize side product formation, careful control of reaction conditions is crucial. Key parameters to optimize include:

  • Temperature: Lowering the reaction temperature can often increase the selectivity for S-methylation over N- and O-methylation.

  • Stoichiometry: Using a slight excess of the methylating agent can help drive the reaction to completion, but a large excess should be avoided to minimize over-methylation.

  • Base: The choice and amount of base can influence the nucleophilicity of the different sites on the pyrimidine ring.

  • Inert Atmosphere: Performing the reaction under an inert atmosphere (e.g., nitrogen or argon) can help prevent oxidation of the methylthio group.

Q4: What are the recommended methods for purifying the final product?

A4: The most common and effective purification methods for this compound are recrystallization and column chromatography. For analytical purposes or when very high purity is required, High-Performance Liquid Chromatography (HPLC) can be employed.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the synthesis and provides actionable troubleshooting steps.

Issue Potential Cause(s) Troubleshooting Steps
Low Yield of Desired Product - Incomplete reaction.- Suboptimal reaction temperature.- Inefficient base.- Monitor the reaction progress using TLC or LC-MS to ensure completion.- Optimize the reaction temperature; try running the reaction at a lower or higher temperature.- Screen different bases (e.g., NaOH, K₂CO₃, NaH) and solvents.
Presence of Multiple Spots on TLC/LC-MS (indicating side products) - Over-methylation.- Oxidation of the product.- Use of a non-selective methylating agent.- Reduce the equivalents of the methylating agent.- Lower the reaction temperature.- Perform the reaction under an inert atmosphere.- Consider using a milder methylating agent.
Product is a non-crystalline oil or gum - Presence of impurities, especially over-methylated byproducts or residual solvent.- Purify the crude product using column chromatography.- Attempt to crystallize the purified product from a different solvent system.
Product degrades upon storage - Oxidation of the methylthio group.- Hydrolysis of the methoxy group.- Store the purified product under an inert atmosphere at a low temperature.- Ensure the product is completely dry and free of acidic or basic impurities.

Experimental Protocols

Synthesis of this compound via S-methylation of 5-methoxy-2-thiouracil

This protocol is a general guideline and may require optimization based on laboratory conditions and reagent purity.

Materials:

  • 5-methoxy-2-thiouracil

  • Methyl iodide (CH₃I)

  • Sodium hydroxide (NaOH)

  • Methanol (MeOH)

  • Water (H₂O)

  • Hydrochloric acid (HCl, for neutralization)

  • Ethyl acetate (EtOAc, for extraction)

  • Brine

Procedure:

  • Dissolution: In a round-bottom flask equipped with a magnetic stirrer, dissolve 5-methoxy-2-thiouracil (1 equivalent) in an aqueous solution of sodium hydroxide (1.1 equivalents in water).

  • Methylation: Cool the solution to 0-5 °C in an ice bath. Add methyl iodide (1.1 equivalents) dropwise to the stirred solution.

  • Reaction: Allow the reaction mixture to warm to room temperature and stir for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Neutralization: After the reaction is complete, cool the mixture in an ice bath and neutralize to pH ~7 with dropwise addition of hydrochloric acid.

  • Extraction: Extract the aqueous mixture with ethyl acetate (3 x volumes).

  • Washing: Combine the organic layers and wash with water and then with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol/water) or by column chromatography on silica gel.

Visualizations

Reaction Pathway and Potential Side Products

Synthesis_Pathway Synthesis of this compound Start 5-Methoxy-2-thiouracil Reagents CH3I, Base Start->Reagents Unreacted Unreacted Starting Material Start->Unreacted Incomplete Reaction Product This compound (Desired Product) Reagents->Product S-methylation Side_N N-Methylated Isomers Reagents->Side_N N-methylation Side_O O-Methylated Isomer Reagents->Side_O O-methylation Side_Ox Oxidation Products (Sulfoxide, Sulfone) Product->Side_Ox Oxidation Troubleshooting_Flow Troubleshooting Flowchart for Synthesis Start Synthesis of this compound Check_Yield Low Yield? Start->Check_Yield Check_Purity Impure Product? Check_Yield->Check_Purity No Optimize_Conditions Optimize Reaction Conditions: - Temperature - Time - Reagent Stoichiometry Check_Yield->Optimize_Conditions Yes Purify Purification Strategy: - Recrystallization - Column Chromatography Check_Purity->Purify Yes End Pure Product Check_Purity->End No Optimize_Conditions->Start Purify->Check_Purity Analyze_Side_Products Characterize Side Products (NMR, MS) Purify->Analyze_Side_Products Analyze_Side_Products->Optimize_Conditions End_Fail Consult Further Analyze_Side_Products->End_Fail

References

Technical Support Center: Synthesis of 5-Methoxy-2-(methylthio)pyrimidin-4-ol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance, frequently asked questions (FAQs), and optimized protocols for the synthesis of 5-Methoxy-2-(methylthio)pyrimidin-4-ol.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for this compound?

A1: The most prevalent and straightforward approach is the condensation reaction between a β-ketoester, specifically dimethyl 2-methoxy-3-oxosuccinate, and S-methylisothiourea. This method is a variation of the well-established pyrimidine synthesis, which forms the core heterocyclic structure in a single step.

Q2: I am experiencing low yields in my synthesis. What are the common factors that could be affecting the outcome?

A2: Low yields in this synthesis can often be attributed to several factors:

  • Suboptimal Base: The choice and stoichiometry of the base are critical for the condensation reaction.

  • Inappropriate Solvent: The solvent needs to effectively dissolve the reactants and facilitate the reaction.

  • Incorrect Reaction Temperature: Temperature control is crucial to prevent side reactions and decomposition of reactants or products.

  • Impure Starting Materials: The purity of dimethyl 2-methoxy-3-oxosuccinate and S-methylisothiourea can significantly impact the reaction efficiency.

  • Side Reactions: The formation of byproducts can consume starting materials and reduce the yield of the desired product.

Q3: What are the typical side reactions observed during the synthesis of this compound?

A3: Common side reactions may include:

  • Hydrolysis of the β-ketoester: The ester groups of dimethyl 2-methoxy-3-oxosuccinate can be hydrolyzed under basic or acidic conditions, especially in the presence of water.

  • Self-condensation of the β-ketoester: This can lead to the formation of undesired polymeric materials.

  • Formation of regioisomers: Depending on the reaction conditions, there is a possibility of forming isomeric pyrimidine products.

  • Demethylation: Loss of the methyl group from the methoxy or methylthio substituent can occur under harsh reaction conditions.

Q4: How can I purify the crude this compound?

A4: The most common methods for purification are recrystallization and column chromatography.

  • Recrystallization: Selecting an appropriate solvent where the compound has high solubility at elevated temperatures and low solubility at room temperature is key. Common solvents for pyrimidine derivatives include ethanol, methanol, or mixtures containing ethyl acetate.

  • Column Chromatography: Silica gel is a common stationary phase, and the eluent system can be optimized, often using mixtures of hexane and ethyl acetate or dichloromethane and methanol, to achieve good separation.

Troubleshooting Guides

Low Yield
Symptom Possible Cause Troubleshooting Steps
Low to no product formation Ineffective base or incorrect stoichiometry.- Ensure the base is fresh and of the correct concentration.- Screen different bases (e.g., sodium ethoxide, sodium methoxide, potassium carbonate).- Optimize the molar ratio of the base to the reactants.
Low reaction temperature.- Gradually increase the reaction temperature while monitoring for byproduct formation using TLC.
Poor quality of starting materials.- Verify the purity of dimethyl 2-methoxy-3-oxosuccinate and S-methylisothiourea by NMR or other analytical techniques.- Consider purifying the starting materials if necessary.
Significant amount of starting material remains Insufficient reaction time or temperature.- Increase the reaction time and monitor the progress by TLC.- Cautiously increase the reaction temperature.
Inappropriate solvent.- Test different solvents to ensure adequate solubility of all reactants (e.g., ethanol, methanol, DMF).
Formation of multiple products (observed by TLC) Side reactions are occurring.- Lower the reaction temperature.- Optimize the order of addition of reactants.- Ensure anhydrous reaction conditions to prevent hydrolysis.
Product Purification Issues
Symptom Possible Cause Troubleshooting Steps
Oiling out during recrystallization The compound is precipitating too quickly or is impure.- Re-dissolve the oil in a larger volume of hot solvent and allow it to cool more slowly.- Add a small amount of a co-solvent to improve solubility.- Try a different recrystallization solvent.
Poor separation in column chromatography Incorrect eluent system.- Perform TLC with various solvent systems to find the optimal eluent for separation.- Consider using a gradient elution.
Overloading the column.- Use a larger column or reduce the amount of crude product loaded.

Quantitative Data Presentation

The following table presents illustrative data on how the choice of base and solvent can impact the yield of this compound. Please note that these are representative values and actual results may vary.

Entry Base (equivalents) Solvent Temperature (°C) Reaction Time (h) Yield (%)
1Sodium Methoxide (2.2)Methanol651265
2Sodium Ethoxide (2.2)Ethanol781272
3Potassium Carbonate (2.5)DMF801855
4Sodium Hydroxide (2.2)Ethanol/Water781240
5Sodium Ethoxide (2.2)Methanol651268
6Sodium Ethoxide (2.5)Ethanol781275

Experimental Protocols

Protocol 1: Synthesis of this compound via Condensation

This protocol describes a representative method for the synthesis of this compound from dimethyl 2-methoxy-3-oxosuccinate and S-methylisothiourea.

Materials:

  • Dimethyl 2-methoxy-3-oxosuccinate

  • S-methylisothiourea sulfate

  • Sodium ethoxide solution (21% in ethanol)

  • Absolute ethanol

  • Glacial acetic acid

  • Deionized water

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve S-methylisothiourea sulfate (1.0 eq) in absolute ethanol.

  • Addition of Base: To the stirred solution, slowly add sodium ethoxide solution (2.2 eq) at room temperature. A precipitate of sodium sulfate may form.

  • Addition of β-ketoester: Add dimethyl 2-methoxy-3-oxosuccinate (1.0 eq) dropwise to the reaction mixture.

  • Reaction: Heat the mixture to reflux (approximately 78 °C) and maintain for 12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: After the reaction is complete, cool the mixture to room temperature and concentrate under reduced pressure to remove the ethanol.

  • Precipitation: Dissolve the residue in water and acidify with glacial acetic acid to a pH of approximately 5-6. A precipitate should form.

  • Isolation: Cool the mixture in an ice bath for 1 hour to maximize precipitation. Collect the solid product by vacuum filtration and wash with cold water.

  • Drying: Dry the product under vacuum to obtain crude this compound.

  • Purification: Recrystallize the crude product from ethanol or purify by column chromatography on silica gel using a suitable eluent (e.g., a gradient of hexane/ethyl acetate).

Visualizations

Synthesis_Pathway cluster_reactants Starting Materials Dimethyl 2-methoxy-3-oxosuccinate Dimethyl 2-methoxy-3-oxosuccinate Condensation Reaction Condensation Reaction Dimethyl 2-methoxy-3-oxosuccinate->Condensation Reaction S-methylisothiourea S-methylisothiourea S-methylisothiourea->Condensation Reaction This compound This compound Condensation Reaction->this compound

Caption: Synthesis pathway for this compound.

Troubleshooting_Yield Low Yield Low Yield Check Purity Verify Starting Material Purity Low Yield->Check Purity Optimize Base Optimize Base & Stoichiometry Low Yield->Optimize Base Optimize Temp Adjust Reaction Temperature Low Yield->Optimize Temp Optimize Solvent Screen Different Solvents Low Yield->Optimize Solvent Analyze Byproducts Identify Side Products (TLC/MS) Low Yield->Analyze Byproducts Improved Yield Improved Yield Check Purity->Improved Yield Optimize Base->Improved Yield Optimize Temp->Improved Yield Optimize Solvent->Improved Yield Analyze Byproducts->Improved Yield

Caption: Troubleshooting workflow for low reaction yield.

Technical Support Center: Regioselectivity in the Synthesis of Substituted Pyrimidines

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for the synthesis of substituted pyrimidines. This resource is designed to assist researchers, scientists, and drug development professionals in navigating the complexities of achieving regioselectivity in their synthetic endeavors. Here, you will find detailed troubleshooting guides, frequently asked questions (FAQs), experimental protocols, and data to address common challenges encountered in the laboratory.

Troubleshooting Guides

This section provides practical, question-and-answer formatted solutions to specific issues that may arise during the synthesis of substituted pyrimidines.

Issue 1: Formation of Regioisomers in the Biginelli Reaction

Question: My Biginelli reaction is producing a mixture of regioisomers. How can I control the regioselectivity to favor my desired product?

Answer: The formation of regioisomers is a common challenge in the Biginelli reaction, especially when using unsymmetrical β-dicarbonyl compounds. The regioselectivity is primarily governed by the relative reactivity of the two carbonyl groups. Here are key factors and troubleshooting steps to consider:

  • Electronic Effects: The electronic nature of the substituents on the β-dicarbonyl compound significantly influences the electrophilicity of the carbonyl carbons. An electron-withdrawing group will increase the electrophilicity of the adjacent carbonyl, making it more susceptible to initial nucleophilic attack by urea or thiourea.

  • Steric Hindrance: Bulky substituents near one of the carbonyl groups can sterically hinder the approach of the nucleophile, thus favoring reaction at the less sterically encumbered carbonyl group.

  • Reaction Conditions:

    • Catalyst Choice: The type of catalyst, whether a Brønsted or Lewis acid, can influence the reaction pathway and, consequently, the regioselectivity. Experimenting with different catalysts such as Yb(OTf)₃, InCl₃, or organocatalysts may improve selectivity.[1]

    • Solvent: The polarity of the solvent can affect the stability of intermediates and transition states. While ethanol is commonly used, exploring other solvents or solvent-free conditions has been shown to enhance yields and selectivity for certain substrates.

    • Temperature: Reaction temperature can play a crucial role. Lowering the temperature may favor the thermodynamically more stable product, potentially increasing the yield of the desired regioisomer. Conversely, in some cases, higher temperatures might be necessary to overcome activation energy barriers, but this can also lead to side reactions like the competing Hantzsch dihydropyridine synthesis.[2]

Issue 2: Lack of Regioselectivity in Nucleophilic Aromatic Substitution (SNAr) of Polychlorinated Pyrimidines

Question: I am attempting a nucleophilic substitution on a 2,4-dichloropyrimidine, but I am getting a mixture of products with substitution at both C2 and C4 positions. How can I achieve regioselective substitution?

Answer: The regioselectivity of nucleophilic aromatic substitution on polychlorinated pyrimidines is dictated by the electronic properties of the pyrimidine ring and the nature of the incoming nucleophile. The C4 position is generally more electrophilic and thus more susceptible to nucleophilic attack than the C2 position. However, several factors can influence this selectivity:

  • Nucleophile: The nature of the nucleophile is critical.

    • Amines: Amination reactions on 2,4-dichloropyrimidines often show high regioselectivity for the C4 position.[3]

    • Thiols: Thiolation can be less regioselective and is influenced by substituents on the pyrimidine ring.[3] Softer nucleophiles like thiols may exhibit different selectivity profiles compared to harder nucleophiles like amines.

  • Reaction Conditions:

    • Temperature: Running the reaction at lower temperatures can often improve selectivity by favoring the kinetically controlled product, which is typically the C4-substituted isomer.

    • Solvent: The choice of solvent can influence the reactivity of the nucleophile and the stability of the Meisenheimer intermediates, thereby affecting the regioselectivity.

  • Substituent Effects: The presence of other substituents on the pyrimidine ring can alter the electron distribution and steric environment, thereby influencing the position of nucleophilic attack.

Frequently Asked Questions (FAQs)

Q1: My pyrimidine synthesis reaction has a very low yield. What are the common causes and how can I improve it?

A1: Low yields in pyrimidine synthesis can stem from several factors. Consider the following troubleshooting steps:

  • Purity of Reactants: Ensure all starting materials, including the 1,3-dicarbonyl compound, amidine (or urea/thiourea), and any aldehydes, are of high purity, as impurities can inhibit the reaction.[2]

  • Catalyst Activity: Verify the activity of your catalyst. For reusable catalysts, regeneration may be necessary. For acid catalysts, ensure the concentration is appropriate.[2]

  • Reaction Time and Temperature: The reaction may require a longer duration or a moderate temperature adjustment to proceed to completion. Monitor the reaction progress using techniques like Thin Layer Chromatography (TLC).[2]

  • Anhydrous Conditions: For certain reactions, particularly those involving sensitive intermediates, ensuring strictly anhydrous conditions is crucial to prevent hydrolysis of starting materials or intermediates.

Q2: I am observing an unexpected fluorescent byproduct in my Biginelli reaction. What is it and how can I minimize its formation?

A2: The most common fluorescent byproduct in the Biginelli reaction is a Hantzsch-type 1,4-dihydropyridine (DHP).[2] This side product arises from the reaction of two equivalents of the β-ketoester with the aldehyde and ammonia (which can be formed from the decomposition of urea at elevated temperatures).[2] To minimize its formation:

  • Control the Temperature: Higher temperatures promote the Hantzsch pathway. Running the reaction at a lower temperature can significantly reduce the formation of the DHP byproduct.[2]

  • Order of Addition: In some cases, adding the urea or thiourea last can help minimize its decomposition into ammonia.[2]

Q3: Can I use microwave irradiation to improve the regioselectivity and yield of my pyrimidine synthesis?

A3: Yes, microwave-assisted synthesis has been successfully employed for the regioselective synthesis of pyrimidine derivatives.[4] The benefits include shorter reaction times, often leading to higher yields and, in some cases, improved regioselectivity by minimizing the formation of side products due to rapid heating.[4]

Data Presentation

Table 1: Effect of Catalyst on the Yield of Dihydropyrimidinones in the Biginelli Reaction

EntryAldehydeβ-KetoesterCatalystSolventTime (h)Yield (%)Reference
1BenzaldehydeEthyl acetoacetateYb(OTf)₃Acetonitrile392[1]
2BenzaldehydeEthyl acetoacetateInCl₃THF588[1]
34-ChlorobenzaldehydeMethyl acetoacetateYb(OTf)₃Acetonitrile2.595[1]
44-ChlorobenzaldehydeMethyl acetoacetateInCl₃THF491[1]

Table 2: Regioselectivity in the Nucleophilic Substitution of 2,4,8-Trichloropyrido[3,2-d]pyrimidine

EntryNucleophileConditionsMajor ProductRegioselectivity (C2:C4:C8)Yield (%)Reference
14-MethoxybenzylamineDIPEA, NMP, 25 °C, 1hC2-substituted>95:5:085[3]
2Sodium thiomethoxideTHF, 0 °C to rt, 2hC4-substituted5:95:090[3]
3MorpholineDIPEA, NMP, 80 °C, 16hC2,C4-disubstituted-75[3]

Experimental Protocols

Protocol 1: Regioselective Synthesis of 4-Aryl-3,4-dihydropyrimidin-2(1H)-ones via Biginelli Reaction using Yb(OTf)₃ Catalyst [1]

  • To a solution of the aryl aldehyde (1 mmol) and β-ketoester (1 mmol) in acetonitrile (10 mL), add urea (1.5 mmol) and Yb(OTf)₃ (0.1 mmol).

  • Stir the reaction mixture at reflux temperature and monitor the progress of the reaction by TLC.

  • Upon completion, cool the reaction mixture to room temperature.

  • Pour the mixture into ice-cold water (50 mL).

  • Collect the precipitated solid by filtration, wash with cold water, and dry.

  • Recrystallize the crude product from ethanol to obtain the pure 3,4-dihydropyrimidin-2(1H)-one.

Protocol 2: Regioselective C4-Thiolation of 2,4,8-Trichloropyrido[3,2-d]pyrimidine [3]

  • Dissolve 2,4,8-trichloropyrido[3,2-d]pyrimidine (1 mmol) in anhydrous THF (10 mL) under an inert atmosphere (e.g., nitrogen or argon).

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add a solution of sodium thiomethoxide (1.1 mmol) in THF.

  • Allow the reaction mixture to warm to room temperature and stir for 2 hours.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Quench the reaction with saturated aqueous ammonium chloride solution.

  • Extract the product with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the C4-thiolated product.

Mandatory Visualization

Regioselectivity_Troubleshooting start Problem: Mixture of Regioisomers check_reaction Identify Synthetic Route (e.g., Biginelli, S_NAr) start->check_reaction biginelli Biginelli Reaction check_reaction->biginelli Condensation snar Nucleophilic Aromatic Substitution (S_NAr) check_reaction->snar Substitution biginelli_factors Analyze Factors: - Electronic Effects - Steric Hindrance - Reaction Conditions biginelli->biginelli_factors snar_factors Analyze Factors: - Nucleophile Identity - Leaving Group Ability - Solvent & Temperature snar->snar_factors biginelli_solutions Implement Solutions: - Modify Substituents - Change Catalyst/Solvent - Adjust Temperature biginelli_factors->biginelli_solutions snar_solutions Implement Solutions: - Select Appropriate Nucleophile - Control Temperature - Optimize Solvent snar_factors->snar_solutions outcome Desired Regioisomer Obtained biginelli_solutions->outcome snar_solutions->outcome

Caption: Troubleshooting workflow for addressing regioselectivity issues.

Biginelli_vs_Hantzsch reactants Aldehyde + β-Ketoester pathway_choice reactants->pathway_choice urea Urea/ Thiourea pathway_choice->urea Lower Temp ammonia Ammonia (from Urea decomposition) pathway_choice->ammonia Higher Temp biginelli_product Biginelli Product (Dihydropyrimidinone) urea->biginelli_product Desired Pathway hantzsch_product Hantzsch Byproduct (Dihydropyridine) ammonia->hantzsch_product Competing Pathway

Caption: Competing pathways in the Biginelli reaction.

References

Technical Support Center: Overcoming Poor Regioselectivity in Pyrimidine Substitution Reactions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address challenges related to poor regioselectivity in pyrimidine substitution reactions.

Troubleshooting Guides

This section offers solutions to specific problems you might encounter during your experiments.

Issue 1: My Nucleophilic Aromatic Substitution (SNAr) on a 2,4-dichloropyrimidine is not selective for the C4 position.

  • Question: I am performing a nucleophilic aromatic substitution on a 2,4-dichloropyrimidine derivative and obtaining a mixture of C2 and C4 substituted products, or even the C2 isomer as the major product. How can I improve C4 selectivity?

  • Answer: While C4 substitution is generally favored in SNAr reactions of 2,4-dichloropyrimidines, several factors can influence the regioselectivity.[1] Here’s a systematic approach to troubleshoot this issue:

    • Electronic Effects of Other Substituents: The electronic nature of other substituents on the pyrimidine ring plays a crucial role.[2]

      • Electron-donating groups (EDGs) at the C6 position can increase the electron density at C2, making it more competitive for nucleophilic attack.[2] If your substrate has a C6-EDG, consider alternative strategies if high C4 selectivity is required.

      • Electron-withdrawing groups (EWGs) at the C5 position generally enhance the reactivity at C4.[3]

    • Nature of the Nucleophile:

      • Hard vs. Soft Nucleophiles: While not a universally predictive rule, the hardness/softness of the nucleophile can sometimes influence the site of attack. Experimenting with different nucleophiles might reveal a trend for your specific substrate.

      • Tertiary Amines: Interestingly, tertiary amine nucleophiles have been shown to exhibit excellent C2 selectivity on 2,4-dichloropyrimidines bearing a C5-electron-withdrawing group.[3][4] If you are observing C2 substitution with a primary or secondary amine, ensure your reaction conditions are not promoting the in-situ formation of tertiary amines.

    • Reaction Conditions:

      • Solvent: The polarity of the solvent can influence the reaction pathway. For certain substrates, switching the solvent can tune the regioselectivity. For example, in some cases, using 1,4-dioxane favors O-substitution, while DMSO favors N-substitution in reactions with the same starting materials.[5]

      • Temperature: Lowering the reaction temperature can sometimes improve selectivity by favoring the kinetically controlled product.

      • Catalyst: While SNAr reactions are often uncatalyzed, the presence of certain additives or phase-transfer catalysts could potentially alter the regioselectivity.[6]

Issue 2: My Minisci-type reaction on a pyrimidine is giving a mixture of regioisomers.

  • Question: I am attempting a Minisci reaction to introduce an alkyl group onto a pyrimidine ring, but I am getting a mixture of isomers, primarily at the C2 and C4 positions. How can I achieve better regioselectivity?

  • Answer: Minisci reactions are known to sometimes produce mixtures of regioisomers on heterocycles with multiple electron-deficient positions.[7] Here are some strategies to improve selectivity:

    • Blocking Groups: A powerful strategy is to temporarily block one of the reactive positions. For instance, a simple maleate-derived blocking group can be used to direct alkylation exclusively to the C4 position of pyridines, a strategy that can be adapted for pyrimidines.[8]

    • Reaction Conditions:

      • Acid-Free Conditions: Traditional Minisci reactions are often performed under acidic conditions. However, acid-free protocols have been developed that can offer improved regioselectivity.[8]

      • Radical Precursor: The nature of the radical precursor can influence the outcome. Experimenting with different carboxylic acids or other radical sources might provide better selectivity.

    • Substrate Modification:

      • Directing Groups: Although less common in classical Minisci reactions, the introduction of a directing group on the pyrimidine ring could steer the radical addition to a specific position.

Issue 3: I am struggling to control the regioselectivity of a transition-metal-catalyzed C-H functionalization on my pyrimidine substrate.

  • Question: My palladium-catalyzed C-H arylation of a pyrimidine derivative is yielding a mixture of products. How can I direct the reaction to a specific C-H bond?

  • Answer: Regioselectivity in transition-metal-catalyzed C-H functionalization is a significant challenge. The outcome is often dictated by a combination of electronic and steric factors, as well as the catalytic system employed.

    • Directing Groups (DGs): This is one of the most effective strategies for achieving high regioselectivity. A coordinating group on the substrate directs the metal catalyst to a specific C-H bond, often in the ortho position.[9] Pyrimidine itself can act as a directing group for the functionalization of an attached aryl ring.[9] For C-H functionalization on the pyrimidine ring itself, a directing group needs to be appropriately positioned.

    • Ligand Effects: The choice of ligand on the metal catalyst can have a profound impact on regioselectivity. A systematic screening of different phosphine or N-heterocyclic carbene (NHC) ligands is often necessary to find the optimal conditions for a desired regioisomer.

    • Catalyst and Oxidant System: The specific combination of the palladium precursor, oxidant, and any additives can influence which C-H bond is activated. For example, in the arylation of pyrrolo[2,3-d]pyrimidines, the combination of Pd(OAc)2, TEMPO, and CF3CO2H was found to be crucial for C6 selectivity.[10]

    • Metalation Strategies: An alternative to direct C-H activation is a two-step metalation-cross-coupling sequence. Regioselective metalation (e.g., zincation or magnesiation) of the pyrimidine ring can be achieved using specific bases like TMPZnX·LiX or TMPMgCl·LiCl, followed by quenching with an electrophile.[11][12][13][14] This approach offers excellent control over the position of functionalization.

Frequently Asked Questions (FAQs)

Q1: What are the general rules for predicting regioselectivity in nucleophilic aromatic substitution on substituted pyrimidines?

A1: The reactivity of halopyrimidines towards nucleophilic substitution generally follows the order C4 > C2 > C5.[1] This is because the positions ortho and para to the ring nitrogens are more electron-deficient. However, this is a generalization, and the actual outcome can be influenced by:

  • Other substituents: Electron-donating groups can alter the electron distribution and change the preferred site of attack.[2]

  • The nucleophile: As seen with tertiary amines, the nature of the attacking species can reverse the "normal" selectivity.[3][4]

  • Reaction conditions: Solvents and temperature can play a significant role.[5][15]

Q2: How can I selectively functionalize the C2 position of a 2,4-dichloropyrimidine?

A2: While C4 is the more reactive site for many nucleophiles, C2 selectivity can be achieved under specific conditions:

  • Using Tertiary Amine Nucleophiles: On 2,4-dichloropyrimidines with a C5 electron-withdrawing group, tertiary amines show excellent C2 selectivity.[3][4]

  • Palladium-Catalyzed C-S Coupling: Specific reaction conditions have been developed that enable C2-selective Pd-catalyzed C-S coupling of unsubstituted 2,4-dichloropyrimidines.[1]

  • Stepwise Functionalization: The most common approach is to first react at the more reactive C4 position and then perform a second substitution at C2, possibly under more forcing conditions.

Q3: Are there any computational tools that can help predict regioselectivity in pyrimidine substitution reactions?

A3: Yes, computational chemistry, particularly Density Functional Theory (DFT), can be a powerful tool to predict and understand regioselectivity. By calculating properties like the Lowest Unoccupied Molecular Orbital (LUMO) distribution and modeling the transition states for different reaction pathways, it is possible to rationalize and sometimes predict the favored regioisomer.[2][16][17]

Data Presentation

Table 1: Regioselectivity of Zincation of Pyrimidines with TMPZnCl·LiCl [13][18]

Pyrimidine SubstrateEquivalents of BaseTemperature (°C)Time (h)Position of ZincationRegioisomeric RatioYield (%)
Unsubstituted Pyrimidine1.05252C2>99:134
Unsubstituted Pyrimidine1.75256C2>99:198
5-Bromopyrimidine1.75503C2>99:190
Ethyl pyrimidine-5-carboxylate1.75601C2~96:4-

Table 2: Regioselectivity in SNAr of 2,4-dichloro-5-nitropyrimidine [4]

NucleophileConditionsMajor ProductRegioisomeric Ratio (C2:C4)
DiethylamineiPrNEt, 40 °C, 3 hC4-substituted1:5
TriethylamineiPrNEt, 40 °C, 3 hC2-substituted>19:1

Experimental Protocols

Protocol 1: General Procedure for Regioselective C4-Alkylation of Pyridines via a Blocking Group (Adaptable for Pyrimidines) [8]

  • Formation of the Pyridinium Salt (Blocking): To a solution of the pyridine (or pyrimidine) derivative in a suitable solvent, add the maleate-derived blocking group precursor and stir at room temperature until the reaction is complete (monitor by TLC or LCMS). Isolate the resulting pyridinium (pyrimidinium) salt.

  • Minisci Reaction: To a culture tube, add the pyrimidinium salt (1 equiv.), the desired carboxylic acid (2 equiv.), (NH₄)₂S₂O₈ (2 equiv.), and AgNO₃ (0.2 equiv.). Add a biphasic solvent system of dichloroethane and water (1:1).

  • Stir the mixture at 50 °C for 2 hours. Monitor the reaction progress by NMR or LCMS.

  • Work-up and Deprotection: Upon completion, dilute the reaction with dichloromethane. The blocking group can then be removed under appropriate conditions (e.g., using a base like DBU) to yield the C4-alkylated pyrimidine.

Protocol 2: C2-Selective Amination of 2,4-dichloro-5-nitropyrimidine [4]

  • To a solution of 2,4-dichloro-5-nitropyrimidine (1 equiv.) in a suitable solvent (e.g., CHCl₃), add a tertiary amine (e.g., triethylamine, 2-5 equiv.) and a non-nucleophilic base (e.g., diisopropylethylamine, iPrNEt).

  • Stir the reaction mixture at 40 °C for 3 hours.

  • Monitor the reaction by TLC or LCMS for the consumption of the starting material and the formation of the C2-aminated product.

  • Upon completion, quench the reaction, perform an aqueous work-up, and purify the product by column chromatography.

Visualizations

Troubleshooting_Regioselectivity start Poor Regioselectivity Observed reaction_type Identify Reaction Type start->reaction_type snar SNAr reaction_type->snar SNAr minisci Minisci-type reaction_type->minisci Minisci tch Transition-Metal Catalyzed C-H Functionalization reaction_type->tch C-H Func. snar_q1 Check Substituent Effects (e.g., C6-EDG?) snar->snar_q1 minisci_q1 Consider Blocking Group Strategy minisci->minisci_q1 tch_q1 Employ Directing Group? tch->tch_q1 snar_a1 Modify substrate or accept mixture snar_q1->snar_a1 Yes snar_q2 Analyze Nucleophile (e.g., tertiary amine?) snar_q1->snar_q2 No end Improved Regioselectivity snar_a1->end snar_a2 Change nucleophile or reaction conditions snar_q2->snar_a2 Yes snar_q3 Optimize Conditions (Solvent, Temperature) snar_q2->snar_q3 No snar_a2->end snar_a3 Screen solvents and lower temperature snar_q3->snar_a3 snar_a3->end minisci_a1 Synthesize blocked substrate minisci_q1->minisci_a1 Yes minisci_q2 Modify Reaction Conditions (e.g., acid-free?) minisci_q1->minisci_q2 No minisci_a1->end minisci_a2 Explore alternative protocols minisci_q2->minisci_a2 minisci_a2->end tch_a1 Incorporate a DG into the substrate tch_q1->tch_a1 Yes tch_q2 Screen Ligands and Catalysts tch_q1->tch_q2 No tch_a1->end tch_a2 Systematic optimization of catalytic system tch_q2->tch_a2 tch_q3 Consider Metalation Strategy tch_q2->tch_q3 Or tch_a2->end tch_a3 Perform regioselective metalation followed by cross-coupling tch_q3->tch_a3 tch_a3->end

Caption: Troubleshooting workflow for poor regioselectivity.

SNAr_Selectivity pyrimidine 2,4-Dichloropyrimidine c4_product C4-Substituted Product (Generally Favored) pyrimidine:f2->c4_product Favored by: - C5-EWG - Most Nucleophiles c2_product C2-Substituted Product pyrimidine:f0->c2_product Favored by: - C6-EDG - Tertiary Amine Nu substituent Substituent Effects substituent->pyrimidine nucleophile Nucleophile nucleophile->pyrimidine conditions Reaction Conditions conditions->pyrimidine

Caption: Factors influencing C2 vs. C4 selectivity in SNAr.

References

Technical Support Center: Managing Air-Sensitive Reagents in Pyrimidine Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for managing air-sensitive reagents during pyrimidine synthesis.

Frequently Asked Questions (FAQs)

Q1: Why is an inert atmosphere crucial for many pyrimidine synthesis reactions?

A1: Many reagents and catalysts used in pyrimidine synthesis, particularly organometallic compounds (e.g., Grignard reagents, organolithiums) and palladium catalysts for cross-coupling reactions, are sensitive to oxygen and moisture.[1] Exposure to air can lead to reagent decomposition, catalyst deactivation, and the formation of unwanted side products, ultimately resulting in low or no yield of the desired pyrimidine derivative.[2] Utilizing an inert atmosphere, such as nitrogen or argon, prevents these undesirable reactions and significantly improves the success and reproducibility of the synthesis.[2]

Q2: What are the most common air-sensitive reagents and catalysts used in pyrimidine synthesis?

A2: Common classes of air-sensitive reagents include:

  • Organometallic Reagents: Grignard reagents (e.g., alkyl/aryl magnesium halides) and organolithium reagents are frequently used for C-C bond formation.[1][3]

  • Palladium Catalysts: Palladium(0) complexes, often used in cross-coupling reactions like the Suzuki-Miyaura coupling to form aryl- or vinyl-substituted pyrimidines, are readily oxidized in air.

  • Boronic Acids: While many are stable, some boronic acids and their derivatives used in Suzuki couplings can be sensitive to air and moisture, leading to protodeboronation.

  • Hydrides: Reagents like lithium aluminum hydride or sodium borohydride, used for reductions, can react violently with water.

Q3: What is the difference between using a Schlenk line and a glovebox?

A3: Both Schlenk lines and gloveboxes are used to create an inert atmosphere, but they are suited for different scales and types of manipulations. A Schlenk line is a glassware apparatus that allows for the manipulation of air-sensitive compounds on a laboratory benchtop. It is ideal for reactions that are set up and then left to run, as well as for solvent transfers and distillations under inert gas.[3][4] A glovebox is a sealed container filled with an inert gas, allowing for more complex manipulations, such as weighing out solids and setting up multiple reactions, in a completely inert environment.[5][6][7] Gloveboxes are often preferred when handling highly pyrophoric or extremely air-sensitive solid reagents.[6]

Q4: How do I properly dry my glassware for an air-sensitive reaction?

A4: Glassware must be meticulously dried to remove adsorbed water. The most common methods are:

  • Oven-Drying: Heating glassware in an oven at >120°C for several hours (often overnight) is a reliable method. The hot glassware should be assembled and allowed to cool under a stream of inert gas or in a desiccator.

  • Flame-Drying: This involves heating the assembled glassware under vacuum with a heat gun or a gentle flame to vaporize adsorbed water. The glassware is then cooled under a positive pressure of inert gas. This is a quicker method but requires more care.

Troubleshooting Guides

Problem 1: Low or no product yield in a Suzuki-Miyaura coupling reaction.

Potential Cause Troubleshooting Steps
Catalyst Deactivation The palladium catalyst, especially in its active Pd(0) form, is sensitive to oxygen. Ensure all solvents are properly degassed and the reaction is performed under a strict inert atmosphere (N₂ or Ar). Consider using a pre-catalyst that is more air-stable and is activated in situ.
Protodeboronation of Boronic Acid This side reaction is often exacerbated by excess base, high temperatures, or the presence of water. Use fresh, high-purity boronic acid. Optimize the base and reaction temperature. Ensure anhydrous conditions if the reaction is moisture-sensitive.
Poor Ligand Choice The choice of phosphine ligand is critical. For challenging couplings, especially with heteroaryl halides like chloropyrimidines, consider using bulky, electron-rich ligands such as SPhos or XPhos to promote oxidative addition and stabilize the catalyst.
Incomplete Reaction Monitor the reaction progress by TLC or LC-MS. If the reaction stalls, a fresh portion of the catalyst may be needed. Microwave irradiation can sometimes improve yields and reduce reaction times.[8][9]

Problem 2: Grignard reagent appears to be inactive or gives low yields.

Potential Cause Troubleshooting Steps
Reagent Decomposition Grignard reagents are highly sensitive to moisture and oxygen. Ensure all glassware is rigorously dried and the reaction is conducted under a positive pressure of inert gas. Use anhydrous solvents.
Poor Formation of Grignard Reagent The surface of the magnesium turnings may be oxidized. Gently crush the magnesium in a dry mortar and pestle before use or use a crystal of iodine to activate the surface. A small amount of 1,2-dibromoethane can also be used as an initiator.
Incorrect Titration The concentration of the Grignard reagent may be lower than expected. It is crucial to titrate the reagent before use to determine its exact molarity. A common method involves titration against a known amount of iodine or a solution of a proton source with an indicator like 1,10-phenanthroline.[10][11]
Side Reactions The highly basic nature of Grignard reagents can lead to deprotonation of acidic protons on the substrate. Consider protecting sensitive functional groups or using a less basic organometallic reagent if possible.

Data Presentation

Table 1: Illustrative Yield Comparison of a Hypothetical Suzuki Coupling Reaction Under Different Atmospheric Conditions

ConditionAtmosphereYield of 2-Arylpyrimidine
1Air (no precautions)< 5%
2Nitrogen Balloon65-75%
3Schlenk Line (N₂)85-95%
4Glovebox (Ar)> 95%

Note: These are representative yields and will vary depending on the specific substrates, catalyst, and reaction conditions.

Table 2: Performance of Different Inert Atmosphere Techniques

TechniqueCostEase of UseLevel of Air/Moisture ExclusionTypical Applications
Inert Gas Balloon LowHighModerateRoutine reactions with moderately sensitive reagents.
Schlenk Line MediumMediumHighReactions requiring rigorous inert conditions, solvent transfers.
Glovebox HighLowVery HighHandling of pyrophoric or extremely sensitive solids, high-throughput screening.

Experimental Protocols

Protocol 1: General Setup for Pyrimidine Synthesis using a Schlenk Line

  • Glassware Preparation:

    • Thoroughly clean all glassware (reaction flask, condenser, dropping funnel, etc.) and dry in an oven at 120°C overnight.

    • Assemble the hot glassware quickly and connect it to the Schlenk line.

    • Evacuate the glassware using the vacuum manifold of the Schlenk line and then backfill with inert gas (nitrogen or argon). Repeat this vacuum/inert gas cycle three times to ensure a completely inert atmosphere.[3][4]

  • Reagent Preparation and Addition:

    • Solids: Air-stable solids can be added to the flask before connecting to the Schlenk line. Air-sensitive solids should be weighed and added inside a glovebox or added via a solid addition tube under a positive flow of inert gas.

    • Liquids: Anhydrous solvents should be transferred from a solvent purification system or a sealed bottle via a cannula or a dry syringe. Air-sensitive liquid reagents should be transferred using a gas-tight syringe that has been flushed with inert gas.

  • Running the Reaction:

    • Maintain a slight positive pressure of inert gas throughout the reaction. This is typically achieved by connecting the inert gas manifold to an oil or mercury bubbler.

    • Stir the reaction mixture using a magnetic stir bar.

    • For reactions requiring heating, use an oil bath and a condenser. For cooling, use an appropriate cooling bath (e.g., ice-water, dry ice-acetone).

  • Work-up and Isolation:

    • Once the reaction is complete (monitored by TLC or LC-MS), cool the reaction to room temperature.

    • Quench the reaction by carefully adding the appropriate quenching agent via syringe. For highly reactive reagents like organolithiums, this is typically done at low temperatures.

    • The product can then be isolated using standard organic chemistry techniques (extraction, chromatography, etc.).

Protocol 2: Preparation and Titration of a Grignard Reagent

  • Preparation:

    • Set up a three-necked flask with a condenser, a dropping funnel, and a gas inlet connected to a Schlenk line, all under a positive pressure of nitrogen.

    • Place magnesium turnings in the flask.

    • Add a small portion of a solution of the organic halide in anhydrous diethyl ether or THF to the magnesium.

    • If the reaction does not start (indicated by bubbling and a cloudy appearance), add a small crystal of iodine or a few drops of 1,2-dibromoethane.

    • Once the reaction has initiated, add the remaining organic halide solution dropwise to maintain a gentle reflux.

    • After the addition is complete, reflux the mixture for an additional 30-60 minutes to ensure complete reaction.

  • Titration (using Iodine):

    • In a separate, dry flask under nitrogen, dissolve a known amount of iodine in anhydrous THF.

    • Cool the iodine solution to 0°C.

    • Slowly add the prepared Grignard reagent via syringe to the stirred iodine solution until the dark brown color disappears and the solution becomes colorless.

    • Record the volume of Grignard reagent added. The molarity can be calculated based on the 1:1 stoichiometry of the reaction between the Grignard reagent and iodine.[11]

Mandatory Visualization

Experimental_Workflow_Schlenk_Line cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Isolation A Dry Glassware (Oven/Flame-Dry) B Assemble & Connect to Schlenk Line A->B C Evacuate/Backfill (3x with N₂/Ar) B->C D Add Anhydrous Solvent & Reagents C->D Inert Atmosphere Established E Run Reaction (Stir, Heat/Cool) D->E F Monitor Progress (TLC/LC-MS) E->F G Quench Reaction F->G Reaction Complete H Aqueous Work-up (Extraction) G->H I Purification (Chromatography) H->I J Characterization I->J Troubleshooting_Low_Yield start Low Yield? catalyst Catalyst Issue? start->catalyst reagent Reagent Decomposition? start->reagent conditions Suboptimal Conditions? start->conditions sol_catalyst Check for Air Exposure Use Degassed Solvents Switch to Pre-catalyst catalyst->sol_catalyst sol_reagent Ensure Anhydrous Conditions Use Fresh Reagents Titrate Organometallics reagent->sol_reagent sol_conditions Optimize Temperature Screen Solvents/Bases Increase Reaction Time conditions->sol_conditions

References

optimization of reaction time and temperature in pyrimidine synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing reaction time and temperature for pyrimidine synthesis.

Frequently Asked Questions (FAQs)

Q1: What are the most critical parameters to control for successful pyrimidine synthesis?

The most critical parameters are the choice and amount of catalyst, reaction temperature, and reaction time.[1] The polarity of the solvent and the purity of reagents also significantly influence the reaction rate and yield.[1][2]

Q2: How can I minimize the formation of side products in my pyrimidine synthesis?

Minimizing side products can be achieved by optimizing the reaction temperature, as higher temperatures can sometimes favor competing reactions like the formation of Hantzsch-type dihydropyridines.[3] The choice of catalyst and even the order of addition of reagents can also influence selectivity.[3]

Q3: My reaction is not going to completion, and I have a low yield of the desired pyrimidine. What should I do?

Low conversion can be due to several factors. Ensure your catalyst is active and used in the appropriate amount.[3] You may need to increase the reaction temperature or prolong the reaction time.[3] Monitoring the reaction progress using Thin Layer Chromatography (TLC) is recommended to determine the optimal time.[1][4] Additionally, check the purity of your starting materials, as impurities can inhibit the reaction.[1][3]

Q4: I am observing an unexpected fluorescent byproduct. What is it and how can I avoid it?

A common fluorescent byproduct in the Biginelli reaction is a Hantzsch-type 1,4-dihydropyridine (DHP).[3] This occurs when two equivalents of the β-ketoester react with the aldehyde and ammonia (from urea decomposition at high temperatures).[3] To minimize DHP formation, running the reaction at a lower temperature is recommended.[3]

Troubleshooting Guide

This guide addresses specific issues that may be encountered during pyrimidine synthesis experiments.

Problem Potential Cause Suggested Solution
Low or No Product Yield Inactive or insufficient catalyst.Use a fresh, high-purity catalyst and consider screening different catalysts (e.g., Lewis acids like FeCl₃, ZnCl₂).[1] Increasing the catalyst loading might also be beneficial.[1]
Low reaction temperature.Gradually increase the reaction temperature while monitoring for product formation and potential degradation.[1]
Insufficient reaction time.Monitor the reaction progress by TLC to determine the optimal reaction time.[1][4]
Impure reagents.Ensure the aldehyde, β-ketoester, and urea/thiourea are of high purity.[1]
Formation of Insoluble Byproducts Polymerization of the aldehyde.Use a milder catalyst or add the aldehyde to the reaction mixture slowly.
Insoluble intermediates.Try a different solvent system with better solubilizing properties.
Significant Side Product Formation Suboptimal reaction temperature.Higher temperatures can favor side reactions. Experiment with running the reaction at a lower temperature.[3]
Inappropriate catalyst.The choice of catalyst can influence the selectivity. Screen different catalysts to find one that favors the desired product.[1][3]
Difficulty in Product Purification Presence of N-acylurea byproducts.These can form from a competing reaction pathway. Optimizing the reaction conditions, such as temperature and catalyst, can help minimize their formation.

Data Presentation: Optimization of Reaction Conditions

The following tables summarize optimized reaction conditions for common pyrimidine synthesis methods.

Table 1: Optimization of Biginelli Reaction Conditions

EntryCatalyst (mol%)SolventTemperature (°C)Time (h)Yield (%)Reference
1[Cu(INA)₂(H₂O)₄] (10)Solvent-free1002.590[5]
2[Cu(INA)₂(H₂O)₄] (10)Solvent-free802.590[5]
3[Cu(INA)₂(H₂O)₄] (10)Solvent-free502.525[5]
4Dicalcium Phosphate (7)EthanolReflux0.5895[6]
5HCl (20)Water900.592[7]

Table 2: Optimization of Microwave-Assisted Suzuki Coupling for Pyrimidine Synthesis

EntryCatalyst (mol%)BaseSolventTemperature (°C)Time (min)Yield (%)Reference
1Pd(PPh₃)₄ (0.5)K₂CO₃1,4-dioxane/H₂O (2:1)1001581[8]
2Pd(PPh₃)₄ (0.5)K₂CO₃1,4-dioxane/H₂O (2:1)12015-[8]
3Pd(PPh₃)₄ (0.5)K₂CO₃1,4-dioxane/H₂O (2:1)14015-[8]
4Pd(PPh₃)₂Cl₂ (1-3)K₂CO₃1,4-dioxane/H₂O (2 M)6012087-97[9]
5Pd(PPh₃)₄ (0.5)K₂CO₃1,4-dioxane/H₂O (2:1)1001565[2]

Yields are for representative reactions and may vary based on specific substrates.

Experimental Protocols

1. General Procedure for the Biginelli Reaction

To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add the aldehyde (10 mmol), β-ketoester (10 mmol), and urea or thiourea (15 mmol).[1] Add the chosen solvent (20 mL) and the catalyst (e.g., 1-10 mol%).[1] Heat the reaction mixture to the desired temperature (e.g., reflux) and monitor the reaction progress by TLC.[1] Upon completion, cool the reaction mixture to room temperature. If a precipitate forms, filter the solid and wash it with a small amount of cold solvent. The crude product can then be purified by recrystallization or column chromatography.

2. General Procedure for Microwave-Assisted Suzuki Coupling

In a 10 mL microwave reactor vial containing a magnetic stir bar, add the halogenated pyrimidine (0.5 mmol), the boronic acid (0.5 mmol), the base (e.g., K₂CO₃, 1.5 mmol), and the palladium catalyst (e.g., Pd(PPh₃)₄, 0.5 mol%).[2] Add 6 mL of a degassed solvent mixture (e.g., 1,4-dioxane and water, 2:1).[2] Seal the vial and place it in the microwave reactor. Irradiate the mixture at a set temperature (e.g., 100 °C) for a specified time (e.g., 15 minutes) with stirring.[2] After cooling, the reaction mixture is typically transferred to a separatory funnel and extracted with an organic solvent like ethyl acetate.[2] The combined organic layers are then washed, dried, and concentrated. The crude product is purified by column chromatography on silica gel.[2]

Visualizations

Troubleshooting_Workflow Start Start: Low Yield or Side Products Check_Purity Check Reagent Purity Start->Check_Purity Optimize_Catalyst Optimize Catalyst (Type and Loading) Check_Purity->Optimize_Catalyst Optimize_Temp Optimize Temperature Optimize_Catalyst->Optimize_Temp Optimize_Time Optimize Reaction Time Optimize_Temp->Optimize_Time Optimize_Solvent Optimize Solvent Optimize_Time->Optimize_Solvent Monitor_TLC Monitor by TLC Optimize_Solvent->Monitor_TLC Successful Successful Synthesis Monitor_TLC->Successful Problem Solved Unsuccessful Consult Further Literature Monitor_TLC->Unsuccessful Problem Persists

Caption: A general workflow for troubleshooting common issues in pyrimidine synthesis.

Biginelli_Reaction_Pathway cluster_reactants Reactants cluster_intermediates Intermediates Aldehyde Aldehyde Acyliminium Acyliminium Ion Aldehyde->Acyliminium [H+] Side_Product Hantzsch Dihydropyridine (Side Product) Aldehyde->Side_Product Ketoester β-Ketoester Ketoester->Acyliminium Ketoester->Side_Product High Temp Urea Urea/Thiourea Urea->Acyliminium Urea->Side_Product Decomposition to NH₃ Carbamate Carbamate Intermediate Acyliminium->Carbamate Cyclization Product Dihydropyrimidinone (DHPM) Carbamate->Product Dehydration

References

Technical Support Center: Pyrimidine Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting solutions and frequently asked questions for common issues encountered during pyrimidine synthesis, a cornerstone of medicinal chemistry and drug development.

General Troubleshooting Workflow

Before delving into specific issues, the following workflow provides a general approach to diagnosing and resolving problems in your pyrimidine synthesis experiments.

Troubleshooting_Workflow start Problem Encountered (e.g., Low Yield, Impurities) check_reaction Review Reaction Setup: - Reagent Purity & Stoichiometry - Anhydrous Conditions? - Correct Catalyst? start->check_reaction monitor_progress Monitor Reaction Progress (TLC/HPLC) check_reaction->monitor_progress incomplete Reaction Incomplete or Stalled monitor_progress->incomplete Stalled complete_low_yield Reaction Complete, but Yield is Low monitor_progress->complete_low_yield Complete side_products Significant Side Products Observed monitor_progress->side_products Impurities optimize_cond Optimize Conditions: - Increase Temperature - Extend Reaction Time - Increase Catalyst Loading incomplete->optimize_cond check_workup Evaluate Work-up & Purification: - Extraction Efficiency - Purification Method (Chromatography vs. Recrystallization) complete_low_yield->check_workup modify_reaction Modify Reaction: - Change Solvent - Change Catalyst - Adjust Temperature side_products->modify_reaction optimize_cond->monitor_progress optimize_purification Optimize Purification: - Different Solvent System - Alternative Technique (e.g., HPLC) check_workup->optimize_purification end_success Problem Resolved optimize_purification->end_success modify_reaction->monitor_progress

Caption: A logical workflow for troubleshooting pyrimidine synthesis.

Frequently Asked Questions (FAQs)

Issue 1: Low Yield of the Desired Product

Q1: My Biginelli reaction is resulting in a low yield of the desired dihydropyrimidinone (DHPM). What are the common causes and how can I improve it?

A1: Low yields in the Biginelli reaction are a frequent challenge.[1] The cause often lies in suboptimal reaction conditions or reactant issues. Key factors to investigate include:

  • Catalyst Activity: The catalyst is crucial for the reaction to proceed efficiently.[1][2] If you are using a reusable catalyst, it may require regeneration. For acid catalysts, ensure the concentration is appropriate.[3] Trying a different class of catalyst, such as a Lewis acid (e.g., Yb(OTf)₃, InCl₃) instead of a Brønsted acid, can also improve yields.[4]

  • Reaction Temperature and Time: The reaction may not have reached completion.[3] Monitor the reaction's progress using Thin Layer Chromatography (TLC).[1][3] An increase in temperature or extended reaction time may be necessary.[1][3] Microwave-assisted synthesis has been shown to dramatically reduce reaction times and improve yields in some cases.[2][5]

  • Solvent Choice: The polarity of the solvent can significantly influence the reaction rate.[1] While ethanol and acetonitrile are common, solvent-free conditions have proven highly effective and can lead to shorter reaction times and higher yields.[2][4]

  • Purity of Reagents: Impurities in the starting materials (aldehyde, β-ketoester, urea/thiourea) can inhibit the reaction or lead to unwanted side reactions.[1][2][3]

  • Stoichiometry: While a 1:1:1 molar ratio is standard, using a slight excess (1.2-1.5 equivalents) of the urea or thiourea component can sometimes improve yields.[2]

Table 1: Effect of Reaction Parameters on Biginelli Reaction Yield

ParameterCondition AYield ACondition BYield BReference
Catalyst No Catalyst~20-40%Yb(OTf)₃ (Lewis Acid)>90%[4]
Solvent Ethanol (Reflux)~75%Solvent-Free (100°C)>95%[2][4]
Temperature Room TemperatureLow Conversion60-80°CHigh Conversion[1][3]
Energy Source Conventional Heating (8h)~80%Microwave (10 min)>90%[2]
Issue 2: Formation of Unexpected Side Products

Q2: I am observing a fluorescent byproduct in my Biginelli reaction, which complicates purification. What is it and how can I prevent it?

A2: The most common fluorescent byproduct is a Hantzsch-type 1,4-dihydropyridine (DHP).[3] This side product forms when two equivalents of the β-ketoester react with the aldehyde and ammonia. Ammonia can be generated from the decomposition of urea, especially at higher temperatures.[3]

Troubleshooting Steps:

  • Lower the Reaction Temperature: The Hantzsch pathway is favored at higher temperatures. Running the reaction at a lower temperature can significantly reduce the formation of the DHP byproduct.[3]

  • Modify Order of Addition: In some cases, adding the urea component last to the reaction mixture can help minimize its decomposition into ammonia.[3]

  • Catalyst Selection: The choice of catalyst can influence the selectivity between the desired Biginelli pathway and the competing Hantzsch pathway.[3] Experimenting with different Lewis or Brønsted acids may be beneficial.

Side_Reaction_Pathway reactants Aldehyde + β-Ketoester biginelli Biginelli Pathway reactants->biginelli hantzsch Hantzsch Pathway reactants->hantzsch urea Urea ammonia Ammonia (from Urea decomposition at high temp) urea->ammonia High Temp urea->biginelli ammonia->hantzsch dhpm Desired DHPM Product biginelli->dhpm Low Temp dhp DHP Side Product (Fluorescent) hantzsch->dhp High Temp

Caption: Competing pathways in the Biginelli reaction.

Issue 3: Difficulty in Product Purification

Q3: My crude pyrimidine product is an oil or fails to crystallize properly. What purification strategies should I employ?

A3: Purification is a critical step to remove unreacted starting materials, reagents, and byproducts.[6] If direct crystallization of the crude product is problematic, several techniques can be applied.

  • Recrystallization: This is a cost-effective method for purifying solid compounds.[6]

    • Solvent Selection: The key is finding a solvent (or solvent pair) where the compound is highly soluble at high temperatures but sparingly soluble at low temperatures.[6] Common solvents for pyrimidines include ethanol, ethyl acetate, and their mixtures with hexanes.[6][7]

    • Promoting Crystallization: If your product oils out or precipitates too quickly as an amorphous solid, ensure the cooling process is slow.[7] Seeding the solution with a pure crystal can also induce proper crystallization.[7]

  • Flash Column Chromatography: This is a highly effective technique for separating compounds based on polarity.[6]

    • Solvent System: Use TLC to determine an appropriate mobile phase. A good starting point for many pyrimidine derivatives is a mixture of hexane and ethyl acetate or dichloromethane and methanol.[6] The target compound should have an Rf value of approximately 0.2-0.4 for good separation.[6]

  • Preparative HPLC: For very challenging separations or when high purity is essential, preparative HPLC is a powerful option.[6]

Table 2: Common Purification Techniques for Pyrimidines

TechniquePrincipleBest ForCommon Solvents/Phases
Recrystallization Differential solubility at varied temperaturesPurifying solid products from soluble impuritiesEthanol, Methanol, Ethyl Acetate/Hexane[6][7]
Flash Chromatography Differential partitioning between stationary and mobile phasesComplex mixtures, separating products with different polaritiesStationary: Silica Gel; Mobile: Hexane/EtOAc, DCM/MeOH[6]
Preparative HPLC High-resolution separation based on polarityFinal purification, challenging separations, achieving >99% purityC18 Reverse Phase columns are common[6][8]

Detailed Experimental Protocol

Example Protocol: Synthesis of a Dihydropyrimidinone (DHPM) via the Biginelli Reaction

This protocol provides a general framework for the acid-catalyzed, one-pot synthesis of a DHPM derivative.

Materials:

  • Aryl aldehyde (10 mmol, 1.0 eq)

  • β-Ketoester (e.g., ethyl acetoacetate) (10 mmol, 1.0 eq)

  • Urea (15 mmol, 1.5 eq)

  • Catalyst (e.g., HCl, 4-5 drops, or Yb(OTf)₃, 0.5 mmol, 5 mol%)

  • Ethanol (20 mL)

  • Round-bottom flask equipped with a reflux condenser and magnetic stir bar

  • Heating mantle or oil bath

Procedure:

  • Setup: To a 100 mL round-bottom flask, add the aryl aldehyde (10 mmol), β-ketoester (10 mmol), urea (15 mmol), and ethanol (20 mL).[3]

  • Catalyst Addition: Add the acid catalyst to the stirred mixture.

  • Reaction: Heat the reaction mixture to reflux (approximately 80°C) using a heating mantle or oil bath.

  • Monitoring: Monitor the progress of the reaction by TLC (e.g., using a 7:3 hexane:ethyl acetate eluent).[3] The reaction is typically complete within 2-4 hours, evidenced by the disappearance of the aldehyde spot.[3]

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Often, the product will precipitate out of the solution.

  • Isolation: Place the flask in an ice bath for 30 minutes to maximize precipitation.[6] Collect the solid product by vacuum filtration using a Büchner funnel.[6][7]

  • Washing: Wash the collected solid with a small amount of cold ethanol to remove soluble impurities.[3][6]

  • Purification: The crude product can be further purified by recrystallization from a suitable solvent like ethanol to obtain the pure DHPM.[3] Dry the purified crystals under vacuum.[6]

References

Technical Support Center: Purification of 5-Methoxy-2-(methylthio)pyrimidin-4-ol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the purification of 5-Methoxy-2-(methylthio)pyrimidin-4-ol.

Frequently Asked Questions (FAQs)

Q1: What are the common impurities encountered during the synthesis of this compound?

A1: Impurities can arise from various sources during the synthesis of pyrimidine derivatives. For this compound, potential impurities include:

  • Unreacted Starting Materials: Precursors such as β-ketoesters, amidines, and urea, which are common in pyrimidine ring synthesis, may carry through to the final product if the reaction does not go to completion.[1]

  • Reaction Byproducts: Side reactions can lead to the formation of various unintended molecules.[1]

  • Oxidation Products: The methylthio group is susceptible to oxidation, which can result in the formation of the corresponding sulfoxide or sulfone derivatives.[1]

  • Positional Isomers: Depending on the synthetic route, isomers with substituents at different positions on the pyrimidine ring may be formed.[1]

  • Residual Solvents: Solvents used during the synthesis or initial work-up may remain trapped in the solid product.[1]

Q2: What are the recommended primary purification methods for this compound?

A2: The most effective and commonly used purification techniques for pyrimidine derivatives like this compound are recrystallization and column chromatography.[1] The choice between these methods often depends on the nature and quantity of the impurities, as well as the scale of the purification.

Q3: How do I select an appropriate solvent for the recrystallization of this compound?

A3: The ideal recrystallization solvent is one in which the compound is highly soluble at elevated temperatures but sparingly soluble at room temperature.[1] For pyrimidine derivatives, common solvents to screen include ethanol, dioxane, and mixtures such as DMF/DCM.[1] It is highly recommended to perform small-scale solubility tests with a range of solvents to determine the optimal choice for your specific crude product. A patent for a related compound suggests that recrystallization from 95% ethanol can be effective.

Q4: My compound is only soluble in high-boiling point solvents like DMF or DMSO. How can I effectively recrystallize it?

A4: For compounds with high solubility in solvents like DMF or DMSO, a technique known as anti-solvent or diffusion crystallization is recommended. This involves dissolving the compound in a minimal amount of the high-boiling point solvent and then introducing a miscible "anti-solvent" in which the compound is insoluble (e.g., water, diethyl ether, or pentane). The anti-solvent is typically added slowly or allowed to diffuse into the primary solvent, gradually reducing the solubility of the target compound and promoting the formation of pure crystals.[1]

Troubleshooting Guides

Recrystallization Issues
ProblemPossible CauseTroubleshooting Steps
Compound "oils out" instead of crystallizing The solution is supersaturated, or the cooling process is too rapid.1. Re-heat the solution until the oil fully redissolves.2. Allow the solution to cool at a slower rate.3. Add a small amount of additional hot solvent.4. Attempt to induce crystallization by scratching the inside of the flask with a glass rod.5. If available, add a seed crystal of the pure compound.
No crystals form upon cooling The solution is not sufficiently saturated, or the compound is too soluble in the selected solvent.1. Increase the concentration by evaporating some of the solvent.2. Cool the solution to a lower temperature using an ice bath or refrigerator.3. Consider a different solvent or a solvent/anti-solvent system.
Low recovery of the purified compound The compound has significant solubility in the cold solvent, or an excessive amount of solvent was used initially.1. Ensure the solution is thoroughly cooled before filtration.2. Minimize the volume of cold solvent used for washing the crystals.3. Concentrate the mother liquor and cool again to obtain a second crop of crystals.
The purified product is still impure The impurities have similar solubility characteristics to the desired compound in the chosen solvent.1. Perform a second recrystallization.2. Experiment with a different recrystallization solvent or solvent system.3. Consider using an alternative purification method, such as column chromatography.
Column Chromatography Issues
ProblemPossible CauseTroubleshooting Steps
Poor separation of the desired compound from impurities The selected eluent system does not provide adequate resolution.1. Optimize the eluent system using Thin Layer Chromatography (TLC) prior to running the column.2. Employ a gradient elution, starting with a less polar solvent and gradually increasing the polarity.3. Ensure proper column packing to avoid channeling.
The compound is not eluting from the column The eluent is not polar enough to move the compound through the stationary phase.1. Gradually increase the polarity of the eluent system.2. If the compound is highly polar, consider using a different stationary phase (e.g., alumina or reverse-phase silica).
The compound is eluting too quickly with the solvent front The eluent is too polar.1. Decrease the polarity of the eluent system.

Experimental Protocols

General Recrystallization Protocol
  • Solvent Selection: In small test tubes, test the solubility of a small amount of the crude this compound in various solvents at room temperature and upon heating.

  • Dissolution: In an appropriately sized flask, add the crude compound and the chosen solvent. Heat the mixture with stirring until the compound is completely dissolved. Use the minimum amount of hot solvent necessary.

  • Decolorization (Optional): If the solution is colored by impurities, add a small amount of activated charcoal and boil for a few minutes.

  • Hot Filtration (if charcoal was used): Quickly filter the hot solution through a pre-heated funnel with fluted filter paper to remove the charcoal.

  • Crystallization: Allow the hot, clear solution to cool slowly to room temperature. To maximize crystal formation, subsequently place the flask in an ice bath.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold solvent to remove any adhering impurities.

  • Drying: Dry the purified crystals, preferably in a vacuum oven, to remove all traces of solvent.

General Column Chromatography Protocol
  • Stationary Phase Preparation: Prepare a slurry of silica gel in the initial, least polar eluent.

  • Column Packing: Carefully pour the slurry into the chromatography column, allowing the silica gel to settle into a uniform bed. Do not allow the column to run dry.

  • Sample Loading: Dissolve the crude this compound in a minimal amount of the eluent. Alternatively, for less soluble compounds, dissolve in a more polar solvent and adsorb onto a small amount of silica gel, then evaporate the solvent and add the dry powder to the top of the column.

  • Elution: Add the eluent to the top of the column and begin collecting fractions. The polarity of the eluent can be kept constant (isocratic elution) or gradually increased (gradient elution) to facilitate separation.

  • Fraction Analysis: Analyze the collected fractions using a suitable technique, such as Thin Layer Chromatography (TLC), to identify the fractions containing the pure product.

  • Solvent Evaporation: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified this compound.

Data Presentation

Physicochemical Properties of this compound and Related Compounds

PropertyThis compound2-(Methylthio)pyrimidin-4-ol (for comparison)
CAS Number 1671-08-55751-20-2
Molecular Formula C₆H₈N₂O₂SC₅H₆N₂OS
Molecular Weight 172.20142.18
Melting Point Not available200.0 - 204.0 °C
LogP (Predicted) 0.9127Not available
pKa (Predicted) Not available7.80 ± 0.40

Note: Experimental data for this compound is limited. Data for the related compound is provided for reference.

Visualizations

experimental_workflow cluster_start Initial State cluster_purification Purification cluster_analysis Analysis cluster_end Final Product Crude_Product Crude 5-Methoxy-2- (methylthio)pyrimidin-4-ol Recrystallization Recrystallization Crude_Product->Recrystallization Column_Chromatography Column Chromatography Crude_Product->Column_Chromatography TLC_HPLC_NMR Purity Check (TLC, HPLC, NMR) Recrystallization->TLC_HPLC_NMR Column_Chromatography->TLC_HPLC_NMR Pure_Product Pure Product TLC_HPLC_NMR->Pure_Product Purity > 98% Impure_Product Impure Product TLC_HPLC_NMR->Impure_Product Purity < 98% Impure_Product->Recrystallization Repurify Impure_Product->Column_Chromatography Repurify

Caption: General purification workflow for this compound.

troubleshooting_logic Start Impurity Detected Post-Purification Check_Method Was Recrystallization or Chromatography Used? Start->Check_Method Recrystallization_Troubleshoot Recrystallization Issues Check_Method->Recrystallization_Troubleshoot Recrystallization Chromatography_Troubleshoot Chromatography Issues Check_Method->Chromatography_Troubleshoot Chromatography Solubility_Issue Similar Solubility of Impurity and Product Recrystallization_Troubleshoot->Solubility_Issue Eluent_Issue Incorrect Eluent Polarity Chromatography_Troubleshoot->Eluent_Issue Change_Solvent Change Recrystallization Solvent/System Solubility_Issue->Change_Solvent Consider_Alternative Consider Alternative Purification Method Solubility_Issue->Consider_Alternative Optimize_Eluent Optimize Eluent using TLC Eluent_Issue->Optimize_Eluent Change_Solvent->Start Re-purify Optimize_Eluent->Start Re-purify Consider_Alternative->Start Re-purify

Caption: Troubleshooting logic for the purification of this compound.

References

Technical Support Center: Prevention of Methylthio Group Oxidation in Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address the challenges of preventing unwanted oxidation of methylthio (-SCH₃) groups during chemical synthesis. The information is presented in a practical, question-and-answer format to directly assist with experimental design and problem-solving.

Troubleshooting Guide

This section addresses specific issues that may arise during your experiments, offering likely causes and actionable solutions.

Problem 1: My methylthio-containing compound is being oxidized to a sulfoxide or sulfone during a reaction.

  • Likely Cause: The reagents or reaction conditions you are using are too harsh and are not selective for the desired transformation, leading to oxidation of the electron-rich methylthio group. Common culprits include strong oxidizing agents like permanganates, chromates, or even milder oxidants used in excess.

  • Solution:

    • Chemoselective Reagents: Employ milder and more selective oxidizing agents if the primary transformation is an oxidation elsewhere in the molecule. For example, for the oxidation of a primary or secondary alcohol to an aldehyde or ketone in the presence of a methylthio group, consider using Swern or Moffatt oxidation conditions, which are generally compatible with thioethers.[1]

    • Protecting Groups: If the desired reaction requires strongly oxidative conditions, consider protecting the methylthio group. One strategy is the temporary conversion of the thioether to a sulfonium salt. This can be achieved by reacting the thioether with an alkyl halide (e.g., methyl iodide). The resulting sulfonium salt is less susceptible to oxidation. The thioether can often be regenerated by heating or by treatment with a nucleophile.

    • Careful Control of Stoichiometry: When using an oxidant that can react with the methylthio group, precise control of the stoichiometry is crucial. Using only the required amount of the oxidant can sometimes prevent over-oxidation of the desired product and the methylthio group.[2]

Problem 2: I am trying to selectively oxidize a methylthio group to a sulfoxide, but the reaction proceeds to the sulfone.

  • Likely Cause: The oxidizing agent is too reactive, or the reaction time is too long, leading to over-oxidation.

  • Solution:

    • Mild Oxidants: Utilize mild and selective oxidizing agents. Hydrogen peroxide in the presence of a catalyst is a common choice for this transformation.[3] The selectivity can often be controlled by the choice of catalyst and reaction conditions.

    • Stoichiometry and Temperature Control: Use a stoichiometric amount of the oxidizing agent (typically 1.0 to 1.2 equivalents) to favor the formation of the sulfoxide. Running the reaction at lower temperatures can also help to control the reaction rate and prevent over-oxidation.[4]

    • Solvent Effects: The choice of solvent can influence the selectivity of the oxidation. For instance, using oxone as the oxidant, ethanol as the solvent favors the formation of sulfoxides, while water promotes the formation of sulfones.[5]

Problem 3: My peptide containing a methionine residue shows significant oxidation after synthesis and purification.

  • Likely Cause: Methionine's methylthio group is notoriously susceptible to oxidation during the acidic conditions of solid-phase peptide synthesis (SPPS) cleavage and also during storage and handling.

  • Solution:

    • Optimized Cleavage Cocktails: Use a cleavage cocktail containing scavengers to quench reactive species generated during trifluoroacetic acid (TFA) treatment. A common and effective cocktail includes TFA, water, triisopropylsilane (TIS), and 1,2-ethanedithiol (EDT). For particularly sensitive peptides, the addition of dimethyl sulfide (DMS) can further suppress methionine oxidation.

    • Inert Atmosphere: Perform the cleavage and subsequent work-up under an inert atmosphere (e.g., nitrogen or argon) to minimize exposure to atmospheric oxygen.

    • Degassed Solvents: Use degassed solvents for all steps following cleavage, including purification, to reduce the concentration of dissolved oxygen.

    • Storage Conditions: Store the purified, lyophilized peptide at -20°C or below and under an inert atmosphere. For peptides in solution, use degassed buffers and consider adding antioxidants like ascorbic acid.

Frequently Asked Questions (FAQs)

Q1: What is the fundamental reason for the susceptibility of the methylthio group to oxidation?

A1: The sulfur atom in a methylthio group has lone pairs of electrons, making it a nucleophilic and electron-rich center. This allows it to be readily attacked by electrophilic oxidizing agents, leading to the formation of sulfoxides (R-S(=O)-CH₃) and further to sulfones (R-S(=O)₂-CH₃).

Q2: Are there any protecting groups specifically for methylthio ethers to prevent their oxidation?

A2: While less common than for thiols, one strategy to protect a thioether is to convert it into a sulfonium salt. By reacting the thioether with an alkylating agent (e.g., methyl iodide or a trialkyloxonium salt), a stable sulfonium salt is formed.[6][7] This positively charged species is significantly less nucleophilic and therefore more resistant to oxidation. The thioether can often be regenerated from the sulfonium salt by treatment with a nucleophile or by thermolysis.

Q3: How can I selectively oxidize other functional groups in a molecule without affecting a methylthio group?

A3: The key is to choose a chemoselective reagent that preferentially reacts with the target functional group. For example, to oxidize a secondary alcohol in the presence of a thioether, reagents like manganese dioxide (for allylic or benzylic alcohols) or specific catalytic systems can be employed.[8][9] It is crucial to screen different reagents and reaction conditions to find the optimal balance of reactivity and selectivity for your specific substrate.

Q4: Can I reverse the oxidation of a sulfoxide back to a thioether?

A4: Yes, the reduction of sulfoxides back to thioethers is a common transformation in organic synthesis. A variety of reducing agents can be used, with common choices including phosphorus-based reagents like triphenylphosphine or trichlorosilane, and some metal-based reducing agents. The choice of reagent will depend on the other functional groups present in the molecule.

Data Presentation: Comparison of Selective Sulfide Oxidation Methods

The following table summarizes the performance of various methods for the selective oxidation of sulfides to sulfoxides, providing a quick reference for selecting an appropriate protocol.

Oxidizing SystemSubstrateProductYield (%)Selectivity (Sulfoxide:Sulfone)Reference
H₂O₂ / Glacial Acetic AcidMethyl Phenyl SulfideMethyl Phenyl Sulfoxide98>99:1[3]
H₂O₂ / Dendritic Phosphomolybdate Hybrid CatalystThioanisoleThioanisole Sulfoxide90>99:1[4]
H₂O₂ / MNP@TA-IL/W CatalystVarious SulfidesCorresponding Sulfoxides95-99High[6]
Oxone / EthanolVarious SulfidesCorresponding SulfoxidesExcellentHigh[5]
H₂O₂ / Cs₄[Co(H₂O)₄][PMo₆O₂₁(PABA)₃]₂Methyl Phenyl SulfideMethyl Phenyl Sulfoxide~10098:2[4]

Experimental Protocols

Protocol 1: Selective Oxidation of a Methylthio Group to a Sulfoxide using Hydrogen Peroxide and Acetic Acid

This protocol is based on a green and efficient method for the selective oxidation of sulfides.[3]

  • Reaction Setup: In a round-bottom flask, dissolve the methylthio-containing substrate (1 mmol) in glacial acetic acid (2 mL).

  • Addition of Oxidant: To the stirred solution at room temperature, slowly add 30% aqueous hydrogen peroxide (4 mmol).

  • Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up: Once the starting material is consumed, carefully neutralize the reaction mixture with a saturated aqueous solution of sodium bicarbonate.

  • Extraction: Extract the product with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).

  • Purification: Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography if necessary.

Protocol 2: Protection of a Thioether as a Sulfonium Salt

This protocol describes a general procedure for the protection of a thioether by conversion to a sulfonium salt.

  • Reaction Setup: Dissolve the thioether-containing substrate (1 mmol) in a suitable solvent such as acetone or dichloromethane.

  • Alkylation: Add an excess of an alkylating agent, for example, methyl iodide (3-5 equivalents).

  • Reaction: Stir the reaction mixture at room temperature. The sulfonium salt will often precipitate from the solution. The reaction progress can be monitored by TLC or LC-MS.

  • Isolation: If the product precipitates, it can be isolated by filtration and washed with a non-polar solvent like diethyl ether. If it remains in solution, the solvent can be removed under reduced pressure. The resulting sulfonium salt is often a stable solid that can be used in subsequent steps.

  • Deprotection: To regenerate the thioether, the sulfonium salt can be heated or treated with a nucleophile (e.g., triphenylphosphine, thiourea, or sodium cyanide). The specific conditions will depend on the stability of the sulfonium salt and the overall molecule.

Visualizations

Diagram 1: General Workflow for Troubleshooting Methylthio Group Oxidation

G Troubleshooting Methylthio Oxidation start Unwanted Oxidation of -SCH3 Observed q1 Is the primary reaction an oxidation? start->q1 a1_yes Use Chemoselective Oxidizing Agent q1->a1_yes Yes a1_no Consider Protecting the Thioether q1->a1_no No q2 Is selective oxidation to sulfoxide desired? a1_yes->q2 end Problem Resolved a1_yes->end peptide Is the substrate a methionine-containing peptide? a1_no->peptide a2_yes Use Mild Oxidant (e.g., H2O2 with catalyst) Control Stoichiometry and Temperature q2->a2_yes Yes a2_no Use Stronger Oxidant in Excess for Sulfone q2->a2_no No a2_yes->end a2_no->end peptide_yes Use Optimized Cleavage Cocktail with Scavengers Work under Inert Atmosphere peptide->peptide_yes Yes peptide->end No peptide_yes->end

Caption: A decision tree for troubleshooting unwanted oxidation of methylthio groups.

Diagram 2: Signaling Pathway of Methylthio Group Oxidation

G Oxidation Pathway of a Methylthio Group thioether R-S-CH3 (Thioether) sulfoxide R-S(=O)-CH3 (Sulfoxide) thioether->sulfoxide Mild Oxidation sulfone R-S(=O)2-CH3 (Sulfone) sulfoxide->sulfone Stronger Oxidation oxidant1 [O] (e.g., H2O2, m-CPBA) oxidant1->thioether oxidant2 [O] (excess) (e.g., H2O2, KMnO4) oxidant2->sulfoxide

Caption: The stepwise oxidation of a methylthio group to a sulfoxide and then to a sulfone.

References

Technical Support Center: Challenges in the Scale-Up of Pyrimidine Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for Pyrimidine Synthesis. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot challenges encountered during the scale-up of pyrimidine synthesis. Here you will find answers to frequently asked questions, detailed troubleshooting guides, and experimental protocols to assist you in your research.

Frequently Asked Questions (FAQs)

Q1: What are the most critical parameters to control during the scale-up of pyrimidine synthesis?

A1: Successful scale-up of pyrimidine synthesis hinges on the careful control of several critical parameters. These include the purity of starting materials, strict control over reaction temperature and time, the appropriate choice of solvent, and maintaining an inert atmosphere for reactions sensitive to air or moisture.[1] Consistent monitoring of the reaction's progress is also vital to determine the optimal reaction time and prevent the formation of degradation products.[1]

Q2: How can the formation of regioisomers be minimized during substitution reactions on the pyrimidine ring at a larger scale?

A2: Minimizing regioisomer formation requires a strategic selection of starting materials and reaction conditions. Common strategies include the use of protecting groups to block reactive sites or the introduction of directing groups to favor substitution at a specific position. The electronic properties of existing substituents on the pyrimidine ring also play a significant role in directing incoming electrophiles or nucleophiles.[1]

Q3: What are common side products in the Biginelli reaction, a popular method for pyrimidine synthesis, and how can they be minimized during scale-up?

A3: A common fluorescent byproduct is a Hantzsch-type 1,4-dihydropyridine (DHP). This occurs when two equivalents of the β-ketoester react with the aldehyde and ammonia (from urea decomposition at higher temperatures), competing with the desired Biginelli pathway.[2] To minimize this, running the reaction at a lower temperature is recommended.[2] Another potential byproduct is N-acylurea, which can complicate purification.[2]

Q4: My pyrimidine synthesis reaction is not going to completion, resulting in low yield on a larger scale. What are the likely causes?

A4: Low conversion can be attributed to several factors. Inefficient or deactivated catalysts can be a primary cause. If you are using a reusable catalyst, it may require regeneration.[2] Suboptimal reaction conditions, such as inadequate temperature or insufficient reaction time, can also lead to incomplete reactions. Additionally, the purity of your reactants is crucial, as impurities can inhibit the reaction.[2]

Troubleshooting Guides

Issue 1: Low Yield of the Desired Dihydropyrimidinone (DHPM) in Biginelli Reaction

Symptoms: The final isolated yield of the target DHPM is consistently lower than expected upon scaling up the reaction.

Possible Causes and Solutions:

  • Suboptimal Catalyst: The choice and amount of catalyst are critical. While strong Brønsted acids like HCl are traditionally used, they can sometimes promote side reactions.[3]

    • Troubleshooting: Screen different Lewis acids (e.g., FeCl₃, ZnCl₂) or solid acid catalysts. Optimize the catalyst loading; for instance, in a model reaction, increasing dicalcium phosphate dihydrate (DCPD) catalyst from 0 mol% (39% yield) to 7 mol% significantly improved the yield (up to 98%).[4][5]

  • Incorrect Reaction Temperature: The reaction may not be reaching the necessary activation energy, or excessive heat could be causing degradation or side reactions.

    • Troubleshooting: Gradually increase the reaction temperature and monitor the progress. For some solvent-free Biginelli reactions, the yield can be temperature-dependent.[6] For example, one study found that increasing the temperature from 60°C to 100°C improved the yield, but a further increase to 120°C led to a decrease.[6]

  • Steric Hindrance: Bulky groups on the aldehyde or β-ketoester can slow down the reaction rate.

    • Troubleshooting: Prolong the reaction time or consider using a less sterically hindered substrate if the molecular design allows.[3]

  • Reagent Stoichiometry: Incorrect molar ratios can lead to the incomplete conversion of the limiting reagent.[1]

    • Troubleshooting: Carefully verify the calculations and measurements of all reactants. A common protocol uses a 1:1:1.5 molar ratio of aldehyde, β-ketoester, and urea/thiourea.[4][5]

Issue 2: Difficulty in Product Purification

Symptoms: The crude product is difficult to purify, showing multiple spots on TLC with similar polarities, or the product appears unstable during purification.

Possible Causes and Solutions:

  • Similar Polarity of Product and Impurities: If the desired product and byproducts have similar polarities, separation by standard column chromatography can be challenging.

    • Troubleshooting: Experiment with different solvent systems for chromatography. Consider alternative purification techniques such as preparative HPLC or crystallization.[1]

  • Product Instability: The target pyrimidine derivative may be unstable on silica gel.

    • Troubleshooting: Consider using a different stationary phase like alumina for chromatography or employ non-chromatographic purification methods.[1]

  • Incomplete Removal of Catalysts or Reagents: Residual catalysts or unreacted starting materials can co-elute with the product.

    • Troubleshooting: Ensure thorough work-up procedures, including aqueous washes and extractions, to remove these impurities before chromatography.[1]

Data Presentation

Table 1: Effect of Catalyst Loading on Biginelli Reaction Yield

EntryCatalystCatalyst Amount (mol%)Time (min)Yield (%)Reference
1None04539[5]
2DCPD13555[5]
3DCPD33572[5]
4DCPD53589[5]
5DCPD73598[5]
6DCPD103598[5]

Reaction Conditions: Benzaldehyde (1 mmol), ethyl acetoacetate (1 mmol), urea (1.5 mmol) in refluxing ethanol.

Table 2: Influence of Solvent on Biginelli Reaction Yield

EntrySolventTime (h)Yield (%)Reference
1H₂O680[7]
2C₂H₅OH694[7]
3C₂H₅OH-H₂O685[7]
4CH₃OH678[7]
5CH₃CN675[7]
6CH₂Cl₂670[7]

Reaction Conditions: 4-chlorobenzaldehyde (1 mmol), ethyl acetoacetate (1.5 mmol), urea (2 mmol) with hydrogel catalyst.

Experimental Protocols

General Protocol for the Synthesis of Dihydropyrimidinones (DHPMs) via the Biginelli Reaction

This protocol provides a general framework for the synthesis of DHPMs.[2][4][8][9]

Materials:

  • Aldehyde (e.g., benzaldehyde, 1 mmol)

  • β-Ketoester (e.g., ethyl acetoacetate, 1 mmol)

  • Urea or Thiourea (1.5 mmol)

  • Catalyst (e.g., dicalcium phosphate dihydrate, 7 mol%)

  • Solvent (e.g., ethanol, 10 mL)

  • Round-bottom flask

  • Reflux condenser

  • Stirring apparatus

  • Filtration apparatus

Procedure:

  • Combine the aldehyde (1 mmol), β-ketoester (1 mmol), urea or thiourea (1.5 mmol), and catalyst (7 mol%) in a round-bottom flask.

  • Add the solvent (10 mL) to the flask.

  • Heat the mixture to reflux with stirring.

  • Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Once the reaction is complete (typically 4-35 minutes, depending on the substrates and catalyst), cool the reaction mixture to room temperature.

  • A solid product should precipitate out of the solution.

  • Collect the solid product by filtration.

  • Recrystallize the crude product from a suitable solvent (e.g., methanol or ethanol) to obtain the pure DHPM.

  • Characterize the final product using appropriate analytical techniques (e.g., NMR, IR, Mass Spectrometry).

Visualizations

Biginelli_Reaction_Pathway Reactants Aldehyde + Urea + β-Ketoester Intermediate1 Acyliminium Ion Reactants->Intermediate1 Condensation Intermediate2 Enamine Intermediate Reactants->Intermediate2 Tautomerization Hantzsch_Product Hantzsch Dihydropyridine (Side Product) Reactants->Hantzsch_Product Side Reaction (High Temp) Intermediate3 Open-Chain Adduct Intermediate1->Intermediate3 Addition Intermediate2->Intermediate3 Product Dihydropyrimidinone (DHPM) Intermediate3->Product Cyclization & Dehydration

Caption: The Biginelli reaction pathway for the synthesis of dihydropyrimidinones.

Troubleshooting_Low_Yield Start Low Yield Observed Check_Purity Verify Starting Material and Reagent Purity Start->Check_Purity Check_Conditions Review Reaction Conditions (Temp, Time) Check_Purity->Check_Conditions Purity OK Correct_Stoichiometry Correct Molar Ratios Check_Purity->Correct_Stoichiometry Impure Check_Stoichiometry Verify Reagent Stoichiometry Check_Conditions->Check_Stoichiometry Conditions OK Optimize_Temp Adjust Reaction Temperature Check_Conditions->Optimize_Temp Suboptimal Temp Optimize_Catalyst Optimize Catalyst (Type and Loading) Check_Stoichiometry->Optimize_Catalyst Stoichiometry OK Check_Stoichiometry->Correct_Stoichiometry Incorrect Investigate_Side_Reactions Investigate Potential Side Reactions Optimize_Catalyst->Investigate_Side_Reactions End Improved Yield Optimize_Temp->End Correct_Stoichiometry->End Modify_Conditions Modify Conditions to Suppress Side Reactions Investigate_Side_Reactions->Modify_Conditions Modify_Conditions->End

Caption: A troubleshooting workflow for addressing low yields in pyrimidine synthesis.

References

Validation & Comparative

Navigating the SAR Landscape of 5-Methoxy-2-(methylthio)pyrimidin-4-ol Derivatives: A Review of Available Data

Author: BenchChem Technical Support Team. Date: December 2025

Despite the growing interest in pyrimidine-based scaffolds in drug discovery, a comprehensive and targeted structure-activity relationship (SAR) study specifically focused on 5-Methoxy-2-(methylthio)pyrimidin-4-ol derivatives remains notably absent in publicly available scientific literature. While numerous studies explore the SAR of broader pyrimidine classes, the specific contribution and interplay of the 5-methoxy and 2-methylthio substituents at the pyrimidin-4-ol core are yet to be systematically elucidated.

The pyrimidine ring is a well-established pharmacophore, forming the core of numerous approved drugs and clinical candidates targeting a wide array of biological targets, including kinases, G-protein coupled receptors, and enzymes involved in metabolic pathways. The diverse biological activities of pyrimidine derivatives are highly dependent on the nature and position of their substituents.

Currently available research on pyrimidine derivatives touches upon various structural modifications and their impact on biological activity. For instance, studies on 2,4-disubstituted pyrimidines have identified potent cholinesterase inhibitors, with activity being sensitive to the steric and electronic properties of the substituents at these positions. Similarly, investigations into 5-substituted pyrimidine analogues have led to the discovery of potent inhibitors of targets such as the sodium hydrogen exchanger-1 (NHE-1) and various kinases.

However, the specific this compound scaffold has not been the subject of a dedicated SAR investigation. The influence of the electron-donating methoxy group at the 5-position, in conjunction with the methylthio group at the 2-position, on the overall pharmacological profile of this class of compounds is an area that warrants further exploration.

To build a comprehensive SAR profile for this specific derivative class, future research would need to involve the systematic synthesis of analogues with modifications at key positions, including:

  • Variation of the 5-position substituent: Replacing the methoxy group with other electron-donating or electron-withdrawing groups to probe the electronic requirements for activity.

  • Modification of the 2-methylthio group: Exploring different alkylthio, arylthio, or amino substituents to understand the impact of size, lipophilicity, and hydrogen bonding potential at this position.

  • Substitution on the pyrimidine ring: Introducing substituents at the 6-position to investigate additional points of interaction with potential biological targets.

Each of these modifications would need to be coupled with robust biological evaluation against a panel of relevant targets to build a clear picture of the structure-activity relationships.

Future Directions and Potential Biological Targets

Given the structural features of this compound, several biological target classes could be of interest for future screening and SAR studies. The pyrimidine core is a known "hinge-binder" for many protein kinases, suggesting that these derivatives could be explored as kinase inhibitors. Additionally, the overall electronic and structural properties may lend themselves to interactions with various enzymes or receptors.

A logical workflow for a future SAR study on this scaffold is outlined below:

SAR_Workflow cluster_synthesis Chemical Synthesis cluster_screening Biological Evaluation cluster_sar SAR Analysis Start This compound Core Mod_R1 Variation at 5-position (R1) Start->Mod_R1 Mod_R2 Modification of 2-SMe (R2) Start->Mod_R2 Mod_R3 Substitution at 6-position (R3) Start->Mod_R3 Library Diverse Chemical Library Mod_R1->Library Mod_R2->Library Mod_R3->Library Screening High-Throughput Screening Library->Screening Hit_ID Hit Identification Screening->Hit_ID Selectivity Selectivity Profiling Hit_ID->Selectivity SAR_Analysis Structure-Activity Relationship Analysis Selectivity->SAR_Analysis SAR_Analysis->Mod_R1 Iterative Design SAR_Analysis->Mod_R2 SAR_Analysis->Mod_R3 Lead_Opt Lead Optimization SAR_Analysis->Lead_Opt Preclinical Preclinical Candidate Lead_Opt->Preclinical

Comparative Biological Activity of 5-Methoxy-2-(methylthio)pyrimidin-4-ol Analogs: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides a comparative overview of the biological activities of 5-Methoxy-2-(methylthio)pyrimidin-4-ol analogs and other structurally related pyrimidine derivatives. While comprehensive, direct comparative data for a specific series of this compound analogs is still an emerging area of research, this document synthesizes available data from related compounds to provide a valuable benchmark for future studies.

The pyrimidine scaffold is a well-established cornerstone in medicinal chemistry, with its derivatives demonstrating a broad spectrum of biological activities, including anticancer, antimicrobial, and enzyme inhibitory properties.[1] The strategic introduction of various substituents onto the pyrimidine ring allows for the precise tuning of their pharmacological profiles.[1] This guide focuses on derivatives of this compound, a class of compounds with significant potential in drug discovery.

Comparative In Vitro Biological Activity

To illustrate the potential therapeutic applications of this compound analogs, this section presents quantitative data from in vitro assays performed on structurally related pyrimidine derivatives. This data serves as a reference point for evaluating the performance of novel analogs.

Anticancer Activity

The cytotoxic effects of various pyrimidine derivatives against several human cancer cell lines are summarized in Table 1. The half-maximal inhibitory concentration (IC50) is a key parameter used to quantify the potency of a compound in inhibiting cancer cell growth.

Compound IDDerivative ClassCell LineAssay TypeIC50 (µM)Reference
9u 5-TrifluoromethylpyrimidineA549 (Lung)Cytotoxicity0.35[1]
MCF-7 (Breast)Cytotoxicity3.24[1]
PC-3 (Prostate)Cytotoxicity5.12[1]
3b Thiazolo[4,5-d]pyrimidineC32 (Melanoma)Cytotoxicity24.4[1]
A375 (Melanoma)Cytotoxicity25.4[1]
10c 2-Pyrazolyl-pyrimidineHCT-116 (Colon)CytotoxicityClose to Doxorubicin[1]
MCF-7 (Breast)CytotoxicityClose to Doxorubicin[1]
HEPG-2 (Liver)CytotoxicityClose to Doxorubicin[1]
Antimicrobial Activity

Certain pyrimidine analogs have also been investigated for their antimicrobial properties. The minimum inhibitory concentration (MIC) is the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism after overnight incubation.

Compound IDDerivative ClassMicroorganismAssay TypeMIC (µg/mL)Reference
Example 1 ThiazolopyrimidineStaphylococcus aureusBroth Dilution12.5-
Example 2 Pyrimidinyl-hydrazoneEscherichia coliBroth Dilution25-
Example 3 AminopyrimidineCandida albicansBroth Dilution50-

(Note: Data for antimicrobial activity is illustrative and based on general findings for pyrimidine derivatives, as specific comparative data for this compound analogs was not available in the initial search.)

Key Signaling Pathways and Experimental Workflows

The biological effects of pyrimidine derivatives are often attributed to their interaction with specific cellular signaling pathways. Understanding these pathways and the experimental methods used to assess them is crucial for drug development.

EGFR_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR RAS RAS EGFR->RAS Activation PI3K PI3K EGFR->PI3K Activation Ligand Ligand (e.g., EGF) Ligand->EGFR Pyrimidine Pyrimidine Derivative Pyrimidine->EGFR Inhibition RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Growth ERK->Proliferation AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Proliferation

EGFR Signaling Pathway and Potential Inhibition by Pyrimidine Derivatives.

MTT_Assay_Workflow A 1. Seed Cells in 96-well plate B 2. Add Compounds (Analogs & Controls) A->B C 3. Incubate (e.g., 48-72 hours) B->C D 4. Add MTT Reagent C->D E 5. Incubate (Formation of Formazan) D->E F 6. Solubilize Formazan (e.g., with DMSO) E->F G 7. Measure Absorbance (e.g., at 570 nm) F->G H 8. Calculate IC50 Values G->H

Workflow for In Vitro Cytotoxicity (MTT) Assay.

MIC_Assay_Workflow A 1. Serial Dilution of Compounds in Broth C 3. Inoculate Wells with Microorganism A->C B 2. Prepare Standardized Microbial Inoculum B->C D 4. Incubate (e.g., 18-24 hours at 37°C) C->D E 5. Visually Assess Growth and Determine MIC D->E

Workflow for Antimicrobial Minimum Inhibitory Concentration (MIC) Assay.

Experimental Protocols

Detailed methodologies are essential for the reproducibility and validation of experimental findings. Below are standard protocols for the key in vitro assays mentioned in this guide.

In Vitro Cytotoxicity Assay (MTT Assay)

This assay is a colorimetric method used to assess cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.

Protocol:

  • Cell Seeding: Plate cells (e.g., A549, MCF-7) in a 96-well plate at a density of 1×10⁴ cells per well and incubate for 24 hours.[1]

  • Compound Treatment: Treat the cells with various concentrations of the test compounds (typically ranging from 0.01 to 100 µM) and a vehicle control (e.g., 0.1% DMSO).[1] Incubate for an additional 48-72 hours.[1]

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 3-4 hours to allow the formation of formazan crystals by viable cells.

  • Solubilization: Add a solubilizing agent, such as dimethyl sulfoxide (DMSO), to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the solution at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value by plotting a dose-response curve.

Antimicrobial Susceptibility Testing (Broth Microdilution for MIC)

This method determines the minimum inhibitory concentration (MIC) of a compound required to inhibit the visible growth of a microorganism.[1]

Protocol:

  • Compound Dilution: Prepare a serial dilution of the test compounds in a 96-well microtiter plate with an appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria).[1]

  • Inoculum Preparation: Prepare a standardized inoculum of the test microorganism (e.g., S. aureus, E. coli) to a concentration of approximately 5 x 10⁵ CFU/mL.[1]

  • Inoculation: Add the microbial inoculum to each well of the microtiter plate.[1] Include a positive control (microorganism without compound) and a negative control (broth only).[1]

  • Incubation: Incubate the plates at 37°C for 18-24 hours.[1]

  • MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible growth of the microorganism.[1]

Future Directions

The presented data on related pyrimidine derivatives highlights the potential of this compound analogs as a promising class of compounds for further investigation. Future research should focus on the synthesis and systematic in vitro and in vivo evaluation of a focused library of these analogs to establish a clear structure-activity relationship (SAR). This will be instrumental in identifying lead compounds with optimized potency and selectivity for various therapeutic targets.

References

A Comparative Guide to Greener Synthetic Pathways for 5-Methoxy-2-methylthiopyrimidine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: An objective comparison of synthetic routes to the versatile building block 5-Methoxy-2-methylthiopyrimidine, with a focus on green chemistry principles, providing experimental data and detailed protocols for informed decision-making in chemical synthesis and process development.

The pyrimidine core is a privileged scaffold in medicinal chemistry, and 5-Methoxy-2-methylthiopyrimidine serves as a key intermediate in the synthesis of a wide range of biologically active molecules. The pursuit of more sustainable and environmentally benign chemical processes has led to a critical evaluation of the synthetic routes to such important building blocks. This guide provides a comparative analysis of two plausible synthetic pathways to 5-Methoxy-2-methylthiopyrimidine, evaluating them based on green chemistry metrics.

Executive Summary

Two distinct synthetic routes to 5-Methoxy-2-methylthiopyrimidine are compared. Route 1 commences with the formation of a pyrimidine ring from acyclic precursors, followed by functional group interconversions. Route 2 employs a pre-functionalized pyrimidine precursor. The analysis reveals that while both routes can effectively produce the target molecule, they exhibit significant differences in terms of atom economy, E-factor, and the nature of reagents and solvents used.

Route 1: Linear Synthesis from Acyclic Precursors

This pathway involves the initial construction of the pyrimidine ring followed by chlorination and subsequent nucleophilic substitution to introduce the methylthio group.

Step 1: Synthesis of 2,4-dihydroxy-5-methoxypyrimidine

The synthesis begins with the condensation of ethyl formate and solid sodium methoxide, followed by reaction with methyl methoxyacetate. The resulting intermediate undergoes cyclization with urea in methanol to yield 2,4-dihydroxy-5-methoxypyrimidine[1].

Step 2: Synthesis of 2,4-dichloro-5-methoxypyrimidine

The dihydroxy pyrimidine is then chlorinated using a chlorinating agent such as phosphorus oxychloride (POCl₃) to afford 2,4-dichloro-5-methoxypyrimidine[1][2].

Step 3: Synthesis of 5-Methoxy-2-methylthiopyrimidine

The final step involves the selective nucleophilic substitution of one of the chloro groups with a methylthio group. This can be achieved by reacting 2,4-dichloro-5-methoxypyrimidine with sodium thiomethoxide.

Route 2: Synthesis from a Pre-functionalized Pyrimidine

This alternative approach starts with a pyrimidine derivative that already contains the desired 2-methylthio group, simplifying the final steps.

Step 1: Synthesis of 2-methylthio-4,6-dihydroxypyrimidine

This route would likely begin with the condensation of a suitable C3-synthon with S-methylisothiourea.

Step 2: Chlorination of 2-methylthio-4,6-dihydroxypyrimidine

The dihydroxy intermediate is then chlorinated, for instance with phosphorus oxychloride, to yield 4,6-dichloro-2-(methylthio)pyrimidine.

Step 3: Introduction of the 5-methoxy group

This step would involve a nucleophilic substitution or other functional group manipulation to introduce the methoxy group at the 5-position.

Comparative Data

The following table summarizes the key quantitative data for the two proposed synthetic routes.

ParameterRoute 1Route 2
Starting Materials Ethyl formate, Sodium methoxide, Methyl methoxyacetate, Urea, POCl₃, Sodium thiomethoxideS-methylisothiourea, C3-synthon, POCl₃, Methoxylating agent
Overall Yield ~50-60% (estimated based on similar reactions)Data not available
Key Solvents Methanol, Toluene/XyleneEthanol, Toluene/Xylene
Atom Economy (Ideal) Lower due to the use of POCl₃ and formation of inorganic byproducts.Potentially higher depending on the C3-synthon and methoxylation step.
Environmental Factor (E-Factor) Higher due to chlorinated waste and solvent usage.Potentially lower if solvent and reagent use is minimized.
Hazardous Reagents Phosphorus oxychloride (corrosive, toxic)Phosphorus oxychloride (corrosive, toxic)

Experimental Protocols

Route 1, Step 1: Synthesis of 2,4-dihydroxy-5-methoxypyrimidine [1] To a reaction vessel, add ethyl formate and solid sodium methoxide and stir. After cooling, add methyl methoxyacetate to carry out a condensation reaction. To the resulting intermediate, add methanol and urea and reflux the mixture. After concentration, the residue is dissolved in water, cooled, neutralized, filtered, and dried to obtain 2,4-dihydroxy-5-methoxypyrimidine.

Route 1, Step 2: Synthesis of 2,4-dichloro-5-methoxypyrimidine [2] In a reaction flask under a nitrogen atmosphere, add 2,4-dihydroxy-5-methoxypyrimidine, a solvent (e.g., toluene), and phosphorus oxychloride. With stirring, add an alkaline substance (e.g., pyridine). Heat the mixture to reflux for 2-6 hours. After cooling, slowly add water and stir. Separate the organic layer, extract the aqueous layer with the solvent, and combine the organic layers. Concentrate the combined organic layers under reduced pressure to obtain 2,4-dichloro-5-methoxypyrimidine.

Route 1, Step 3: Synthesis of 5-Methoxy-2-methylthiopyrimidine (Proposed) To a solution of 2,4-dichloro-5-methoxypyrimidine in a suitable solvent (e.g., THF or DMF), add a solution of sodium thiomethoxide at a controlled temperature. Monitor the reaction by TLC. Upon completion, quench the reaction with water and extract the product with an organic solvent. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography.

Green Chemistry Evaluation Workflow

The following diagram illustrates a generalized workflow for the synthesis and green chemistry assessment of 5-Methoxy-2-methylthiopyrimidine.

Green_Chemistry_Workflow cluster_synthesis Synthesis cluster_assessment Green Chemistry Assessment Starting_Materials Starting Materials Reaction_1 Step 1: Ring Formation/ Pre-functionalization Starting_Materials->Reaction_1 Reagents, Solvents Intermediate_1 Intermediate 1 Reaction_1->Intermediate_1 Reaction_2 Step 2: Functional Group Interconversion Intermediate_1->Reaction_2 Reagents, Solvents Intermediate_2 Intermediate 2 Reaction_2->Intermediate_2 Reaction_3 Step 3: Final Modification Intermediate_2->Reaction_3 Reagents, Solvents Crude_Product Crude Product Reaction_3->Crude_Product Purification Purification Crude_Product->Purification Solvents Final_Product 5-Methoxy-2- methylthiopyrimidine Purification->Final_Product Data_Collection Collect Data: - Mass of reactants - Mass of product - Mass of solvents - Mass of waste Final_Product->Data_Collection Metrics_Calculation Calculate Metrics: - Atom Economy - E-Factor - Process Mass Intensity - Reaction Mass Efficiency Data_Collection->Metrics_Calculation Route_Comparison Compare Routes: - Yield - Energy Consumption - Reagent Toxicity - Solvent Impact Metrics_Calculation->Route_Comparison Optimization Identify Areas for Optimization Route_Comparison->Optimization

Caption: Generalized workflow for the synthesis and green chemistry assessment of 5-Methoxy-2-methylthiopyrimidine.

Conclusion

This comparative guide highlights the importance of evaluating synthetic routes not only on their chemical efficiency but also on their environmental impact. Route 1, while being a more established and documented pathway, presents challenges from a green chemistry perspective due to the use of hazardous reagents like phosphorus oxychloride and the generation of significant waste. The development and optimization of Route 2, or other novel routes that utilize greener reagents and reaction conditions, are crucial for the sustainable production of 5-Methoxy-2-methylthiopyrimidine. Future research should focus on obtaining detailed experimental data for alternative routes to enable a more comprehensive and quantitative comparison of their green chemistry metrics.

References

In-Depth Comparison Guide: Evaluating 5-Methoxy-2-(methylthio)pyrimidin-4-ol Derivatives Against Established Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The pyrimidine scaffold is a cornerstone in the development of kinase inhibitors, with numerous derivatives approved for clinical use and many more under investigation. This guide aims to provide a comparative analysis of a specific class of emerging compounds, 5-Methoxy-2-(methylthio)pyrimidin-4-ol derivatives, against well-characterized, known kinase inhibitors. However, a comprehensive search of the current scientific literature and public databases did not yield specific experimental data on the kinase inhibitory activity of this compound derivatives. While the pyrimidine core is prevalent in many potent kinase inhibitors, the unique substitution pattern of the specified compound series has not been detailed in publicly accessible research.

This guide will, therefore, provide a framework for comparison by presenting data on established kinase inhibitors that target key oncogenic pathways. We will also outline the detailed experimental protocols necessary for evaluating novel compounds like the this compound series, should such data become available. This will allow researchers to understand the benchmarks these new derivatives would need to meet or exceed.

The Landscape of Pyrimidine-Based Kinase Inhibitors

The pyrimidine nucleus is a privileged scaffold in medicinal chemistry, recognized for its ability to mimic the purine core of ATP and interact with the hinge region of kinase active sites.[1] This has led to the successful development of numerous anticancer drugs that target a variety of protein kinases.[1][2][3][4][5] Modifications to the pyrimidine ring system allow for the fine-tuning of potency, selectivity, and pharmacokinetic properties.[5]

Comparative Analysis with Known Kinase Inhibitors

In the absence of specific data for this compound derivatives, we present a comparative overview of well-established kinase inhibitors targeting common oncogenic kinases such as EGFR, VEGFR, and Aurora Kinase. This data serves as a benchmark for the evaluation of any new chemical entity in this class.

Table 1: In Vitro Potency of Selected FDA-Approved Pyrimidine-Based Kinase Inhibitors
CompoundPrimary Kinase Target(s)IC₅₀ (nM)Target Cancer Indication(s)
Gefitinib EGFR2-37Non-Small Cell Lung Cancer
Erlotinib EGFR2Non-Small Cell Lung Cancer, Pancreatic Cancer
Lapatinib EGFR, HER210.8, 9.8Breast Cancer
Pazopanib VEGFRs, PDGFRs, c-Kit10-84Renal Cell Carcinoma, Soft Tissue Sarcoma
Alisertib (MLN8237) Aurora A1.2Peripheral T-cell Lymphoma (investigational)

Note: IC₅₀ values can vary depending on the specific assay conditions.

Signaling Pathways and a Framework for Evaluation

Understanding the signaling pathways targeted by kinase inhibitors is crucial for interpreting their biological effects. Below are representative diagrams of key kinase signaling pathways that are often targeted in cancer therapy. A generalized workflow for screening and characterizing novel kinase inhibitors is also provided.

kinase_signaling_pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Growth Factor Growth Factor RTK Receptor Tyrosine Kinase (e.g., EGFR, VEGFR) Growth Factor->RTK Binding & Dimerization RAS RAS RTK->RAS Activation PI3K PI3K RTK->PI3K Activation Angiogenesis Angiogenesis RTK->Angiogenesis RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Proliferation ERK->Proliferation AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Survival Survival AKT->Survival mTOR->Survival

Caption: A simplified diagram of common receptor tyrosine kinase signaling pathways.

experimental_workflow cluster_workflow Kinase Inhibitor Evaluation Workflow Compound Synthesis Compound Synthesis In Vitro Kinase Assay In Vitro Kinase Assay Compound Synthesis->In Vitro Kinase Assay Determine IC₅₀ Cell-Based Assays Cell-Based Assays In Vitro Kinase Assay->Cell-Based Assays Assess cellular potency Selectivity Profiling Selectivity Profiling Cell-Based Assays->Selectivity Profiling Evaluate off-target effects In Vivo Efficacy Studies In Vivo Efficacy Studies Selectivity Profiling->In Vivo Efficacy Studies Test in animal models ADME/Tox Studies ADME/Tox Studies In Vivo Efficacy Studies->ADME/Tox Studies Assess pharmacokinetics and safety

Caption: A general experimental workflow for the preclinical evaluation of kinase inhibitors.

Detailed Experimental Protocols

The following are generalized protocols for key experiments that would be necessary to evaluate the kinase inhibitory potential of this compound derivatives.

In Vitro Kinase Inhibition Assay (e.g., ADP-Glo™ Kinase Assay)

Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of a test compound against a specific protein kinase.

Materials:

  • Recombinant protein kinase

  • Kinase-specific substrate

  • ATP

  • Test compound (e.g., a this compound derivative)

  • Kinase assay buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)

  • ADP-Glo™ Kinase Assay Kit (Promega)

  • 96-well or 384-well plates

Procedure:

  • Compound Preparation: Prepare a serial dilution of the test compound in DMSO.

  • Kinase Reaction:

    • Add the kinase, substrate, and assay buffer to the wells of the plate.

    • Add the diluted test compound or DMSO (vehicle control) to the appropriate wells.

    • Incubate at room temperature for a predetermined time to allow for compound binding.

    • Initiate the kinase reaction by adding ATP.

    • Incubate at 30°C for 1 hour.

  • ADP Detection:

    • Add ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.

    • Add Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes at room temperature.

  • Data Analysis:

    • Measure luminescence using a plate reader.

    • Plot the luminescence signal against the logarithm of the inhibitor concentration.

    • Fit the data to a dose-response curve to determine the IC₅₀ value.

Cellular Proliferation Assay (e.g., MTT Assay)

Objective: To assess the cytotoxic or cytostatic effects of a test compound on cancer cell lines.

Materials:

  • Cancer cell lines of interest

  • Cell culture medium and supplements

  • Test compound

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

  • 96-well plates

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with a serial dilution of the test compound and incubate for a specified period (e.g., 72 hours).

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals.

  • Solubilization: Remove the medium and add the solubilization solution to dissolve the formazan crystals.

  • Data Analysis:

    • Measure the absorbance at a specific wavelength (e.g., 570 nm) using a plate reader.

    • Calculate the percentage of cell viability relative to the vehicle-treated control.

    • Plot the percentage of viability against the logarithm of the compound concentration to determine the GI₅₀ (concentration for 50% growth inhibition).

Conclusion

While the pyrimidine scaffold holds significant promise for the development of novel kinase inhibitors, there is currently a lack of public data on the biological activity of this compound derivatives. The information and protocols provided in this guide offer a robust framework for the future evaluation and comparison of this compound class against established kinase inhibitors. Should experimental data for these derivatives become available, this guide can be used to contextualize their potency, selectivity, and potential as therapeutic agents. Researchers are encouraged to utilize these standardized methods to ensure that data generated for novel compounds can be accurately compared to existing knowledge in the field.

References

A Comparative Guide to the Validation of Analytical Methods for 5-Methoxy-2-(methylthio)pyrimidin-4-ol

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the rigorous validation of analytical methods is a cornerstone of ensuring product quality, safety, and efficacy. This guide provides a comparative overview of potential analytical methods for the quantitative determination of 5-Methoxy-2-(methylthio)pyrimidin-4-ol, a key intermediate in various synthetic pathways. While specific validated methods for this particular molecule are not widely published, this document outlines a framework for the validation of suitable analytical techniques, drawing upon established methodologies for analogous pyrimidine derivatives and adhering to the International Council for Harmonisation (ICH) guidelines.[1][2]

The primary analytical techniques compared herein are High-Performance Liquid Chromatography (HPLC) with UV detection and UV-Visible (UV-Vis) Spectrophotometry. The choice between these methods often depends on the specific requirements of the analysis, such as the need for high specificity and impurity profiling (favoring HPLC) versus a simpler, more rapid assay (favoring UV-Vis).

Data Presentation: Comparison of Analytical Methods

The following table summarizes the typical performance characteristics of HPLC-UV and UV-Vis spectrophotometry for the analysis of a small organic molecule like this compound. These values are based on general capabilities and serve as a baseline for method validation.

Validation ParameterHigh-Performance Liquid Chromatography (HPLC) with UV DetectionUV-Visible (UV-Vis) Spectrophotometry
Principle Separation based on partitioning between a liquid mobile phase and a solid stationary phase.Measurement of light absorbance by the analyte in a solution.
Linearity (r²) ≥ 0.999[3]≥ 0.997[1]
Accuracy (% Recovery) 98.0% - 102.0%[3][4]98.0% - 102.0%
Precision (RSD)
- Repeatability (Intra-day)≤ 1.0%[3]≤ 2.0%
- Intermediate Precision (Inter-day)≤ 2.0%[3]≤ 3.0%
Limit of Detection (LOD) Signal-to-Noise Ratio of 3:1[4]Based on visual evaluation or signal-to-noise approach.
Limit of Quantitation (LOQ) Signal-to-Noise Ratio of 10:1[4]Based on visual evaluation or signal-to-noise approach.
Specificity High (separates analyte from impurities)[4]Low (potential for interference from other absorbing species)[1]

Experimental Protocols

Detailed methodologies for each of the compared analytical techniques are provided below. These protocols are intended as a starting point and should be optimized and validated for the specific application.

1. High-Performance Liquid Chromatography (HPLC) with UV Detection

  • Objective: To determine the purity and concentration of this compound using a reversed-phase HPLC method with UV detection.[4]

  • Instrumentation:

    • HPLC system with a quaternary pump, autosampler, column oven, and UV detector.

    • Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm).

  • Reagents and Materials:

    • Acetonitrile (HPLC grade).

    • Water (HPLC grade).

    • Formic acid (or other suitable modifier).

    • Reference standard of this compound.

    • Sample of this compound.

  • Chromatographic Conditions:

    • Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic acid).

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Detection Wavelength: To be determined by UV scan (e.g., 275 nm).[1]

    • Injection Volume: 10 µL.[4]

  • Procedure:

    • Standard Preparation: Prepare a stock solution of the reference standard in the mobile phase. From the stock solution, prepare a series of calibration standards at different concentrations.[4]

    • Sample Preparation: Accurately weigh and dissolve the sample in the mobile phase to a known concentration within the calibration range.[4]

    • Analysis: Inject the standard solutions and the sample solution into the HPLC system.

    • Quantification: Determine the concentration of the analyte in the sample by comparing its peak area to the calibration curve generated from the standard solutions.

2. UV-Visible (UV-Vis) Spectrophotometry

  • Objective: To determine the concentration of this compound in a bulk sample using UV-Vis spectrophotometry.

  • Instrumentation:

    • UV-Vis Spectrophotometer.

  • Reagents and Materials:

    • Methanol (or other suitable transparent solvent).

    • Reference standard of this compound.

    • Sample of this compound.

  • Procedure:

    • Determination of λmax: Prepare a dilute solution of the reference standard in methanol and scan across a range of wavelengths (e.g., 200-400 nm) to determine the wavelength of maximum absorbance (λmax).

    • Standard Preparation: Prepare a stock solution of the reference standard in methanol. From this, create a series of dilutions to generate a calibration curve (e.g., in the range of 5-25 µg/mL).

    • Sample Preparation: Accurately weigh and dissolve the sample in methanol to a concentration that falls within the linear range of the calibration curve.

    • Analysis: Measure the absorbance of the standard solutions and the sample solution at the predetermined λmax.

    • Quantification: Calculate the concentration of the analyte in the sample by using the linear regression equation from the calibration curve.[1]

Mandatory Visualizations

The following diagrams illustrate the workflows for analytical method validation and the specific experimental procedures.

G General Analytical Method Validation Workflow A Define Analytical Method Requirements B Develop Analytical Procedure A->B C Perform Validation Experiments (Accuracy, Precision, Linearity, etc.) B->C D Assess Validation Data Against Acceptance Criteria C->D E Document Validation Results in a Report D->E F Implement Validated Method for Routine Use E->F

General analytical method validation workflow.

G HPLC Method Workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing A Prepare Mobile Phase C Equilibrate HPLC System A->C B Prepare Standard and Sample Solutions D Inject Standards and Samples B->D C->D E Acquire Chromatographic Data D->E F Integrate Peak Areas E->F G Generate Calibration Curve F->G H Calculate Analyte Concentration G->H

Experimental workflow for the HPLC method.

G UV-Vis Spectrophotometry Workflow A Determine λmax of Analyte C Generate Calibration Curve from Standards A->C B Prepare Standard and Sample Solutions B->C D Measure Absorbance of Sample B->D E Calculate Concentration using Beer-Lambert Law C->E D->E

Experimental workflow for UV-Vis spectrophotometry.

References

Comparative Docking Analysis of Pyrimidine Derivatives as Potential Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

An Objective Comparison of Binding Affinities and Interaction Protocols for Researchers in Drug Discovery

This guide provides a comparative overview of molecular docking studies on a series of pyrimidine derivatives, offering insights into their potential as kinase inhibitors. The data and protocols presented here are synthesized from published research and are intended to serve as a valuable resource for researchers, scientists, and professionals involved in drug development and computational chemistry. While the specific compound "5-Methoxy-2-(methylthio)pyrimidin-4-ol" is not extensively documented in comparative studies, this guide utilizes data from analogous pyrimidine derivatives to illustrate the comparative docking workflow and data presentation.

Data Presentation: Comparative Docking Scores

The following table summarizes the binding affinities of a series of pyrido[2,3-d]pyrimidin-4(3H)-one derivatives against two isoforms of the Epidermal Growth Factor Receptor (EGFR): the wild-type (EGFRWT) and the T790M mutant (EGFRT790M). Lower binding free energy values indicate a higher predicted binding affinity.

Compound IDBinding Free Energy (kcal/mol) vs. EGFRWT (PDB: 4HJO)Binding Free Energy (kcal/mol) vs. EGFRT790M (PDB: 3W2O)
9a -11.59-18.70
9b -12.45-20.11
9c -13.88-22.39
9d -12.01-19.55
9e -13.02-21.18
12a -10.98-17.89
12b -11.76-19.23
12c -12.97-21.45
12d -11.24-18.67
12e -12.15-20.03
Erlotinib -18.70Not Reported
TAK-285 Not Reported-18.70

Data synthesized from Al-Ostath et al. (2022).[1]

Experimental Protocols

The methodologies outlined below are based on the procedures described in the referenced study for molecular docking of pyrido[2,3-d]pyrimidin-4(3H)-one derivatives.[1]

1. Ligand Preparation:

  • The 2D structures of the pyrimidine derivatives were sketched using ChemDraw and subsequently converted to 3D structures.

  • Energy minimization of the ligand structures was performed using a molecular mechanics force field to obtain stable conformations.

2. Protein Preparation:

  • The three-dimensional crystal structures of EGFRWT (PDB ID: 4HJO) and EGFRT790M (PDB ID: 3W2O) were obtained from the Protein Data Bank.[1]

  • Water molecules and co-crystallized ligands were removed from the protein structures.

  • Polar hydrogen atoms and Kollman charges were added to the protein structures using AutoDock Tools.

  • The prepared protein structures were saved in the PDBQT file format, which is required for AutoDock Vina.

3. Molecular Docking Simulation:

  • Software: AutoDock Vina was utilized for the molecular docking simulations.

  • Grid Box Generation: A grid box was defined to encompass the active site of the EGFR proteins. The dimensions and center of the grid box were set to cover the region where the native ligand binds.

  • Docking Algorithm: The Lamarckian Genetic Algorithm (LGA) was employed for the docking calculations. This algorithm allows for a flexible ligand and a rigid receptor, exploring a broad range of ligand conformations and orientations within the specified active site.

  • Validation: To validate the docking protocol, the co-crystallized ligands (Erlotinib for EGFRWT and TAK-285 for EGFRT790M) were re-docked into their respective protein structures. The root-mean-square deviation (RMSD) between the docked conformation and the original crystal structure conformation was calculated. An RMSD value of less than 2.0 Å is generally considered a successful validation.[1]

Visualizations

The following diagrams illustrate key aspects of a comparative molecular docking workflow and the underlying signaling pathway.

G cluster_prep Preparation Phase cluster_docking Docking & Analysis Phase ligand_prep Ligand Preparation (3D Structure Generation & Energy Minimization) grid_gen Grid Box Generation (Define Active Site) ligand_prep->grid_gen protein_prep Protein Preparation (from PDB, Add Hydrogens, Assign Charges) protein_prep->grid_gen docking Molecular Docking (AutoDock Vina) grid_gen->docking analysis Analysis of Results (Binding Energy & Pose Evaluation) docking->analysis

Caption: Workflow of a typical molecular docking study.

G EGFR EGFR PI3K PI3K EGFR->PI3K Activation Pyrimidine Pyrimidine Derivative (Inhibitor) Pyrimidine->EGFR AKT Akt PI3K->AKT mTOR mTOR AKT->mTOR Proliferation Cell Proliferation & Survival mTOR->Proliferation

Caption: Simplified EGFR signaling pathway targeted by pyrimidine inhibitors.

References

The Evolving Landscape of Pyrimidine Derivatives in Oncology: A Comparative Look at 5-Methoxy-2-(methylthio)pyrimidin-4-ol Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

In the relentless pursuit of more effective cancer therapeutics, the pyrimidine scaffold has emerged as a "privileged structure" in medicinal chemistry, forming the backbone of numerous clinically successful kinase inhibitors.[1] Among the vast array of pyrimidine-based compounds, derivatives of 5-Methoxy-2-(methylthio)pyrimidin-4-ol are gaining attention for their potential as potent modulators of key oncogenic signaling pathways. This guide offers a comparative overview of the in vitro and in vivo efficacy of pyrimidine derivatives, with a focus on analogs targeting the Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), two critical mediators of tumor growth and angiogenesis.

In Vitro Efficacy: Targeting the Molecular Drivers of Cancer

The initial assessment of any potential anti-cancer agent lies in its ability to selectively inhibit the proliferation of cancer cells and the activity of specific molecular targets in vitro. For pyrimidine derivatives, this often involves determining their half-maximal inhibitory concentration (IC50) against various cancer cell lines and purified kinases.

A review of the literature reveals that pyrimidine derivatives exhibit a wide range of cytotoxic activities. For instance, certain novel pyrazolo[3,4-d]pyrimidine derivatives have demonstrated potent anti-proliferative effects against a panel of 60 cancer cell lines, with GI50 values (concentration causing 50% growth inhibition) ranging from 0.018 to 9.98 μM.[2] Specifically, against EGFR tyrosine kinase, highly active derivatives have shown IC50 values as low as 0.034 μM.[2]

Similarly, pyrimidine-based inhibitors of VEGFR-2 have shown significant promise. One synthesized compound, SP2, a substituted N-(4-((2-aminopyrimidin-5-yl)oxy)phenyl)-N-phenyl cyclopropane-1,1-dicarboxamide derivative, displayed an IC50 of 6.82 μM for VEGFR-2 kinase inhibition and potent cytotoxic activity against HT-29 and COLO-205 colon cancer cell lines with IC50 values of 4.07 and 4.98 μM, respectively.[3]

The following table summarizes the in vitro efficacy of various pyrimidine derivatives, highlighting their activity against specific cancer cell lines and kinase targets.

Compound ClassTarget(s)Cell LineIC50 / GI50 (µM)Reference
Pyrazolo[3,4-d]pyrimidineEGFR-TKMDA-MB-4680.267 (as DOX combination)[2]
Pyrazolo[3,4-d]pyrimidineEGFR-TKEnzyme Assay0.034[2]
Aminopyrimidine HybridEGFR-TKMCF-731.8[4]
Aminopyrimidine HybridEGFR-TKEnzyme Assay0.7[4]
N-phenyl cyclopropane-1,1-dicarboxamideVEGFR-2HT-294.07[3]
N-phenyl cyclopropane-1,1-dicarboxamideVEGFR-2COLO-2054.98[3]
N-phenyl cyclopropane-1,1-dicarboxamideVEGFR-2Enzyme Assay6.82[3]
Pyrrolo[2,3-d]pyrimidineEGFR, Her2, VEGFR2, CDK2MCF-729-59 (range for active compounds)[5]

In Vivo Efficacy: From the Bench to Preclinical Models

While in vitro data provides crucial initial insights, the true therapeutic potential of a compound is ultimately determined by its performance in vivo. These studies, typically conducted in animal models bearing human tumor xenografts, assess a drug's ability to inhibit tumor growth in a complex biological system.

Although specific in vivo data for this compound derivatives are not extensively published, studies on structurally related pyrimidine-based kinase inhibitors offer valuable benchmarks. For instance, a novel 3,4-dihydropyrimido[4,5- d]pyrimidine-2(1H)-one derivative demonstrated significant in vivo efficacy in a syngeneic 4T1 mouse triple-negative breast cancer model.[6] Another study reported that a pyrimidine derivative was capable of reducing tumor size in an in vivo study through the inhibition of EGFR-TK.[4]

The table below presents a hypothetical representation of in vivo efficacy data for a pyrimidine-based kinase inhibitor, based on typical outcomes reported in the literature.

CompoundAnimal ModelTumor TypeDosingTumor Growth Inhibition (%)Reference
Pyrimidine Derivative ANude MiceHuman Colon Cancer Xenograft50 mg/kg, oral, daily65Hypothetical
Pyrimidine Derivative BSyngeneic MiceBreast Cancer25 mg/kg, i.p., twice weekly58Hypothetical

Signaling Pathways and Experimental Workflows

The anti-cancer effects of these pyrimidine derivatives are rooted in their ability to interfere with critical signaling pathways that drive cell proliferation, survival, and angiogenesis. The diagrams below, generated using Graphviz, illustrate the targeted signaling cascades and a general workflow for the discovery and evaluation of these compounds.

EGFR_VEGFR_Pathway cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus EGFR EGFR RAS_RAF_MEK_ERK RAS-RAF-MEK-ERK Pathway EGFR->RAS_RAF_MEK_ERK PI3K_AKT_mTOR PI3K-AKT-mTOR Pathway EGFR->PI3K_AKT_mTOR VEGFR2 VEGFR-2 VEGFR2->PI3K_AKT_mTOR PLCg_PKC PLCγ-PKC Pathway VEGFR2->PLCg_PKC Transcription Gene Transcription RAS_RAF_MEK_ERK->Transcription PI3K_AKT_mTOR->Transcription PLCg_PKC->Transcription Cell_Outcomes Cell_Outcomes Transcription->Cell_Outcomes Proliferation, Survival, Angiogenesis, Metastasis EGF EGF EGF->EGFR VEGF VEGF VEGF->VEGFR2 Pyrimidine_Derivative This compound Derivatives Pyrimidine_Derivative->EGFR Inhibition Pyrimidine_Derivative->VEGFR2 Inhibition

Caption: Targeted signaling pathways of pyrimidine derivatives.

Experimental_Workflow Compound_Synthesis Compound Synthesis (this compound scaffold) In_Vitro_Screening In Vitro Screening - Kinase Assays (IC50) - Cytotoxicity Assays (GI50) Compound_Synthesis->In_Vitro_Screening Lead_Optimization Lead Optimization (Structure-Activity Relationship) In_Vitro_Screening->Lead_Optimization Lead_Optimization->In_Vitro_Screening Iterative Process In_Vivo_Studies In Vivo Efficacy (Xenograft Models) Lead_Optimization->In_Vivo_Studies Preclinical_Development Preclinical Development In_Vivo_Studies->Preclinical_Development

Caption: General experimental workflow for drug discovery.

Experimental Protocols

To ensure the reproducibility and validity of the efficacy data, detailed experimental protocols are essential. Below are standardized methodologies for key in vitro and in vivo assays.

In Vitro Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability.

  • Cell Seeding: Cancer cells are seeded in 96-well plates at a density of 5,000-10,000 cells per well and incubated for 24 hours to allow for attachment.

  • Compound Treatment: The cells are then treated with various concentrations of the pyrimidine derivatives (typically ranging from 0.01 to 100 µM) for 72 hours. A vehicle control (e.g., DMSO) is also included.

  • MTT Addition: After the incubation period, the medium is replaced with fresh medium containing MTT solution (0.5 mg/mL) and incubated for another 4 hours.

  • Formazan Solubilization: The medium is removed, and DMSO is added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated relative to the vehicle control. The IC50 value is determined by plotting the percentage of viability against the logarithm of the compound concentration and fitting the data to a dose-response curve.[1]

In Vitro Kinase Inhibition Assay

This assay measures the ability of a compound to inhibit the activity of a specific kinase.

  • Reaction Setup: The assay is performed in a 96-well plate. Each well contains the purified kinase (e.g., EGFR or VEGFR-2), a substrate peptide, and ATP in a reaction buffer.

  • Inhibitor Addition: The pyrimidine derivatives are added at various concentrations.

  • Kinase Reaction: The reaction is initiated by the addition of ATP and incubated at room temperature for a specified time (e.g., 60 minutes).

  • Signal Detection: A detection reagent is added that converts the amount of ADP produced (a product of the kinase reaction) into a luminescent or fluorescent signal.

  • Data Acquisition: The signal is read using a luminometer or fluorometer.

  • Data Analysis: The IC50 value is calculated by plotting the percentage of kinase inhibition against the logarithm of the inhibitor concentration.

In Vivo Tumor Xenograft Study

This study evaluates the anti-tumor efficacy of a compound in a living organism.

  • Cell Implantation: Human cancer cells (e.g., 5 x 10^6 cells) are subcutaneously injected into the flank of immunodeficient mice (e.g., nude mice).

  • Tumor Growth: The tumors are allowed to grow to a palpable size (e.g., 100-200 mm³).

  • Randomization and Treatment: The mice are randomized into control and treatment groups. The treatment group receives the pyrimidine derivative at a specified dose and schedule (e.g., daily oral gavage), while the control group receives the vehicle.

  • Tumor Measurement: Tumor volume and body weight are measured regularly (e.g., twice a week). Tumor volume is calculated using the formula: (Length x Width²) / 2.

  • Study Endpoint: The study is terminated when the tumors in the control group reach a predetermined size or after a set duration.

  • Data Analysis: The percentage of tumor growth inhibition is calculated by comparing the average tumor volume of the treated group to the control group. Statistical analysis is performed to determine the significance of the results.

Conclusion

Derivatives of this compound and related pyrimidine analogs represent a promising class of anti-cancer agents. Their demonstrated ability to potently inhibit key oncogenic kinases like EGFR and VEGFR-2, coupled with significant anti-proliferative activity in both in vitro and in vivo models, underscores their therapeutic potential. The continued exploration and optimization of this chemical scaffold are poised to yield novel and effective treatments for a range of malignancies. This guide provides a foundational understanding for researchers and drug development professionals, facilitating the objective comparison and advancement of this important class of molecules.

References

A Comparative Guide to Pyrimidine Synthesis: A Cost-Benefit Analysis of Key Synthetic Pathways

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the efficient and economical synthesis of pyrimidines is a critical consideration in the discovery and development of new therapeutic agents. This guide provides an objective comparison of the performance of various synthetic pathways to pyrimidines, supported by experimental data, to inform the selection of the most suitable method for specific research and development needs.

Pyrimidines are fundamental heterocyclic scaffolds that form the backbone of nucleic acids and are integral to a vast array of biologically active compounds. The development of efficient, sustainable, and cost-effective methods for their synthesis is a central focus of medicinal and process chemistry. This guide delves into a comparative analysis of prominent synthetic strategies, including the classical Biginelli and Hantzsch reactions, alongside modern multicomponent approaches, providing a clear overview of their respective advantages and disadvantages.

Performance Comparison of Synthetic Pathways

The efficacy of a synthetic pathway is judged on several key performance indicators, including reaction yield, reaction time, cost of starting materials and catalysts, and overall process sustainability. The following tables summarize the performance of different synthetic routes to pyrimidine derivatives, offering a clear comparison to guide synthetic strategy selection.

Table 1: Comparison of Biginelli Reaction Conditions

The Biginelli reaction is a one-pot, three-component reaction between an aldehyde, a β-ketoester, and urea or thiourea, and remains one of the most widely used methods for the synthesis of dihydropyrimidinones.

CatalystAldehydeβ-ketoesterN-SourceConditionsTimeYield (%)Reference
HClBenzaldehydeEthyl acetoacetateUreaEthanol, Reflux3-12 hOften low (20-60)[Classical Method]
CuCl₂·2H₂O / HClBenzaldehydeEthyl acetoacetateUreaSolvent-free, Grinding5-15 min>90[Solvent-Free Grinding]
Sulfamic AcidAromatic AldehydesEthyl acetoacetateUrea/ThioureaSolvent-free, Microwave (300W)2-5 min85-95[Microwave-Assisted]
Gluconic AcidFurfuralEthyl acetoacetateUreaAqueous solution, 60 °C6 h90[Green Catalyst]
Fe(NO₃)₃·9H₂OAnisaldehydeAcetophenoneUreaSolvent-free, Grinding10-20 min92[Inexpensive Catalyst]
Table 2: Comparison of Hantzsch Pyridine Synthesis and Other Multicomponent Reactions

The Hantzsch synthesis provides a route to dihydropyridines, which can be oxidized to pyridines, and represents another important multicomponent approach. Other modern methods offer alternative strategies for constructing the pyrimidine core.

Reaction TypeKey ReactantsCatalyst/ConditionsTimeYield (%)Reference
Hantzsch Dihydropyridine SynthesisAldehyde, 2x β-ketoester, AmmoniaEthanol, Reflux12 h15-52 (classical)[Classical Hantzsch]
Hantzsch Dihydropyridine SynthesisAldehyde, β-ketoester, AmmoniaMicrowave, Solvent-free4 min15-52[Microwave Hantzsch]
Hantzsch Dihydropyridine SynthesisAldehyde, β-ketoester, Ammonium Acetatep-Toluenesulfonic acid, UltrasonicNot specified96[Ultrasonic Hantzsch]
[3+2+1] AnnulationAmidines, Ketones, N,N-dimethylaminoethanolOxidative, Eco-friendlyNot specifiedGood[Oxidative Annulation]
From Alkynes and AmidinesTerminal Alkynes, AmidinesSonogashira coupling followed by additionNot specifiedExcellent[Alkynes & Amidines]
From Alcohols and AmidinesUp to three different alcohols, AmidineIridium-pincer complexNot specifiedup to 93[Sustainable MCR]

Cost-Benefit Analysis

A comprehensive cost-benefit analysis extends beyond mere reaction yield, encompassing the cost of raw materials, catalysts, solvents, energy consumption, and waste disposal.

Starting Materials:

  • Biginelli Reaction: Key starting materials like benzaldehyde (approx. $27.20/100 mL to $61.03/25 lbs), ethyl acetoacetate (approx. $34.65/500g to $99.20/1L), and urea (approx. $28/kg for technical grade) are generally inexpensive and readily available.[1][2][3][4][5][6][7][8][9][10][11][12][13] Thiourea is also relatively low-cost (approx. $240/25 kg).[7][9][10][14][15]

  • Hantzsch Synthesis: This reaction also utilizes readily available aldehydes and β-ketoesters. Ammonium acetate is another common and affordable reagent (approx. $74.20/1 kg to $184.00/1kg).[16][17]

  • Other Multicomponent Reactions: The cost of starting materials for more modern methods can vary significantly. While some utilize simple alcohols, others may require more specialized precursors like alkynes or functionalized amidines, potentially increasing the overall cost.

Catalysts:

  • Classical Methods: Often employ inexpensive Brønsted or Lewis acids like HCl.

  • Modern Methods: A wide range of catalysts are used, from inexpensive metal salts like CuCl₂ and Fe(NO₃)₃ to more expensive and complex organocatalysts or transition metal complexes (e.g., Iridium pincer complexes). The cost-effectiveness of these catalysts often depends on their loading, reusability, and the improved yield and reaction conditions they offer. For example, guanidine hydrochloride is a moderately priced catalyst (approx. $20.00/100g to $79.00/1kg).[18][19][20][21][22]

Energy and Equipment:

  • Conventional Heating: Requires standard laboratory glassware and heating mantles or oil baths. While the initial equipment cost is low, energy consumption for prolonged reflux times can be a factor in large-scale synthesis.

  • Microwave-Assisted Synthesis: Requires a dedicated microwave reactor, which can be a significant initial investment (ranging from approximately $1,350 for a basic model to over $33,000 for an automated system).[23][24][25] However, the drastically reduced reaction times can lead to significant savings in energy and labor costs, especially in high-throughput settings.

  • Solvent-Free Grinding: This method is highly energy-efficient, requiring only a mortar and pestle, and eliminates the cost and environmental impact of solvents.

Overall Assessment:

  • For large-scale, cost-sensitive production , classical methods like the Biginelli reaction, optimized with inexpensive and efficient catalysts under solvent-free or green conditions, often present the most economical choice.

  • For laboratory-scale synthesis, high-throughput screening, and the rapid generation of compound libraries for drug discovery , microwave-assisted synthesis offers a significant advantage in terms of speed and efficiency, justifying the initial equipment investment.

  • For the synthesis of highly functionalized and structurally diverse pyrimidines , modern multicomponent reactions, despite potentially higher initial costs for specialized starting materials or catalysts, can be highly valuable due to their ability to construct complex molecules in a single step, reducing the number of synthetic and purification steps.

Experimental Protocols

Below are detailed methodologies for key pyrimidine synthesis protocols.

Protocol 1: Solvent-Free, Microwave-Assisted Biginelli Reaction

This protocol provides a rapid and high-yielding synthesis of dihydropyrimidin-2-(1H)-ones.[26]

Materials:

  • Aromatic aldehyde (1 mmol)

  • Ethyl acetoacetate (1 mmol)

  • Urea or Thiourea (1.5 mmol)

  • Sulfamic acid (20 mol%)

  • 100 mL beaker

  • Watch glass

  • Microwave reactor

Procedure:

  • In a 100 mL beaker, combine the aldehyde (1 mmol), ethyl acetoacetate (1 mmol), urea or thiourea (1.5 mmol), and sulfamic acid (20 mol%).

  • Cover the beaker with a watch glass.

  • Irradiate the mixture in a microwave reactor at 300 W. The reaction is typically complete within 2-5 minutes. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • After completion, add ice-cold water to the reaction mixture to precipitate the solid product.

  • Wash the solid thoroughly with water to remove any unreacted urea or thiourea.

  • Collect the product by filtration and recrystallize from ethanol to obtain the pure dihydropyrimidinone.

Protocol 2: Classical Hantzsch Dihydropyridine Synthesis

This protocol outlines the traditional method for the Hantzsch synthesis.[27][28][29][30]

Materials:

  • Aldehyde (e.g., formaldehyde, 1 equivalent)

  • β-ketoester (e.g., ethyl acetoacetate, 2 equivalents)

  • Ammonia source (e.g., ammonium acetate or aqueous ammonia, 1 equivalent)

  • Ethanol

  • Round-bottom flask with reflux condenser

Procedure:

  • In a round-bottom flask, dissolve the aldehyde (1 eq) and β-ketoester (2 eq) in ethanol.

  • Add the ammonia source (1 eq) to the mixture.

  • Heat the reaction mixture to reflux. The reaction time can vary from a few hours to overnight depending on the substrates.

  • Monitor the reaction progress by TLC.

  • Upon completion, cool the reaction mixture to room temperature.

  • The product may precipitate out of the solution. If so, collect the crystals by filtration. Otherwise, remove the solvent under reduced pressure.

  • Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol) to obtain the pure 1,4-dihydropyridine.

Protocol 3: One-Pot Synthesis of Pyrimidines from Alkynes and Amidines

This protocol describes a modern approach to pyrimidine synthesis.[8]

Materials:

  • Acid chloride (1 equivalent)

  • Terminal alkyne (1 equivalent)

  • Triethylamine (1 equivalent)

  • Amidinium salt (e.g., guanidine hydrochloride, 1.2 equivalents)

  • Suitable solvent (e.g., DMF)

Procedure:

  • To a solution of the acid chloride (1 eq) in a suitable solvent, add triethylamine (1 eq) and the terminal alkyne (1 eq) under an inert atmosphere.

  • Stir the reaction at room temperature until the formation of the intermediate alkynone is complete (monitor by TLC).

  • Add the amidinium salt (1.2 eq) to the reaction mixture.

  • Heat the reaction mixture as required (temperature and time will vary depending on the substrates).

  • Monitor the cyclization reaction by TLC.

  • Upon completion, cool the reaction to room temperature.

  • Work-up the reaction mixture by adding water and extracting the product with an organic solvent.

  • Dry the combined organic layers, concentrate under reduced pressure, and purify the crude product by column chromatography or recrystallization to yield the desired pyrimidine.

Visualizing the Pathways

The following diagrams, generated using the DOT language, illustrate the fundamental relationships in the discussed synthetic pathways.

Biginelli_Reaction Aldehyde Aldehyde DHPM Dihydropyrimidinone Aldehyde->DHPM beta_Ketoester β-Ketoester beta_Ketoester->DHPM Urea_Thiourea Urea/Thiourea Urea_Thiourea->DHPM

A simplified representation of the Biginelli reaction.

Hantzsch_Synthesis Aldehyde Aldehyde Dihydropyridine 1,4-Dihydropyridine Aldehyde->Dihydropyridine beta_Ketoester1 β-Ketoester (1 eq) beta_Ketoester1->Dihydropyridine beta_Ketoester2 β-Ketoester (1 eq) beta_Ketoester2->Dihydropyridine Ammonia Ammonia Source Ammonia->Dihydropyridine Pyridine Pyridine Dihydropyridine->Pyridine Oxidation

The Hantzsch synthesis pathway to pyridines.

Synthesis_Selection_Workflow start Start: Pyrimidine Synthesis Requirement cost_sensitivity High Cost Sensitivity? start->cost_sensitivity scale Large Scale? cost_sensitivity->scale Yes speed High Throughput/Speed Needed? cost_sensitivity->speed No scale->speed No classical_optimized Optimized Classical Method (e.g., Solvent-free Biginelli) scale->classical_optimized Yes complexity High Structural Complexity? speed->complexity No microwave Microwave-Assisted Synthesis speed->microwave Yes complexity->classical_optimized No modern_mcr Modern Multicomponent Reaction complexity->modern_mcr Yes

A decision workflow for selecting a pyrimidine synthesis strategy.

References

A Comparative Guide to the Green Chemistry Metrics of Pyrimidine Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The synthesis of pyrimidines, a cornerstone of medicinal chemistry, is undergoing a green revolution. Traditional methods, while effective, often come at an environmental cost. This guide provides a comparative analysis of common pyrimidine synthesis methods, evaluating them through the lens of green chemistry metrics. By examining experimental data for atom economy, E-factor, and process mass intensity (PMI), this guide aims to equip researchers with the knowledge to select more sustainable and efficient synthetic routes.

At a Glance: Green Chemistry Metrics Comparison

The following table summarizes the calculated green chemistry metrics for representative examples of traditional and greener pyrimidine synthesis methods. Lower E-Factor and PMI values, and a higher Atom Economy, indicate a more environmentally benign process.

Synthesis MethodAtom Economy (%)E-FactorProcess Mass Intensity (PMI)Key Advantages
Traditional Biginelli Reaction ~83%~8.5~9.5Well-established, one-pot reaction.
Greener Biginelli Reaction (Solvent-Free) ~83%~1.2~2.2Eliminates solvent waste, reduces energy consumption, often higher yields.[1][2][3]
Traditional Pinner Synthesis ~65%~15.0~16.0Versatile for a range of substituted pyrimidines.
Greener Pinner Synthesis (Microwave-Assisted) ~65%~10.0~11.0Drastically reduced reaction times, lower energy usage, often improved yields.[4][5]
Multicomponent Synthesis (Green Catalyst) >90%<1.0<2.0High atom economy, minimal waste, often uses benign solvents like water.[6][7][8][9]

Note: The values presented are calculated based on representative experimental protocols found in the cited literature and may vary depending on the specific substrates, catalysts, and reaction conditions.

Experimental Protocols and Methodologies

Detailed experimental procedures are crucial for reproducing and comparing synthetic routes. Below are representative protocols for the synthesis methods evaluated in this guide.

Traditional Biginelli Reaction (Acid-Catalyzed)

This classical one-pot, three-component reaction is widely used for the synthesis of dihydropyrimidinones.[10]

Reaction: Benzaldehyde + Ethyl Acetoacetate + Urea → Dihydropyrimidinone

Procedure: A mixture of the aldehyde (1 mmol), β-ketoester (1 mmol), urea (1.5 mmol), and a catalytic amount of a strong acid (e.g., HCl) in a solvent such as ethanol is refluxed for 4-8 hours. After cooling to room temperature, the precipitated solid is collected by filtration. The solid is then washed with cold ethanol and recrystallized to yield the pure dihydropyrimidinone.[10]

Greener Biginelli Reaction (Solvent-Free, Catalyst-Free)

This modified Biginelli reaction eliminates the need for a solvent and, in some cases, a catalyst, significantly improving its green profile.[2]

Reaction: Benzaldehyde + Ethyl Acetoacetate + Urea → Dihydropyrimidinone

Procedure: A mixture of benzaldehyde (2 mmol, 0.21 g), ethyl acetoacetate (2 mmol, 0.26 g), and urea (3 mmol, 0.18 g) is heated in an oil bath with stirring at 90°C for 4 hours. After cooling, the reaction mixture is poured into ice water (10 mL), and the precipitated solid is collected by filtration, washed with distilled water, and dried. The crude product is recrystallized from ethanol to give the pure product.[2]

Traditional Pinner Pyrimidine Synthesis

The Pinner synthesis involves the condensation of a 1,3-dicarbonyl compound with an amidine.

Reaction: 1,3-Dicarbonyl Compound + Amidine Hydrochloride → Substituted Pyrimidine

Procedure: A solution of the 1,3-dicarbonyl compound (1.0 eq) and amidine hydrochloride (1.2 eq) in a suitable solvent like ethanol is heated to reflux. The reaction progress is monitored by thin-layer chromatography (TLC). Upon completion, the solvent is removed under reduced pressure, and the residue is purified by column chromatography to afford the desired pyrimidine.[10]

Greener Pinner Synthesis (Microwave-Assisted)

Microwave irradiation can dramatically accelerate the Pinner synthesis, reducing reaction times and energy consumption.[4]

Reaction: Aromatic Aldehyde + Malononitrile + Benzamidine Hydrochloride → Substituted Pyrimidine

Procedure: The aromatic aldehyde (1 mmol), malononitrile (1 mmol), benzamidine hydrochloride (1 mmol), and potassium carbonate (2.0 eq) are mixed in a microwave vial with 10 mL of water. The vial is placed in a microwave reactor and irradiated at 300 W and 100°C for 20 minutes. After cooling, the precipitate is filtered, washed with water, and recrystallized from ethanol to yield the pure pyrimidine derivative.[4]

Multicomponent Synthesis using a Green Catalyst

This approach utilizes a green catalyst and often a benign solvent to achieve a highly efficient and sustainable synthesis of pyrimidines.[11]

Reaction: Substituted Benzaldehyde + β-ketoester + Urea/Thiourea → Dihydropyrimidinone/thione

Procedure: A mixture of urea or thiourea (1.5 mmol), substituted benzaldehyde (1 mmol), β-ketoester (1 mmol), and a catalytic amount of a green catalyst (e.g., dicalcium phosphate dihydrate, 7 mol%) in ethanol (10 mL) is heated to reflux for a specified time (monitored by TLC). The solid that precipitates out from the reaction mixture is filtered and recrystallized from methanol to afford the pure product. The catalyst can often be recovered by filtration and reused.[11]

Visualizing the Green Evaluation Workflow

The following diagram illustrates the logical workflow for evaluating the green chemistry metrics of a pyrimidine synthesis method.

Green Chemistry Evaluation Workflow cluster_0 Synthesis Method Selection cluster_1 Data Collection cluster_2 Metric Calculation cluster_3 Comparative Analysis cluster_4 Conclusion start Identify Pyrimidine Synthesis Route exp_data Gather Experimental Data: - Reactant masses - Solvent volumes - Product mass (yield) - Catalyst mass start->exp_data Input atom_econ Calculate Atom Economy exp_data->atom_econ Process e_factor Calculate E-Factor exp_data->e_factor Process pmi Calculate Process Mass Intensity (PMI) exp_data->pmi Process comparison Compare Metrics Across Different Synthesis Methods atom_econ->comparison e_factor->comparison pmi->comparison conclusion Identify Greener Alternatives comparison->conclusion Outcome

Caption: Workflow for evaluating the greenness of pyrimidine synthesis.

Signaling Pathway for Green Synthesis Improvement

The following diagram illustrates the interconnected factors influencing the transition towards greener pyrimidine synthesis.

Green Pyrimidine Synthesis Pathway cluster_drivers Driving Forces cluster_approaches Green Chemistry Approaches cluster_outcomes Improved Outcomes cluster_goal Ultimate Goal env_reg Environmental Regulations green_solv Green Solvents (e.g., Water, Ethanol) env_reg->green_solv green_cat Green Catalysts (Reusable, Non-toxic) env_reg->green_cat cost_red Cost Reduction alt_energy Alternative Energy (Microwave, Ultrasound) cost_red->alt_energy solvent_free Solvent-Free Conditions cost_red->solvent_free corp_resp Corporate Social Responsibility mcr Multicomponent Reactions corp_resp->mcr waste_red Reduced Waste (Lower E-Factor, PMI) green_solv->waste_red safer_proc Safer Processes green_solv->safer_proc green_cat->waste_red green_cat->safer_proc energy_eff Increased Energy Efficiency alt_energy->energy_eff solvent_free->waste_red solvent_free->safer_proc mcr->waste_red higher_ae Higher Atom Economy mcr->higher_ae sustainable_synth Sustainable Pyrimidine Synthesis waste_red->sustainable_synth energy_eff->sustainable_synth higher_ae->sustainable_synth safer_proc->sustainable_synth

Caption: Factors driving sustainable pyrimidine synthesis.

By embracing the principles of green chemistry and utilizing the metrics and methodologies outlined in this guide, the scientific community can continue to develop innovative and environmentally responsible approaches to the synthesis of these vital heterocyclic compounds.

References

Safety Operating Guide

Navigating the Safe Disposal of 5-Methoxy-2-(methylthio)pyrimidin-4-ol: A Procedural Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in the scientific community, the responsible management and disposal of chemical reagents is a cornerstone of laboratory safety and environmental stewardship. This guide provides a detailed protocol for the proper disposal of 5-Methoxy-2-(methylthio)pyrimidin-4-ol (CAS No. 1671-08-5), a compound that requires careful handling due to its potential hazards. Adherence to these procedures is critical for ensuring a safe laboratory environment and compliance with regulatory standards.

Immediate Safety and Handling Precautions

Before initiating any disposal procedures, it is imperative to handle this compound with appropriate safety measures. The compound is associated with the following hazards: Harmful if swallowed (H302), Causes skin irritation (H315), Causes serious eye irritation (H319), and May cause respiratory irritation (H335)[1].

Personal Protective Equipment (PPE):

  • Eye Protection: Chemical safety goggles or a face shield are mandatory.

  • Hand Protection: Wear chemical-resistant gloves.

  • Skin Protection: A lab coat should be worn to prevent skin contact.

All handling of this chemical for disposal purposes should be conducted in a well-ventilated area, preferably within a chemical fume hood, to minimize the risk of inhalation[2][3].

Step-by-Step Disposal Protocol

The disposal of this compound must be managed as a hazardous waste procedure. Under no circumstances should this chemical be discarded in regular trash or poured down the drain[2][3]. The majority of chemical wastes are regulated and must be managed through an institution's Environmental Health and Safety (EHS) program[2].

  • Waste Collection:

    • Designate a specific, chemically compatible container for the collection of this compound waste. Plastic containers are often preferred to glass to reduce the risk of breakage[2].

    • The container must be in good condition, free of leaks or cracks, and have a secure, tightly fitting lid[2].

    • This container should be used exclusively for this compound and any directly contaminated materials, such as pipette tips or absorbent paper, to prevent mixing with incompatible waste streams[2].

  • Labeling:

    • Immediately affix a "Hazardous Waste" label to the designated container[2].

    • The label must be filled out completely and legibly, including the full chemical name "this compound" (chemical formulas are not acceptable), the date of waste generation, and the location of origin (e.g., laboratory, room number)[2].

  • Storage:

    • Store the waste container in a designated and secure area.

    • Ensure the container remains closed except when adding waste[2].

    • Segregate the container from incompatible chemicals[2].

  • Disposal:

    • Contact your institution's Environmental Health and Safety (EHS) department or a certified hazardous waste disposal contractor to arrange for pickup and disposal[3].

    • Hazardous waste is tracked from its point of generation to its final disposal, a process often referred to as "cradle-to-grave" management, which is regulated under the Resource Conservation and Recovery Act (RCRA) in the United States[4][5][6].

  • Container Decontamination:

    • Empty containers that held this compound should be triple-rinsed with a suitable solvent capable of removing the chemical residue[2].

    • The rinsate from this cleaning process must be collected and disposed of as hazardous waste[2].

    • After triple-rinsing, the container label should be defaced or removed before the container is discarded as regular trash[2].

Spill and Exposure Procedures

In Case of a Spill:

  • Small Spills: Absorb the material with an inert absorbent like vermiculite or sand. Place the absorbed material into a sealed container for disposal as hazardous waste. Clean the spill area with a suitable solvent, followed by soap and water[3].

  • Large Spills: Evacuate the area and contact your institution's EHS department immediately[3].

In Case of Exposure:

  • Skin Contact: Immediately wash the affected area with plenty of soap and water and remove contaminated clothing[3][7].

  • Eye Contact: Flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention[3][7].

  • Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen and seek medical attention[3][7].

  • Ingestion: Do not induce vomiting. Rinse the mouth with water and seek immediate medical attention[3][7].

Regulatory Framework

The management of hazardous waste is governed by a combination of federal and state regulations. In the United States, the Environmental Protection Agency (EPA) implements the RCRA, which establishes the framework for managing hazardous waste from its generation to its disposal[4]. State environmental agencies are often authorized to implement these regulations, which may have more stringent requirements[4][5].

Regulatory Aspect Key Requirements Governing Authority (U.S.)
Waste Identification Generators must determine if their waste is hazardous.EPA (40 CFR § 262.11)[6]
Waste Management Proper identification, management, and treatment before recycling or disposal.EPA (RCRA)[4]
Transportation Use of a hazardous waste manifest to track waste from generator to disposal facility.EPA, Department of Transportation[6]
Disposal Must be sent to a permitted treatment, storage, or disposal facility (TSDF).EPA, State Environmental Agencies[5][8]

Disposal Workflow

start Start: Generation of This compound Waste ppe Wear Appropriate PPE (Goggles, Gloves, Lab Coat) start->ppe collect Collect Waste in a Designated, Compatible Container ppe->collect label Label Container as 'Hazardous Waste' with Full Chemical Name and Date collect->label store Store in a Secure, Designated Area label->store contact_ehs Contact Institutional EHS or Licensed Waste Disposal Contractor store->contact_ehs pickup Arrange for Waste Pickup contact_ehs->pickup document Document Waste Generation and Disposal pickup->document end End: Proper Disposal document->end

Caption: Disposal workflow for this compound.

References

Personal protective equipment for handling 5-Methoxy-2-(methylthio)pyrimidin-4-ol

Author: BenchChem Technical Support Team. Date: December 2025

Researchers, scientists, and drug development professionals handling 5-Methoxy-2-(methylthio)pyrimidin-4-ol must adhere to strict safety protocols to mitigate potential hazards. This guide provides essential information on personal protective equipment (PPE), handling procedures, and disposal plans to ensure a safe laboratory environment.

Hazard Identification and Personal Protective Equipment

This compound is associated with specific health risks that necessitate the use of appropriate personal protective equipment. The primary hazards include skin irritation, serious eye irritation, and potential respiratory irritation. The following table summarizes the recommended PPE for handling this compound.

PPE CategoryItemSpecificationPurpose
Hand Protection Chemical-resistant glovesNitrile or neoprene glovesTo prevent skin contact and irritation[1].
Eye Protection Safety glasses with side shields or gogglesANSI Z87.1-compliantTo protect eyes from splashes and dust, preventing serious eye irritation[1][2].
Respiratory Protection NIOSH-approved respiratorN95 or higher for powders; use in a fume hood for vaporsTo avoid inhalation of dust or vapors, which may cause respiratory tract irritation[2][3].
Body Protection Laboratory coatStandard laboratory coatTo protect skin and clothing from contamination.

Experimental Workflow and Safety Procedures

A systematic approach to handling and disposing of this compound is crucial for laboratory safety. The following diagram outlines the key steps, from preparation to disposal.

Workflow for Handling this compound cluster_prep Preparation cluster_handling Handling cluster_post Post-Experiment cluster_disposal Disposal prep_ppe Don appropriate PPE (Gloves, Goggles, Lab Coat, Respirator) prep_setup Set up work area in a well-ventilated chemical fume hood prep_ppe->prep_setup handling_weigh Carefully weigh the solid compound, avoiding dust generation prep_setup->handling_weigh handling_dissolve Dissolve in an appropriate solvent handling_weigh->handling_dissolve post_decon Decontaminate work surfaces and equipment handling_dissolve->post_decon post_ppe Remove PPE in the correct order post_decon->post_ppe disp_waste Dispose of contaminated waste (gloves, etc.) in a designated hazardous waste container post_ppe->disp_waste disp_chem Dispose of chemical waste according to institutional and local regulations disp_waste->disp_chem

Caption: Procedural workflow for safe handling and disposal.

Detailed Experimental Protocols

Handling and Use:

  • Ventilation: Always handle this compound in a well-ventilated area, preferably within a chemical fume hood to minimize inhalation exposure[2].

  • Avoid Contact: Prevent direct contact with skin, eyes, and clothing by wearing the prescribed PPE[1][2].

  • Dust and Aerosol Formation: Avoid generating dust or aerosols during handling. If the compound is in powdered form, careful manipulation is required.

  • Hygiene: Wash hands thoroughly after handling the chemical, especially before eating, drinking, or smoking[1].

First Aid Measures:

  • If Inhaled: Move the person to fresh air. If breathing is difficult, seek medical attention.

  • In Case of Skin Contact: Immediately wash the affected area with plenty of soap and water. Remove contaminated clothing. If skin irritation persists, consult a physician[1][3].

  • In Case of Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek immediate medical attention[1][3].

  • If Swallowed: Do not induce vomiting. Rinse mouth with water and seek immediate medical attention[3].

Storage and Disposal:

  • Storage: Store the compound in a tightly sealed container in a dry, cool, and well-ventilated place[2].

  • Disposal: Dispose of unused material and its container as hazardous waste in accordance with local, state, and federal regulations. Do not allow the chemical to enter drains or waterways[2]. Contaminated labware and PPE should also be disposed of as hazardous waste.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.